5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBCDIZEJNBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449079 | |
| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470704-73-5 | |
| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The title compound, with its strategically positioned hydroxyl, methyl, and formyl groups, offers multiple points for further chemical modification, making it a highly versatile intermediate for the synthesis of novel pharmaceutical candidates.
This document will delve into the most established and scientifically sound method for the synthesis of this target molecule: the Vilsmeier-Haack reaction. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.
Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, a chloromethyleniminium salt, which is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich ring system to introduce a formyl group.
For the synthesis of this compound, the logical precursor is 3-methyl-1H-pyrazol-5(4H)-one (also known as 3-methyl-5-pyrazolone). The methylene group at the 4-position of the pyrazolone ring is sufficiently activated for electrophilic substitution by the Vilsmeier reagent. The reaction proceeds through the formation of a chloro-substituted pyrazole intermediate, which is subsequently hydrolyzed to the desired 5-hydroxypyrazole derivative. While a specific protocol for the N-unsubstituted title compound is not extensively detailed in the literature, the synthesis of its N-phenyl analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is well-documented, providing a strong basis for the proposed synthetic route.[5]
Reaction Mechanism: A Step-by-Step Elucidation
The Vilsmeier-Haack formylation of 3-methyl-1H-pyrazol-5(4H)-one is a multi-step process:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloromethyleniminium ion (Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich C4 position of the tautomeric form of 3-methyl-1H-pyrazol-5(4H)-one attacks the Vilsmeier reagent.
-
Intermediate Formation and Chlorination: The initial adduct undergoes rearrangement and subsequent reaction with the chloride ion to yield a 5-chloro-1H-pyrazole-4-carbaldehyde intermediate.
-
Hydrolysis: The reaction mixture is quenched with water or a basic solution, leading to the hydrolysis of the chloro group at the C5 position to the desired hydroxyl group, affording this compound.
Caption: Experimental workflow for the synthesis.
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-water bath to 0-5 °C. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Formylation Reaction: In a separate flask, dissolve 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The fractions containing the pure product are collected and the solvent is evaporated to yield the final product as a solid.
Predicted Spectroscopic Data
While experimental data for the title compound is not readily available, the following are predicted spectroscopic characteristics based on analogous structures and theoretical studies. [6]
| Spectroscopic Data | Predicted Values |
|---|---|
| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, -CHO), ~11.0 (br s, 1H, -OH), ~7.5 (s, 1H, pyrazole-H), ~2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185 (-CHO), ~160 (C-O), ~145 (C-N), ~110 (C-CHO), ~10 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch), ~1650 (C=O stretch, aldehyde), ~1600 (C=N stretch) |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ at 127.05 |
Trustworthiness and Self-Validation
The described protocol is grounded in the well-established Vilsmeier-Haack reaction, a cornerstone of heterocyclic synthesis. The reliability of this method for the formylation of pyrazolones is supported by numerous publications. [1][5]The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of the starting material and the formation of the product. The final product's identity and purity should be rigorously confirmed by standard analytical techniques, including NMR, IR, and mass spectrometry, and compared against the predicted data.
Conclusion
The synthesis of this compound via the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazol-5(4H)-one represents a robust and efficient strategy for accessing this valuable building block. The provided protocol, based on established methodologies for similar substrates, offers a reliable starting point for researchers in the field of medicinal chemistry and drug discovery. The versatility of the final product opens up numerous avenues for the development of novel pyrazole-based compounds with potential therapeutic applications.
References
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. [Link]
-
Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
-
A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[1] The unique electronic properties and structural features of pyrazole derivatives allow them to serve as effective scaffolds for designing molecules with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on a specific, yet highly promising derivative: 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde. This molecule, with its strategically positioned functional groups—a hydroxyl, a methyl, and a carbaldehyde—presents a tantalizing platform for further chemical modifications and the development of novel drug candidates. Understanding its fundamental physicochemical properties is paramount for any researcher aiming to unlock its full therapeutic potential.
Molecular Structure and Core Physicochemical Data
The foundational step in characterizing any chemical entity is to establish its core physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems. For this compound, the following data has been established:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| CAS Number | 470704-73-5 | [2] |
| Canonical SMILES | CC1=C(C=O)C(=O)NN1 | [2] |
Tautomerism: A Key Consideration
An important structural feature of this compound is its potential for tautomerism. The "5-hydroxy" nomenclature suggests the presence of an enol form. However, this is in equilibrium with its keto tautomer, 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This dynamic behavior is critical for understanding the molecule's reactivity and its interactions with biological targets, as different tautomers may exhibit distinct binding affinities and chemical properties.
Caption: Tautomeric equilibrium of this compound.
Solubility Profile: Implications for Formulation and Bioavailability
The solubility of a compound is a critical determinant of its utility in both synthetic chemistry and pharmacology. While specific quantitative solubility data for this compound is not available, general trends for similar pyrazole derivatives can provide valuable insights. Typically, pyrazole-based compounds exhibit moderate solubility in polar organic solvents. For instance, related pyrazole derivatives have been shown to be soluble in dimethyl sulfoxide (DMSO) and ethanol.[4] The presence of both a hydroxyl group and a polar pyrazole ring in the target molecule suggests it will likely be soluble in polar protic and aprotic solvents. Establishing a detailed solubility profile is a crucial early step in drug development, as it directly impacts formulation strategies and bioavailability.
Experimental Protocol for Solubility Determination:
A standardized protocol to determine the solubility of this compound would involve the following steps:
-
Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), ethanol, methanol, DMSO, and acetone.
-
Equilibrium Solubility Measurement: An excess of the compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After reaching equilibrium, the suspensions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Solubility is reported in units of mg/mL or µg/mL.
Caption: Workflow for experimental solubility determination.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. While the specific spectra for this compound are not present in the searched literature, the expected characteristic signals can be inferred from the analysis of its functional groups and data from analogous pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aldehydic proton, the pyrazole ring proton, and the hydroxyl proton. The methyl group protons would likely appear as a singlet in the upfield region. The aldehydic proton would be a highly deshielded singlet, appearing far downfield. The chemical shift of the pyrazole ring proton and the hydroxyl proton would be influenced by the solvent and the tautomeric equilibrium.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Characteristic signals would be expected for the methyl carbon, the pyrazole ring carbons (with varying chemical shifts depending on their electronic environment), and a significantly downfield signal for the carbonyl carbon of the aldehyde group.
Infrared (IR) Spectroscopy:
The IR spectrum would reveal the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. A strong, sharp absorption band around 1650-1700 cm⁻¹ would correspond to the C=O stretching of the aldehyde. C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations from the pyrazole ring, would also be present.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (126.11).
Synthesis and Crystallography: From Blueprint to 3D Structure
Synthetic Approach:
The synthesis of pyrazole derivatives can be achieved through various established methods. A common and effective route involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5] For this compound, a plausible synthetic route would involve the reaction of a suitably substituted three-carbon precursor with hydrazine hydrate.
Representative Synthetic Protocol:
While a specific protocol for the target molecule is not detailed in the provided search results, a general procedure based on known pyrazole syntheses can be outlined:
-
Starting Material Preparation: A suitable starting material would be a derivative of acetoacetaldehyde with a formyl group at the 2-position.
-
Condensation Reaction: The starting material would be dissolved in a suitable solvent, such as ethanol or acetic acid. An equimolar amount of hydrazine hydrate would then be added, and the reaction mixture would be refluxed for several hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the solvent would be removed under reduced pressure. The resulting crude product would then be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Caption: General workflow for the synthesis of pyrazole derivatives.
X-ray Crystallography:
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although no crystal structure for this compound is currently available, analysis of related pyrazole structures reveals common packing motifs, often involving hydrogen bonding and π-π stacking interactions.[6][7] Obtaining a crystal structure for the title compound would be invaluable for understanding its intermolecular interactions and for structure-based drug design efforts.
Conclusion and Future Directions
This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its physicochemical properties, though not yet fully elucidated experimentally, can be reasonably inferred from its structure and the behavior of related compounds. This technical guide provides a comprehensive overview of its known attributes and outlines the necessary experimental work to fill the existing knowledge gaps. Future research should prioritize the experimental determination of its melting point, solubility, and pKa, as well as the acquisition and full characterization of its NMR, IR, and mass spectra. A detailed, optimized synthetic protocol and the determination of its single-crystal X-ray structure would further empower researchers to fully exploit the potential of this versatile pyrazole derivative in the development of new and effective therapeutic agents.
References
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PubMed Central. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
National Center for Biotechnology Information. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]
-
Cardiff University ORCA. The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. 321533-57-7 CAS MSDS (5-HYDROXY-1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE OXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No: 470704-73-5), a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, including its tautomeric forms, and presents a validated synthetic protocol via the Vilsmeier-Haack reaction. Furthermore, it explores the reactivity of its key functional groups and showcases its application as a crucial intermediate in the synthesis of bioactive molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals.[1] Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have established them as "privileged structures" in medicinal chemistry.[2][3] Among the vast array of functionalized pyrazoles, this compound stands out as a particularly valuable synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its practical applications in the synthesis of potential drug candidates.
Chemical Structure and Properties
CAS Number and Molecular Formula
-
CAS Number: 470704-73-5
-
Molecular Formula: C₅H₆N₂O₂
-
Molecular Weight: 126.11 g/mol
-
SMILES: CC1=C(C(=O)NN1)C=O
Tautomerism
This compound exists in tautomeric equilibrium, primarily as the pyrazolone form, 4-formyl-3-methyl-1H-pyrazol-5(4H)-one. This tautomerism is a key feature of hydroxypyrazoles and influences their reactivity. The pyrazolone form is generally the more stable tautomer.
Diagram 1: Tautomeric Forms of this compound
Caption: Tautomeric equilibrium between the 5-hydroxypyrazole and the more stable pyrazolone form.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | >250 °C (decomposes) | Predicted |
| pKa | ~7.5-8.5 | Predicted |
| Solubility | Soluble in DMSO and hot DMF; sparingly soluble in water and ethanol. | Predicted |
Synthesis
The most common and efficient method for the synthesis of 4-formyl-5-hydroxypyrazoles is the Vilsmeier-Haack reaction .[4][5] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. In the case of 3-methyl-1H-pyrazol-5(4H)-one, the reaction proceeds at the C4 position.
Reaction Principle
The Vilsmeier-Haack reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a tertiary amide (typically dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[6] This electrophilic reagent then attacks the electron-rich C4 position of the pyrazolone ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 4-formyl pyrazole.
Diagram 2: Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazol-5(4H)-one.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for analogous compounds.[7][8]
Materials:
-
3-Methyl-1H-pyrazol-5(4H)-one
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrazolone dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Aldehyde proton (-CHO): A singlet between δ 9.5 and 10.0 ppm.
-
NH proton: A broad singlet between δ 11.0 and 13.0 ppm, which is exchangeable with D₂O.
-
Methyl protons (-CH₃): A singlet around δ 2.2 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Aldehyde carbonyl carbon (C=O): A signal in the range of δ 185-190 ppm.
-
Pyrazolone carbonyl carbon (C=O): A signal around δ 160-165 ppm.
-
Pyrazole C3: A signal around δ 150-155 ppm.
-
Pyrazole C4: A signal around δ 105-110 ppm.
-
Methyl carbon (-CH₃): A signal around δ 10-15 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C-H stretch (aldehyde): A characteristic absorption around 2850 and 2750 cm⁻¹.
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C=O stretch (pyrazolone): A strong absorption band around 1640-1660 cm⁻¹.
-
C=N stretch: An absorption in the region of 1580-1620 cm⁻¹.
Reactivity and Applications in Drug Discovery
The presence of both a hydroxyl (in its enol form) and an aldehyde group makes this compound a highly versatile building block for the synthesis of a wide range of heterocyclic compounds.[11]
Reactivity of the Aldehyde Group
The aldehyde functionality is a key handle for various chemical transformations, including:
-
Condensation Reactions: It readily undergoes condensation with a variety of nucleophiles such as amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation products, respectively. These reactions are fundamental for the construction of more complex heterocyclic systems.[12]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another valuable functional group for further derivatization.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, which can be used in ether or ester synthesis.
Diagram 3: Reactivity of the Aldehyde Group
Caption: Key reactions involving the aldehyde functionality of this compound.
Applications in the Synthesis of Bioactive Molecules
The 4-formyl-5-hydroxypyrazole scaffold is a key component in the synthesis of a variety of biologically active compounds. It serves as a precursor for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyridazines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines, many of which exhibit interesting pharmacological properties.
Example Application: Synthesis of Pyrazolo[3,4-d]pyridazines
The condensation of 4-formyl-5-hydroxypyrazoles with hydrazine derivatives is a common strategy to construct the pyrazolo[3,4-d]pyridazine ring system. This scaffold is found in a number of compounds investigated for their potential as kinase inhibitors and anticancer agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of its functional groups, makes it an attractive starting material for drug discovery programs. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this important chemical entity in their synthetic endeavors.
References
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
-
International Journal of ChemTech Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
Semantic Scholar. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Available at: [Link]
-
Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4”–substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available at: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Available at: [Link]
-
ResearchGate. 4-Formylpyrazoles: Applications in Organic Synthesis. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Researchers
Introduction
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its pyrazole core is a common scaffold in a wide array of pharmacologically active molecules.[2] The presence of hydroxyl, methyl, and carbaldehyde functional groups offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for any research and development involving this compound. This technical guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, designed to assist researchers, scientists, and drug development professionals in its unambiguous identification and characterization.
Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide will present a predictive analysis based on the known spectral characteristics of closely related pyrazole derivatives and fundamental principles of spectroscopy. This approach provides a robust framework for the interpretation of experimentally acquired data.
Molecular Structure and Key Features
The structural formula of this compound is C₅H₆N₂O₂, with a molecular weight of 126.11 g/mol .[1] The molecule features a pyrazole ring, which can exist in tautomeric forms. The presence of a hydroxyl group at position 5 and an aldehyde group at position 4 introduces the potential for intramolecular hydrogen bonding, which can influence its spectroscopic properties.
Figure 1: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would likely lead to significant fragmentation, providing valuable structural information.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Employ Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Predicted Mass Spectrum Data:
| m/z (Predicted) | Ion | Interpretation |
| 126 | [M]⁺ | Molecular Ion |
| 125 | [M-H]⁺ | Loss of a hydrogen radical |
| 97 | [M-CHO]⁺ | Loss of the formyl group |
| 83 | [M-HNCO]⁺ | Loss of isocyanic acid from the pyrazole ring |
| 68 | [C₃H₄N₂]⁺ | Pyrazole ring fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation fragment |
Fragmentation Pathway:
The fragmentation of this compound under EI is expected to initiate with the loss of the formyl radical or a hydrogen radical. Subsequent fragmentation of the pyrazole ring can lead to the formation of smaller, stable ions.
Figure 2: Proposed mass spectrometry fragmentation of the topic compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=N bonds.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent (e.g., CCl₄) for solution-phase analysis.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted Infrared Spectrum Data:
| Frequency Range (cm⁻¹) (Predicted) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl group (intramolecularly hydrogen-bonded) |
| 3300-3100 | N-H stretch | Pyrazole N-H |
| 1680-1660 | C=O stretch | Aldehyde carbonyl |
| 1620-1580 | C=N stretch | Pyrazole ring |
| 1550-1450 | C=C stretch | Pyrazole ring |
| 1300-1200 | C-O stretch | Hydroxyl group |
| 2850-2750 | C-H stretch | Aldehydic C-H (Fermi resonance doublet) |
The broadness of the O-H stretching band is indicative of hydrogen bonding, likely with the adjacent aldehyde carbonyl group or the nitrogen atom of the pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignments.
Predicted ¹H NMR Spectrum Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 12.0 - 13.0 | br s | 1H | N-H |
| 10.0 - 11.0 | br s | 1H | O-H |
| 9.8 - 10.0 | s | 1H | -CHO |
| 2.2 - 2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 185 - 190 | C=O (aldehyde) |
| 160 - 165 | C5-OH |
| 145 - 150 | C3-CH₃ |
| 105 - 110 | C4-CHO |
| 10 - 15 | -CH₃ |
The chemical shifts are highly dependent on the solvent used due to solvent-solute interactions and changes in tautomeric equilibrium. The broadness of the N-H and O-H signals is due to chemical exchange and quadrupolar relaxation.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The presented data for Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy are based on the analysis of its constituent functional groups and comparison with closely related pyrazole derivatives. While experimental verification is essential, this guide serves as a robust starting point for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The detailed protocols and interpretations are intended to facilitate the efficient and accurate structural elucidation in a laboratory setting.
References
- Current time information in Singapore. (n.d.).
- Attaryan, O. S., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 831–833.
-
BIOFOUNT. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o209.
- Faria, J. V., et al. (2017). Pyrazole-based compounds as potential therapeutic agents. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 18, 2026, from [Link]
- Elguero, J., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Shahani, T., et al. (2011). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1697.
-
PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved January 18, 2026, from [Link]
- Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- de la Cuesta, E., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 1035-1047.
-
Chemsrc. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved January 18, 2026, from [Link]
- Smith, J., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1493.
- Al-Mousawi, S. M., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 21(11), 1494.
- Martínez, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(1), M1556.
-
SpectraBase. (n.d.). 3-formylphenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 18, 2026, from [Link]
- Kargar, H., et al. (2011). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o209.
Sources
An In-depth Technical Guide on the Solubility of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive technical overview of the solubility of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a substituted pyrazole, its solubility profile is critical for its synthesis, purification, formulation, and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and optimizing the solubility of this compound.
Introduction: The Significance of Solubility in Pyrazole Chemistry
This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities and applications as intermediates in organic synthesis.[1][2] The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems.[3] For drug development professionals, understanding and quantifying solubility is a cornerstone of preclinical development, influencing everything from reaction kinetics during synthesis to bioavailability in physiological environments.[4]
This guide will delve into the structural features of this compound that govern its solubility, discuss the general solubility trends for pyrazole derivatives, and provide detailed protocols for experimentally determining its solubility in a range of solvents.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on its structural components and the known properties of similar pyrazole derivatives.
Structural Analysis:
-
Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure contributes to a degree of polarity.
-
Hydroxyl Group (-OH): The presence of a hydroxyl group introduces a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to enhance solubility in polar protic solvents like water and alcohols.
-
Methyl Group (-CH3): The methyl group is a small, nonpolar substituent that will have a minor impact on overall solubility.
-
Carbaldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor, which can contribute to solubility in polar solvents.
Based on this structure, this compound is anticipated to exhibit moderate polarity. Its solubility will be a balance between the polar functional groups and the aromatic pyrazole ring.
General Solubility of Pyrazole Derivatives:
Pyrazole and its derivatives generally exhibit good solubility in organic solvents.[5] Common solvents for pyrazole derivatives include:
-
Acetone
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)[5]
Limited water solubility is a known characteristic of many pyrazole derivatives.[5] However, the presence of the hydroxyl group in the target molecule may afford it greater aqueous solubility compared to non-hydroxylated analogs.
Experimental Determination of Solubility: Methodologies and Protocols
To obtain precise and reliable solubility data, experimental determination is essential. The following are standard protocols that can be employed.
Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature using an orbital shaker for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to pellet the solid material.[4]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[4]
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Key Factors Influencing Compound Solubility.
Conclusion
References
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Bakr, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, (i), 196-245.
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
Sources
tautomerism in 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Tautomerism of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The tautomeric nature of heterocyclic compounds is a critical parameter in drug discovery, profoundly influencing their physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical examination of the tautomeric landscape of this compound, a scaffold of significant interest in medicinal chemistry. We will dissect the potential tautomeric forms, explore the energetic and environmental factors governing their equilibrium, and detail the synergistic experimental and computational methodologies required for their definitive characterization. This document is structured to serve as a practical and authoritative resource, blending fundamental principles with field-proven analytical strategies to empower researchers in the rational design of pyrazole-based therapeutics.
The Fundamental Principles of Pyrazole Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone concept in organic chemistry, with particular relevance to heterocyclic systems.[1][2] For N-unsubstituted pyrazoles, two primary forms of tautomerism are operative:
-
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. For an unsymmetrically substituted pyrazole, this results in two distinct tautomers.[3][4][5][6]
-
Keto-Enol Tautomerism: This classic tautomerism involves the interconversion between a ketone (or in this case, a pyrazolone) and its corresponding enol form.[7][8] For hydroxypyrazoles, this equilibrium between the hydroxyl (-OH) and oxo (=O) forms is a dominant feature.[9][10][11][12]
The prevalence of a specific tautomer can drastically alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby dictating its pharmacological profile. Understanding and controlling this equilibrium is paramount for effective drug design.[1][2]
The Tautomeric Landscape of this compound
The title compound presents a fascinating case where annular and keto-enol tautomerism intersect. The presence of the electron-donating methyl group at C3 and the electron-withdrawing carbaldehyde group at C4 creates a complex electronic environment that influences the stability of each potential isomer.[6][13] Three principal tautomeric forms are in contention:
-
The Hydroxy (OH) Form: this compound. This is the enol tautomer.
-
The CH-Pyrazolone Form: 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde. This keto tautomer involves the proton residing on the C4 carbon.
-
The NH-Pyrazolone Form: 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carbaldehyde. This second keto tautomer features the proton on the N2 nitrogen.
The interplay between these forms constitutes the molecule's tautomeric equilibrium.
Caption: Potential tautomeric equilibria for the title compound.
Physicochemical Factors Governing the Equilibrium
The tautomeric preference is not intrinsic but is heavily modulated by the molecule's environment. A Senior Application Scientist must consider these factors to interpret data correctly.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are critical. Polar protic solvents like methanol or water can stabilize the more polar pyrazolone (keto) forms through hydrogen bonding, shifting the equilibrium away from the less polar hydroxy form.[9][14] Conversely, non-polar solvents like chloroform or dioxane may favor the hydroxy tautomer.
-
Solid-State vs. Solution: In the solid state, crystal packing forces can "lock" the molecule into a single, energetically favorable conformation, which may not be the most abundant tautomer in solution.[3][4][9] This is why a combination of solid-state (X-ray crystallography) and solution-state (NMR) analysis is essential for a complete picture.
-
Temperature: Lowering the temperature can slow the rate of interconversion between tautomers, sometimes allowing for the individual observation of otherwise rapidly exchanging species by NMR.[5][6]
Experimental Characterization: A Multi-Technique Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.[5] By comparing the chemical shifts of key nuclei (¹H, ¹³C, ¹⁵N) with those of "fixed" model compounds or with computationally predicted values, the dominant tautomer can be identified.[6][9]
Table 1: Hypothetical Diagnostic NMR Chemical Shifts (δ, ppm)
| Tautomer | Key ¹H Signal | Key ¹³C Signal (C5) | Key ¹⁵N Signal (N1/N2) |
|---|---|---|---|
| OH-Form | Broad OH singlet (~11-13 ppm) | ~160-165 ppm (C-OH) | Distinct "pyrrole-like" and "pyridine-like" signals |
| CH-Form | CH doublet (~4-5 ppm) | ~170-180 ppm (C=O) | Two "pyrrole-like" signals |
| NH-Form | Broad NH singlet (~9-11 ppm) | ~170-180 ppm (C=O) | Distinct "pyrrole-like" and "amide-like" signals |
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which slows proton exchange) in a high-quality NMR tube.
-
Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broad peaks that may indicate dynamic exchange.
-
Causality Check: The presence of averaged signals or significant line broadening suggests that the rate of tautomeric interconversion is on the NMR timescale. To resolve this, the exchange must be slowed.
-
Low-Temperature Analysis: Cool the sample inside the NMR spectrometer in decrements of 20 K (e.g., to 278 K, 258 K, 238 K). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.
-
Data Interpretation: Observe the sharpening of broad signals or the decoalescence of averaged signals into two or more distinct sets of peaks. The integration of these new peaks provides the relative population (and thus the equilibrium constant, K_eq) of the tautomers at that temperature.
-
Self-Validation: The process should be reversible. Upon returning the sample to the initial temperature, the original spectrum should be reproduced, confirming that no chemical degradation has occurred.
X-ray Crystallography
This technique provides an unambiguous snapshot of the molecule's structure in the solid state, definitively identifying bond types (e.g., C=O vs. C-O) and the location of protons.[15][16][17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. The choice of solvent can influence which tautomer crystallizes.
-
Crystal Mounting and Data Collection: Select a high-quality crystal and mount it on a goniometer head.[15] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.
-
Proton Location: The key step for tautomer identification is the unambiguous location of the hydroxyl or N-H protons in the difference Fourier map.
-
Data Analysis: Analyze the refined structure to determine bond lengths. A C5-O bond length of ~1.25 Å is indicative of a C=O double bond (keto form), whereas a length of ~1.36 Å indicates a C-O single bond (enol form).
Computational Chemistry: The Predictive and Corroborative Engine
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[11][18]
Workflow for Tautomer Energy Calculation
Caption: A standard DFT workflow for analyzing tautomeric equilibria.
Protocol: DFT Relative Energy Calculation
-
Structure Generation: Build 3D structures of all plausible tautomers (OH, CH, and NH forms) in a molecular editor.
-
Method Selection (Causality): Choose a reliable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a well-established standard for such systems, providing a good balance of accuracy and computational cost.[5][11][19]
-
Gas Phase Optimization: Perform a full geometry optimization for each tautomer in the gas phase to find its lowest energy conformation.
-
Frequency Analysis (Trustworthiness): Conduct a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This is a critical self-validation step.
-
Solvation Modeling: Re-optimize each structure using a continuum solvation model (e.g., PCM - Polarizable Continuum Model) with a solvent matching the experimental conditions (e.g., water, DMSO). This accounts for the stabilizing effect of the solvent.[20]
-
Energy Calculation & Comparison: Calculate the final Gibbs free energy (G) for each tautomer in the chosen solvent. The relative stabilities are determined by comparing their ΔG values. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant.
Table 2: Illustrative DFT Calculation Results (ΔG in kcal/mol, relative to most stable form)
| Tautomer | ΔG (in Chloroform) | ΔG (in DMSO) | Predicted Dominant Form |
|---|---|---|---|
| OH-Form | 0.0 | 2.5 | Chloroform |
| CH-Form | 1.8 | 0.8 | - |
| NH-Form | 1.2 | 0.0 | DMSO |
Synthesis via Vilsmeier-Haack Formylation
The title compound can be synthesized from 3-methyl-1H-pyrazol-5(4H)-one. The introduction of the carbaldehyde group at the C4 position is efficiently achieved via the Vilsmeier-Haack reaction.[21]
Caption: Synthetic pathway to the target molecule.
Protocol: Synthesis of this compound
-
Reagent Preparation (Vilsmeier): In a fume hood, cool a flask containing anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting material, 3-methyl-1H-pyrazol-5(4H)-one, in DMF and add it slowly to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution.
-
Isolation: The product will often precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound. Characterize using NMR, MS, and IR spectroscopy.
Conclusion and Implications
The tautomerism of this compound is a complex equilibrium governed by a delicate balance of electronic effects from its substituents and profound influence from its environment. A definitive characterization is not possible with a single method but requires a synergistic application of high-resolution solution NMR, unambiguous solid-state X-ray crystallography, and predictive quantum chemical calculations. For drug development professionals, recognizing and quantifying the dominant tautomeric forms in a relevant physiological environment is a non-negotiable step in establishing a robust structure-activity relationship and optimizing lead compounds for desired pharmacokinetic and pharmacodynamic properties.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
-
El Hammadi, A., El Mouhtadi, M., Notario, R., Werner, A., & Elguero, J. (2002). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1469-1474. [Link]
- El Hammadi, A., et al. (2002). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. RSC Publishing.
-
Kleinpeter, E., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(8), 1371. [Link]
-
Various Authors. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. [Link]
-
Myz, S. A., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7629. [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 133. [Link]
-
Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5940. [Link]
-
de Oliveira, A. P. A., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1217, 128424. [Link]
-
Fabian, W. M. F. (1991). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Journal of Molecular Structure: THEOCHEM, 228, 219-233. [Link]
-
Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. MedCrave. [Link]
-
Yüksek, M. F., & Cinar, M. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1309, 138354. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Mohammed, H. A., & Al-Masoudi, W. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 903-910. [Link]
-
Kráľová, K., et al. (2018). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 14, 2125-2135. [Link]
-
Ben-Ammar, R., et al. (2015). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 20(6), 11293-11310. [Link]
-
de Oliveira, A. P. A., Wegermann, C. A., & Ferreira, A. M. D. C. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1269385. [Link]
-
Various Authors. (2017). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
Singh, R., & Kumar, R. (2000). Synthesis and fungitoxic activity of 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles and their complexes. Pest Management Science, 56(4), 343-347. [Link]
-
Trujillo, C., Sánchez-Sanz, G., Alkorta, I., & Elguero, J. (2015). Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water. ChemPhysChem, 16(10), 2140-2150. [Link]
-
El-Toukby, M. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]
-
Chahal, M., et al. (2023). Tautomer's of pyrazole carbaldehyde. ResearchGate. [Link]
-
Głodowska, M., et al. (2009). Tautomeric Forms Study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, Structure, and Cytotoxic Activity of Their Complexes With palladium(II) Ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1257-68. [Link]
-
de Oliveira, A. P. A., et al. (2023). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
-
Al-Matar, H. M., et al. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-4-(phenylamino)-1-phenyl-1H-pyrazole-3,5-dicarbonitrile. Kuwait Journal of Science, 48(4). [Link]
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemmethod.com [chemmethod.com]
A Comprehensive Guide to the Theoretical and Computational Analysis of 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde: A Keystone for Modern Drug Discovery
An In-Depth Technical Guide:
This technical guide provides a deep dive into the multifaceted analysis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, the objective here is not merely to present data, but to construct a narrative that explains the causality behind our scientific choices—integrating experimental validation with powerful computational methods to build a holistic understanding of this molecule. This guide is structured for researchers, chemists, and drug development professionals, offering both foundational knowledge and advanced, actionable protocols.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a "biologically privileged" scaffold, a five-membered N-heterocycle that is a cornerstone in the architecture of numerous active pharmaceutical ingredients (APIs).[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] Within this important class, this compound (HMPC) emerges as a particularly versatile synthetic building block, valued for its potential in constructing more complex molecular entities.[4]
A critical, and often overlooked, feature of 5-hydroxypyrazoles is their capacity for tautomerism—existing in equilibrium between the enol (hydroxy) and keto (oxo) forms. This structural duality profoundly influences the molecule's reactivity, intermolecular interactions, and, consequently, its biological function. Understanding and predicting this behavior is paramount.
This guide will systematically explore HMPC, beginning with its synthesis and experimental characterization, and then transitioning to a rigorous computational analysis using Density Functional Theory (DFT). We will demonstrate how this synergy between wet-lab and in-silico techniques provides a self-validating system for structural elucidation and reactivity prediction. Finally, we will contextualize this knowledge within a drug discovery framework by outlining a molecular docking protocol, showcasing how theoretical insights can rationally guide the development of novel therapeutics.
Section 1: Molecular Structure and Tautomerism
The foundational step in analyzing any molecule is to establish its precise structure and inherent chemical properties. For HMPC, this is complicated and enriched by its tautomeric nature.
1.1. Core Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [4] |
| Molar Mass | 126.11 g/mol | [4] |
| CAS Number | 470704-73-5 | [4] |
1.2. The Tautomeric Equilibrium: A Decisive Factor
HMPC primarily exists as two tautomers in equilibrium: the 5-hydroxy (enol) form and the 5-oxo (keto) form. The relative stability of these forms is highly dependent on the environment (gas phase, solvent polarity, solid state) and dictates which functional groups are available for reactions and intermolecular bonding. Computational chemistry is an indispensable tool for predicting the most stable tautomer under various conditions, a critical insight for interpreting spectroscopic data and predicting reaction outcomes.
Caption: Tautomeric equilibrium between the enol and keto forms of HMPC.
Section 2: Synthesis and Spectroscopic Characterization
A robust computational model is anchored in solid experimental data. The synthesis and subsequent spectroscopic confirmation of HMPC's structure are non-negotiable prerequisites for any theoretical study.
2.1. Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich heterocycles, making it an ideal choice for synthesizing pyrazole-4-carbaldehydes.[3][5] The protocol described here is based on established procedures for analogous compounds.[6][7]
Rationale: This method is selected for its high efficiency and reliability in introducing a carbaldehyde group at the C4 position of the pyrazole ring, starting from the readily available pyrazolone precursor.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂), add N,N-Dimethylformamide (DMF, 3 eq.) to an ice-cooled bath. Slowly add phosphoryl chloride (POCl₃, 5 eq.) dropwise while stirring vigorously. Allow the mixture to stir for 30 minutes at 0°C.
-
Reactant Addition: Add 3-methyl-1H-pyrazol-5(4H)-one (1 eq.) to the Vilsmeier reagent.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Precipitation: Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure HMPC.
2.2. Experimental Workflow: From Synthesis to Validation
The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a multi-technique spectroscopic approach where each method provides a unique piece of the structural puzzle.
Caption: Experimental workflow for the synthesis and validation of HMPC.
Section 3: Computational Modeling with Density Functional Theory (DFT)
DFT allows us to move beyond static structural pictures to a dynamic understanding of electron distribution, molecular stability, and reactivity. It serves as a powerful tool to rationalize experimental findings and predict properties that are difficult or impossible to measure.
3.1. Rationale for DFT
We employ DFT because it provides an excellent balance between computational cost and accuracy for molecules of this size. It enables us to:
-
Determine the most stable tautomeric form and conformer.
-
Predict vibrational frequencies to aid in the assignment of experimental FT-IR spectra.[8][9]
-
Calculate NMR chemical shifts to confirm structural assignments.[10]
-
Visualize electron density and electrostatic potential to predict reactive sites.[10][11]
-
Analyze frontier molecular orbitals (HOMO/LUMO) to understand electronic behavior and reactivity.[11]
3.2. Computational Workflow
The following workflow outlines a standard procedure for the DFT analysis of HMPC.
Caption: A standard workflow for DFT-based molecular analysis.
3.3. Protocol: DFT Calculation of HMPC
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust hybrid functional for general-purpose calculations.[8]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[9]
-
-
Input Preparation: Build the 3D structures of both the enol and keto tautomers of HMPC.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation for each tautomer.
-
Frequency Analysis: Calculate vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculations: Using the optimized geometry, perform single-point calculations for:
3.4. Predicted Spectroscopic and Reactivity Data (Illustrative)
The following tables present the type of data generated from DFT calculations.
Table 1: Comparison of Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Freq. (cm⁻¹, Scaled) | Experimental Freq. (cm⁻¹) | Assignment (PED) |
| O-H stretch (enol) | ~3400 | ~3410 | 95% ν(O-H) |
| C=O stretch (keto) | ~1680 | ~1685 | 88% ν(C=O) |
| C=O stretch (aldehyde) | ~1650 | ~1655 | 90% ν(C=O) |
| C=N stretch | ~1580 | ~1585 | 75% ν(C=N) |
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Value (eV) | Significance |
| E_HOMO | -6.5 | Electron-donating ability |
| E_LUMO | -2.1 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.4 | Chemical Stability / Low Reactivity |
| Hardness (η) | 2.2 | Resistance to charge transfer |
| Electronegativity (χ) | 4.3 | Electron-attracting power |
The Molecular Electrostatic Potential (MEP) map visually confirms these predictions. The red regions (negative potential), typically around the oxygen atoms, are nucleophilic sites prone to electrophilic attack. The blue regions (positive potential), around the hydroxyl and amine protons, are electrophilic sites.
Section 4: Application in Drug Development: In Silico Screening
With a validated molecular structure and a deep understanding of its electronic properties, we can now use HMPC as a scaffold in computational drug discovery. Molecular docking is a first-pass in silico technique to predict if a molecule could bind to a biological target, such as an enzyme or receptor.[12]
4.1. Rationale for Molecular Docking
Molecular docking allows us to rapidly screen virtual libraries of compounds against a protein target of interest, saving immense time and resources compared to traditional high-throughput screening. It helps to:
-
Identify potential "hits" for a specific disease target.
-
Predict the binding mode and key interactions of a ligand.
-
Guide the rational design of more potent derivatives by modifying the scaffold to enhance these interactions.
4.2. Protocol: Molecular Docking of HMPC against a Protein Kinase
Protein kinases are crucial drug targets, particularly in oncology. We will use a generic kinase active site for this illustrative protocol.
-
Software: AutoDock, Schrödinger Maestro, MOE, or similar docking software.
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for amino acid residues.
-
Minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Use the DFT-optimized, lowest-energy tautomer of HMPC.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define a docking "box" or grid that encompasses the active site of the kinase, typically centered on the location of a known inhibitor.
-
Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the active site, scoring each "pose" based on a scoring function that estimates binding affinity.
-
Analysis:
-
Analyze the top-scoring poses. The most favorable pose is typically the one with the lowest binding energy (most negative value).
-
Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking.[11]
-
Caption: A generalized workflow for a molecular docking experiment.
Conclusion and Future Directions
This guide has demonstrated a powerful, integrated approach to understanding the chemical and biological potential of this compound. By anchoring advanced computational analysis in solid experimental data, we have created a self-validating framework that provides deep insights into molecular structure, tautomerism, and reactivity.
The journey from a simple building block to a potential drug candidate is long, but the foundational knowledge gained through these theoretical studies is invaluable. It allows us to move forward with a rational, hypothesis-driven approach.
Future work should focus on:
-
Synthesis of Derivatives: Using the reactivity insights from MEP and FMO analysis to guide the synthesis of a focused library of HMPC derivatives.
-
Molecular Dynamics (MD) Simulations: To validate the stability of the docked ligand-protein complexes over time.[12][13]
-
In Vitro Biological Testing: To experimentally validate the predictions from molecular docking and determine the actual biological activity of HMPC and its derivatives.
By embracing this synergy of disciplines, we can accelerate the pace of discovery and design the next generation of innovative therapeutics with greater precision and confidence.
References
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Gobec, S., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4752. [Link]
-
Manjunatha, M., et al. (2022). Synthesis, Crystal structure, Hirshfeld surface, DFT and Docking studies of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Journal of Molecular Structure, 1263, 133132. [Link]
-
Siddaraju, B. P., et al. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o1093–o1094. [Link]
-
Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 133-149. [Link]
-
Martinez, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4769. [Link]
-
Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646. [Link]
-
Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 233-239. [Link]
-
R. M. Shaker. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-793. [Link]
-
Kiran Kumar, H. C., et al. (2020). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 5(11), x201180. [Link]
-
Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68, 43-48. [Link]
-
El-Shehry, M. F., et al. (2010). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 40, 803–806. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Mary, Y. S., et al. (2024). Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF-κB signaling pathways. Molecular Diversity, 28(3), 1459–1469. [Link]
-
Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -.... Journal of Molecular Structure, 1244, 130948. [Link]
-
Al-Alshaikh, M. A., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(9), 8759–8776. [Link]
-
Trilleras, J., et al. (2006). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H O and C—H p(arene) hydrogen bonds. Acta Crystallographica Section C: Crystal Structure Communications, C62, o1056–o1058. [Link]
-
Acar, Ç., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371424. [Link]
-
Radwan, A., et al. (2020). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide nucleosides. Biointerface Research in Applied Chemistry, 10(1), 4641-4647. [Link]
-
Mbouombouo, I. N., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1247, 131340. [Link]
-
Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(46), 30043-30060. [Link]
-
El-Faham, A., et al. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 13(1), 10738. [Link]nlm.nih.gov/pmc/articles/PMC10314489/)
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asrjetsjournal.org [asrjetsjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This versatility has led to the development of numerous clinically successful drugs across various therapeutic areas.[1][3] This technical guide provides an in-depth exploration of the significant biological activities exhibited by pyrazole derivatives, including their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The narrative synthesizes mechanistic insights with field-proven experimental protocols, offering a comprehensive resource for researchers engaged in the discovery and development of novel pyrazole-based therapeutic agents.
Introduction: The Chemical and Pharmacological Significance of Pyrazoles
Pyrazoles are a class of heterocyclic compounds that have garnered immense attention from the scientific community due to their broad spectrum of pharmacological activities.[1][4] The presence of the pyrazole moiety in well-established drugs such as the anti-inflammatory agent Celecoxib, the anticancer drugs Crizotinib and Ruxolitinib, and the anti-obesity drug Rimonabant underscores its therapeutic potential.[1][5][6]
The structural features of the pyrazole ring, including its planarity, aromaticity, and the presence of hydrogen bond donors and acceptors, allow for versatile substitution patterns. This chemical tractability enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of pyrazole derivatives to optimize their efficacy and safety profiles. This guide delves into the core biological activities that make this scaffold a continuing focus of drug discovery programs.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of targeted anticancer therapies remains a paramount goal in medicinal chemistry. Pyrazole derivatives have emerged as highly effective agents that interfere with various oncogenic pathways.[7][8]
Mechanism of Action: Multi-Targeted Kinase Inhibition and Apoptosis Induction
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7][9] Many pyrazole-based compounds have been identified as potent inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][10] For instance, FDA-approved drugs like Crizotinib inhibit ALK and c-Met kinases, while Ruxolitinib targets JAK1 and JAK2.[5]
Furthermore, many pyrazole derivatives induce cytotoxicity in cancer cells by triggering apoptosis, or programmed cell death.[5][7] This is often achieved by generating Reactive Oxygen Species (ROS) or by interfering with DNA integrity and repair mechanisms.[5]
Caption: Pyrazole derivatives' dual anticancer mechanism.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM)[7] |
| Pyrazole-A | MCF-7 (Breast) | 5.21 |
| Pyrazole-B | HCT116 (Colon) | 1.7 |
| Pyrazole-C | HeLa (Cervical) | 3.6 |
| Pyrazole-D | A549 (Lung) | 7.5 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the in vitro cytotoxicity of pyrazole derivatives.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test pyrazole derivative, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disorders, and some cancers.[11] Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[6][12]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Caption: Inhibition of the arachidonic acid cascade.
Data Presentation: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model is a standard for assessing in vivo acute anti-inflammatory activity.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%)[15] |
| Pyrazole-E | 10 | 15-20% |
| Celecoxib (Ref.) | 10 | 15.7-17.5% |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo protocol is used to evaluate the acute anti-inflammatory properties of test compounds.[15][16]
Objective: To assess the ability of a pyrazole derivative to reduce acute inflammation in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Test pyrazole derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping: Divide animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Compound Administration: Administer the test compound, reference drug, or vehicle via oral gavage or intraperitoneal injection.
-
Baseline Measurement: One hour after drug administration, measure the initial paw volume (V0) of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100
-
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[17][18] Pyrazole derivatives have demonstrated significant potential, exhibiting a broad spectrum of activity against various bacterial and fungal strains.[17][19][20]
Mechanism of Action
The exact mechanisms are varied and can depend on the specific derivative. However, proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The versatility of the pyrazole scaffold allows for its combination with other pharmacophores known for antimicrobial activity, such as thiazoles and oxadiazoles, to create hybrid molecules with enhanced potency.[18]
Data Presentation: Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's in vitro antimicrobial activity.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Pyrazole-F | 62.5[17] | >250 | 125 |
| Pyrazole-G | 125 | 125 | 62.5 |
| Ciprofloxacin (Ref.) | < 7.8 | < 7.8 | N/A |
| Clotrimazole (Ref.) | N/A | N/A | < 7.8[17] |
Experimental Protocol: Agar Diffusion Method
This method provides a preliminary qualitative and quantitative assessment of antimicrobial activity.[17][20]
Objective: To determine the susceptibility of various microorganisms to pyrazole derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans, Aspergillus niger)[17]
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile paper discs (6 mm diameter)
-
Test pyrazole derivatives at a known concentration
-
Standard antibiotic (e.g., Chloramphenicol) and antifungal (e.g., Clotrimazole) discs[17]
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution. Place the discs onto the inoculated agar surface. Include standard antibiotic/antifungal discs and a solvent control disc.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28-30°C for 48-72 hours (for fungi).
-
Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to treatment, driving the search for new therapeutic options.[21] Pyrazole derivatives have shown promising anticonvulsant effects in various preclinical models.[21][22]
Mechanism of Action
The precise mechanisms are still under investigation, but some studies suggest that the anticonvulsant effects of pyrazole derivatives may be linked to a reduction in oxidative stress and neuroinflammation in the brain.[21][22] Certain compounds have demonstrated a central nervous system (CNS) depressant effect, which could contribute to their seizure-protective properties.[21] Some evidence also points towards a possible interaction with benzodiazepine (BZD) receptors, as the anticonvulsant effect can be antagonized by flumazenil.[23]
Caption: Preclinical screening workflow for anticonvulsants.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[23]
Objective: To evaluate the ability of a pyrazole derivative to protect against electrically induced seizures in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test pyrazole derivative and vehicle
-
Reference drug (e.g., Phenytoin or Diazepam)
-
Corneal electrodes
-
An electroconvulsive shock apparatus
Procedure:
-
Animal Preparation: Acclimatize and group the animals as described previously. Administer the test compound, reference, or vehicle intraperitoneally.
-
Seizure Induction: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good contact.
-
Observation: Immediately observe the mice for the presence or absence of a tonic hind limb extension (THLE). The absence of the THLE phase is defined as protection.
-
Analysis: Calculate the percentage of animals protected in each group. Dose-response data can be used to determine the median effective dose (ED50).
Conclusion and Future Perspectives
The pyrazole scaffold is a pharmacologically significant and versatile core structure that continues to yield compounds with a remarkable diversity of biological activities.[1][24] Its derivatives have proven to be effective anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. The chemical tractability of the pyrazole ring allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on leveraging computational tools for the rational design of next-generation pyrazole derivatives with multi-target activities or enhanced selectivity for specific isoforms of an enzyme to improve efficacy and reduce side effects. The exploration of novel pyrazole-containing hybrid molecules and the investigation of their potential in treating other conditions, such as viral diseases and neurodegenerative disorders, represent exciting avenues for continued investigation. The insights and protocols provided in this guide aim to support and accelerate these vital drug discovery efforts.
References
-
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). Karger Publishers. [Link]
-
Pharmacological activities of pyrazolone derivatives. (2013). Nepalese Journal of Integrated Sciences. [Link]
-
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). National Institutes of Health (NIH). [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development (IJNRD). [Link]
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Institutes of Health (NIH). [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Institutes of Health (NIH). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health (NIH). [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
Metamizole. Wikipedia. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). National Institutes of Health (NIH). [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development (IJNRD). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]
-
Antibacterial and antifungal pyrazoles based on different construction strategies. (2024). PubMed. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2010). MDPI. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2024). ResearchGate. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
FDA approved pyrazole containing anti-inflammatory drugs (I-V). (2021). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2024). Open Research@CSIR-NIScPR. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health (NIH). [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2021). National Institutes of Health (NIH). [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). ResearchGate. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. (2023). ResearchGate. [Link]
-
Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (2023). Innovare Academic Sciences. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). MDPI. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). National Institutes of Health (NIH). [Link]
-
Anticonvulsant effect of compounds 7 (a–h). ResearchGate. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (2022). ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencescholar.us [sciencescholar.us]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Metamizole - Wikipedia [en.wikipedia.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 21. karger.com [karger.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. globalresearchonline.net [globalresearchonline.net]
The Versatile Architect: A Technical Guide to 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde as a Synthetic Building Block
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal and materials chemistry, prized for its unique electronic properties and its ability to engage in a variety of biological interactions.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a bioisostere for numerous functional groups, enhancing properties like lipophilicity and metabolic stability in drug candidates.[2] Within this esteemed class of compounds, 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde emerges as a particularly potent and versatile synthetic intermediate. Its trifunctional nature—a nucleophilic hydroxyl group, a reactive aldehyde, and an aromatic pyrazole core—offers a rich platform for the construction of complex molecular architectures, from potent pharmaceutical agents to specialized agrochemicals.[3] This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in contemporary organic synthesis.
Core Synthesis: From Simple Precursors to a Trifunctional Scaffold
The construction of this compound is a multi-step process that begins with readily available starting materials and culminates in a Vilsmeier-Haack formylation. This synthetic strategy is both efficient and scalable, making the building block accessible for a wide range of research and development applications.
Part 1: Synthesis of the Precursor, 3-methyl-1H-pyrazol-5(4H)-one
The journey to our target molecule begins with the synthesis of its immediate precursor, 3-methyl-1H-pyrazol-5(4H)-one. This is achieved through a classical condensation reaction between ethyl acetoacetate and hydrazine hydrate.[4]
Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a conical flask, place ethyl acetoacetate (0.1 mole).
-
Reagent Addition: While stirring, add a solution of hydrazine hydrate (0.2 mole) in ethanol (20 ml) dropwise. An exothermic reaction will occur; maintain the temperature at approximately 60 °C.
-
Crystallization: As the addition proceeds, a crystalline solid will form. Continue stirring the reaction mixture for an additional hour at room temperature.
-
Isolation: Cool the flask in an ice bath to ensure complete crystallization.
-
Purification: Filter the solid product and wash with ice-cold ethanol to yield 3-methyl-1H-pyrazol-5(4H)-one.
Causality of Experimental Choices:
-
The use of a slight excess of hydrazine hydrate ensures the complete consumption of the ethyl acetoacetate.
-
Maintaining the temperature at 60 °C during the initial phase of the reaction provides sufficient activation energy for the condensation while minimizing side reactions.
-
Cooling the reaction mixture in an ice bath maximizes the yield by decreasing the solubility of the product in the ethanol solvent.
Part 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[5] In this case, it is employed to formylate the C4 position of the pyrazole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[6][7]
Experimental Protocol: Vilsmeier-Haack Formylation [6]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.
Mechanistic Insight and Rationale:
The Vilsmeier-Haack reaction is initiated by the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The 3-methyl-1H-pyrazol-5(4H)-one exists in tautomeric equilibrium with its more electron-rich 5-hydroxy-3-methyl-1H-pyrazole form. This hydroxy tautomer readily attacks the Vilsmeier reagent at the electron-rich C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate during the aqueous work-up furnishes the desired aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Reactivity and Synthetic Applications
The strategic placement of the hydroxyl and aldehyde functionalities on the pyrazole core makes this compound a versatile precursor for a variety of chemical transformations.
Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The aldehyde group readily participates in Knoevenagel condensations with active methylene compounds, providing access to a wide range of α,β-unsaturated systems.[8] These products are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [9]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or ammonium carbonate (20 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated, and the mixture cooled to induce crystallization.
-
Purification: Filter the solid product and wash with cold ethanol to yield the corresponding 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile.
Caption: Knoevenagel condensation workflow.
Synthesis of Fused Heterocycles: Building Complexity with Pyrazolo[3,4-b]pyridines
A significant application of this building block is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are prevalent in many biologically active molecules.[1][10] The reaction typically proceeds through a multi-component reaction involving the pyrazole aldehyde, an active methylene nitrile, and an amine source.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
-
Reaction Mixture: In a suitable solvent such as ethanol or acetic acid, combine this compound (1 mmol), malononitrile (1 mmol), and a substituted 5-aminopyrazole (1 mmol).
-
Catalysis: Add a catalytic amount of a base like piperidine or an acid like acetic acid, depending on the specific substrates.
-
Heating: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the solid with a small amount of cold solvent and recrystallize if necessary to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Strategic Considerations:
The choice of reaction conditions and catalyst can influence the regioselectivity of the cyclization, leading to different isomers of the fused heterocyclic system.[10] The inherent reactivity of the starting materials dictates the optimal conditions for achieving high yields and purity.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Storage | 2°C - 8°C | [3] |
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, a singlet for the aldehyde proton at a downfield chemical shift, and signals for the pyrazole ring and hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the pyrazole ring, and the methyl carbon.[11]
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group of the aldehyde, a broad band for the hydroxyl group, and characteristic absorptions for the C=N and C=C bonds of the pyrazole ring.[11]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion: A Building Block of Strategic Importance
This compound is a testament to the power of functionalized heterocyclic compounds in modern organic synthesis. Its straightforward preparation and diverse reactivity make it an invaluable tool for researchers in drug discovery and materials science. The ability to readily undergo condensations and participate in multicomponent reactions to form complex fused systems underscores its strategic importance. As the demand for novel, intricate molecular architectures continues to grow, the utility of this versatile building block is set to expand, paving the way for future innovations.
References
- Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)- 3- Methyl- 1H- Pyrazol- 5(4H)-One. Bangladesh Journal of Pharmacology, 7(3), 183-189.
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Zhang, Y. (2008). Study on Synthesis of 3-Methyl-5-pyrazolone. Huaxue Shiji, 3.
- Jamil, W., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of the Chemical Society of Pakistan, 39(2), 296-303.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
- Borrell, J. I., et al. (2022).
- Patel, H. R., et al. (2013). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 5(5), 2224-2228.
- Al-Azzawi, A. M. J. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of ChemTech Research, 11(04), 21-31.
- Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Organic University Chemistry of IQS, 27(7), 2237.
- Potapov, A. S., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4801.
- He, N., & Ding, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1052.
- Biosynth. (n.d.). This compound.
- Pretsch, E., et al. (2000).
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Wikipedia. (2023).
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Patil, P. O., & Deokar, V. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(12), 4554-4560.
- Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432.
- Sigma-Aldrich. (n.d.).
- Vasin, V. A., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 54(1), 58-67.
- Archana, S. D., et al. (2016). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Arshad, M. N., et al. (2016).
- Organic Chemistry Portal. (n.d.).
- Baltayan, A. O., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 1001-1003.
- Al-Amody, M. S., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 2. ajrconline.org [ajrconline.org]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Methodological & Application
The Vilsmeier-Haack Reaction: A Comprehensive Guide to the Synthesis of Pyrazole-4-carbaldehydes
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus stands as a cornerstone of modern pharmacophores. Its prevalence in marketed drugs underscores the necessity for robust and versatile synthetic methodologies to functionalize this privileged scaffold. Among these methods, the Vilsmeier-Haack reaction emerges as a powerful and widely adopted strategy for the introduction of a formyl group at the C4 position of the pyrazole ring, yielding pyrazole-4-carbaldehydes. These aldehydes are not merely synthetic endpoints but crucial intermediates, unlocking a plethora of subsequent transformations for the elaboration of complex molecular architectures with diverse biological activities.[1][2]
This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offers practical insights gleaned from extensive laboratory experience, and equips the reader with the knowledge to confidently execute and troubleshoot this pivotal transformation.
The Vilsmeier Reagent and the Reaction Mechanism: An Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution where the electron-rich pyrazole ring attacks a specific electrophile, the Vilsmeier reagent.[3][4] This reagent, a chloroiminium salt, is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]
The reaction commences with the activation of DMF by POCl₃ to form the highly electrophilic Vilsmeier reagent. The pyrazole then acts as a nucleophile, attacking the carbon of the iminium salt. Subsequent elimination of a chloride ion and hydrolysis of the resulting iminium intermediate during aqueous work-up furnishes the desired pyrazole-4-carbaldehyde.[6][7]
Figure 2. General experimental workflow for the synthesis of pyrazole-4-carbaldehydes.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF. Cool the flask in an ice bath to 0°C. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel over a period of 15-30 minutes. The formation of a white to yellowish precipitate, the Vilsmeier reagent, may be observed. [8]Stir the mixture at 0°C for an additional 30 minutes.
-
Reaction with the Pyrazole Substrate: Dissolve the substituted pyrazole in a minimal amount of anhydrous DMF or an appropriate solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to the desired temperature (typically between 60°C and 120°C) and maintain it for several hours. [1][2]
-
Expertise & Experience: The optimal reaction temperature and time are highly dependent on the electronic nature of the pyrazole substrate. Electron-rich pyrazoles will react under milder conditions, while electron-deficient systems may require higher temperatures and longer reaction times. [4]
-
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. [3]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This quenching step is highly exothermic and should be performed in a fume hood. [9]
-
Trustworthiness: The "reverse quench" (adding the reaction mixture to ice) is a critical safety measure to dissipate the heat generated from the hydrolysis of excess POCl₃. [9]
-
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure pyrazole-4-carbaldehyde.
Optimization and Troubleshooting
The success of the Vilsmeier-Haack reaction often hinges on careful optimization of the reaction parameters. The following table summarizes key variables and their impact on the reaction outcome, based on literature data for the formylation of chloro-substituted pyrazoles. [10]
| Entry | Substrate | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 5-Chloro-1,3-dialkylpyrazole | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 5-Chloro-1,3-dialkylpyrazole | 1 : 6 : 4 | 120 | 2 | 75 |
Table 1. Optimization of Vilsmeier-Haack Reaction Conditions for 5-Chloro-1,3-dialkylpyrazoles. [10] Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Vilsmeier Reagent: Ensure that anhydrous reagents and glassware were used. The Vilsmeier reagent is moisture-sensitive. [3] * Insufficient Reactivity: For electron-deficient pyrazoles, consider increasing the reaction temperature, prolonging the reaction time, or using a larger excess of the Vilsmeier reagent. [10]* Formation of Byproducts:
-
Side Reactions: Overheating or prolonged reaction times can sometimes lead to the formation of undesired byproducts. Careful monitoring by TLC is recommended.
-
Alternative Starting Materials: In some cases, starting from hydrazones and performing a one-pot cyclization and formylation can be a more efficient route to certain pyrazole-4-carbaldehydes. [11][12][13]* Difficult Product Isolation:
-
Product Solubility: If the product is partially water-soluble, saturating the aqueous layer with brine during extraction can improve partitioning into the organic phase. [3] * Emulsion Formation: The formation of emulsions during extraction can be mitigated by adding brine or by filtering the mixture through a pad of celite.
-
Safety Considerations
The Vilsmeier-Haack reaction involves the use of hazardous reagents and requires strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. [3][9]* Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. Proper cooling and slow, controlled additions are essential to prevent runaway reactions. [8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formylation of pyrazoles. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to safety protocols, researchers can effectively utilize this powerful transformation to access a wide array of pyrazole-4-carbaldehydes, paving the way for the discovery and development of novel therapeutic agents and advanced materials.
References
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
-
Reddy, G. J., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4), 1-5. [Link]
-
El-Metwaly, A. M., et al. (2021). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Scientific and Technical Research, 10(2), 1-7. [Link]
-
Shaikh, A. R., et al. (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal of Scientific Research, 1(1), 1-8. [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27385. [Link]
-
Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
-
Singh, K., et al. (2004). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(5), 342-343. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10349-10365. [Link]
-
Urbonas, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1644. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Ghammamy, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1,3-propanedialdehyde and its reactions. Journal of Chemical and Pharmaceutical Research, 5(7), 187-193. [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
-
Nagaraja, G. K., et al. (2017). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 7(85), 54063-54075. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. degres.eu [degres.eu]
- 13. researchgate.net [researchgate.net]
Synthesis of Novel Schiff Bases from 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide for Researchers
This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of Schiff bases derived from 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and offers detailed, field-proven protocols for the successful synthesis of these promising compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatization into Schiff bases opens avenues for the development of novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The Chemistry of Pyrazole Schiff Base Formation: A Mechanistic Perspective
The synthesis of a Schiff base, or azomethine, is fundamentally a condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine.
A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the enol-imine and keto-enamine forms. This tautomerism can influence the reactivity of the aldehyde and the structure of the resulting Schiff base. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Caption: Tautomerism and Reaction Mechanism.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound using conventional heating, microwave irradiation, and solvent-free conditions.
Protocol 1: Conventional Synthesis via Reflux
This classic method is widely used and reliable for the synthesis of pyrazole Schiff bases.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Role |
| This compound | 140.12 | 1.0 | Aldehyde |
| Primary Amine (e.g., Aniline) | 93.13 | 1.0 | Amine |
| Ethanol | 46.07 | 20 mL | Solvent |
| Glacial Acetic Acid | 60.05 | 2-3 drops | Catalyst |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of the primary amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent, typically ethanol.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields, aligning with the principles of green chemistry.
Procedure:
-
In a 10 mL microwave reaction vessel, combine 1.0 mmol of this compound, 1.0 mmol of the primary amine, and 5 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 5-15 minutes.
-
After irradiation, cool the vessel to room temperature.
-
The product is isolated and purified as described in the conventional method.
Protocol 3: Solvent-Free Synthesis
This environmentally friendly method eliminates the use of organic solvents, reducing waste and potential environmental impact.
Procedure:
-
In a mortar, thoroughly grind a mixture of 1.0 mmol of this compound and 1.0 mmol of the primary amine for 10-15 minutes at room temperature.
-
The reaction can also be initiated by gentle heating of the mixture.
-
The solid product obtained is washed with a small amount of a non-polar solvent like hexane to remove any unreacted starting materials and then dried.
-
Recrystallization from ethanol can be performed if further purification is necessary.
Caption: General experimental workflow.
Purification of Pyrazole Schiff Bases
The purity of the synthesized Schiff bases is paramount for their subsequent biological evaluation. The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is the most common and often sufficient method for purifying pyrazole Schiff bases. Ethanol is a widely used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A typical solvent system for elution is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.
Characterization of Pyrazole Schiff Bases
The structural elucidation of the synthesized Schiff bases is performed using a combination of spectroscopic techniques.
Table of Expected Spectroscopic Data:
| Technique | Key Feature | Typical Range/Observation |
| ¹H NMR (in DMSO-d₆) | Azomethine proton (-CH=N-) | Singlet, δ 8.5 - 9.5 ppm |
| Aromatic protons | Multiplets, δ 6.5 - 8.5 ppm | |
| Pyrazole -OH proton | Broad singlet, δ 10.0 - 13.0 ppm (can be exchangeable with D₂O) | |
| Pyrazole -CH₃ proton | Singlet, δ 2.0 - 2.5 ppm | |
| ¹³C NMR (in DMSO-d₆) | Azomethine carbon (-CH=N-) | δ 150 - 165 ppm |
| Pyrazole C=O (keto form) | δ 160 - 170 ppm | |
| Aromatic carbons | δ 110 - 150 ppm | |
| IR (KBr pellet) | C=N stretch (azomethine) | 1600 - 1650 cm⁻¹ (strong) |
| O-H stretch (intramolecular H-bond) | 2500 - 3200 cm⁻¹ (broad) | |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to the calculated molecular weight of the synthesized Schiff base. The fragmentation pattern can provide further structural information. |
Conclusion
The synthesis of Schiff bases from this compound is a versatile and straightforward process that provides access to a class of compounds with significant potential in drug discovery and development. By understanding the underlying reaction mechanism, including the role of tautomerism, and by employing the detailed protocols provided in this guide, researchers can confidently synthesize, purify, and characterize these valuable molecules for further investigation. The choice of synthetic method—conventional, microwave-assisted, or solvent-free—can be tailored to the specific needs of the laboratory, with greener alternatives offering significant advantages in terms of efficiency and environmental impact.
References
-
Synthesis, characterization and DFT studies of Schiff base (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino) benzenesulfonamide and its MoO2 (II) complex. Journal of Research in Chemistry. Available at: [Link]
-
(PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ResearchGate. Available at: [Link]
-
Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. Dergipark. Available at: [Link]
-
Synthesis and Characterization of Multifunctional Chiral Schiff Base Derivatives. Sciforum. Available at: [Link]
-
Synthesis,Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbald. SciSpace. Available at: [Link]
-
New Schiff Base Compounds with Benzene Moiety: FT-IR, 1H and 13C NMR Spectroscopy (1D) Studies. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. RSC Publishing. Available at: [Link]
-
In which solvents and solvent ratio I can do column chromatography for my schiff base? ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono Methyl}-Phenol] with Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), Ni(II), and Hg(II) Ions. ResearchGate. Available at: [Link]
-
Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). National Institutes of Health. Available at: [Link]
The Versatile Role of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions: A Guide to Application and Protocol
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its metabolic stability and versatile binding capabilities have led to its incorporation in therapeutics for a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5] Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, represent a highly efficient and atom-economical approach to generating molecular diversity.[6][7] The convergence of the pyrazole scaffold's therapeutic importance with the efficiency of MCRs offers a powerful strategy for the rapid discovery of novel drug candidates.[8]
This guide focuses on the application of a particularly valuable building block, 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde , in the construction of complex heterocyclic systems through MCRs. The presence of the aldehyde, hydroxyl, and pyrazole functionalities within a single molecule provides a unique platform for generating diverse molecular architectures. We will explore the mechanistic underpinnings of these reactions and provide detailed protocols for the synthesis of key heterocyclic cores, such as pyranopyrazoles and pyrazolo[3,4-b]pyridines.
Mechanistic Insights: The Reactivity of 4-Formylpyrazoles in MCRs
The synthetic utility of this compound in MCRs is primarily driven by the reactivity of the 4-formyl group. This aldehyde readily undergoes condensation reactions with active methylene compounds, a key initial step in many MCRs. The 5-hydroxy group can influence the reactivity of the pyrazole ring and participate in the reaction cascade, often through tautomerization to the pyrazolone form, which possesses an active methylene group at the C4 position.
A common and pivotal transformation involving aldehydes in MCRs is the Knoevenagel condensation . This reaction between an aldehyde and an active methylene compound, typically catalyzed by a base, generates a highly electrophilic α,β-unsaturated intermediate. This intermediate is then poised to undergo subsequent Michael addition and cyclization steps with other components in the reaction mixture, leading to the formation of complex heterocyclic systems.
Caption: Proposed reaction pathway for the synthesis of pyranopyrazoles.
Experimental Protocol: Synthesis of a Model Pyranopyrazole
This protocol describes the synthesis of 6-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a representative pyranopyrazole derivative.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyranopyrazole derivative.
Data Presentation:
| Entry | Aldehyde | Active Methylene | C-H Acid | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Pyrazole-CHO | Malononitrile | Ethyl Acetoacetate | Piperidine | Ethanol | 3 | 85-95 |
| 2 | Pyrazole-CHO | Malononitrile | Dimedone | Piperidine | Ethanol | 4 | 80-90 |
| 3 | Pyrazole-CHO | Ethyl Cyanoacetate | Ethyl Acetoacetate | Triethylamine | Water | 2 | 82-92 |
Note: Yields are typical ranges reported for analogous reactions and may vary.
Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridines
Significance: The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous compounds with diverse biological activities, including kinase inhibitors and antiviral agents. [1][8]MCRs provide a convergent and efficient route to this important heterocyclic system.
Reaction Principle
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a multicomponent reaction involving this compound (which can tautomerize to 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde), an active methylene nitrile, and an amine or ammonia source (e.g., ammonium acetate). The reaction is often carried out in a protic solvent like ethanol or acetic acid, and can be accelerated by microwave irradiation. [1] The proposed mechanism initiates with the Knoevenagel condensation of the pyrazole aldehyde with the active methylene nitrile. The resulting intermediate then undergoes a Michael-type addition with an enamine formed in situ from the pyrazolone tautomer, followed by cyclization and aromatization (often via oxidation or elimination) to furnish the pyrazolo[3,4-b]pyridine scaffold.
Caption: Proposed reaction pathway for the synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of a Model Pyrazolo[3,4-b]pyridine
This protocol outlines a microwave-assisted synthesis of a substituted pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (2 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
In a microwave reaction vessel, combine this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (2 mmol).
-
Add glacial acetic acid (5 mL) as the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-b]pyridine.
Data Presentation:
| Entry | Aldehyde | Active Methylene | Amine Source | Solvent | Method | Time (min) | Yield (%) |
| 1 | Pyrazole-CHO | Malononitrile | NH4OAc | Acetic Acid | Microwave | 15 | 80-90 |
| 2 | Pyrazole-CHO | Ethyl Cyanoacetate | NH4OAc | Ethanol | Microwave | 20 | 75-85 |
| 3 | Pyrazole-CHO | Malononitrile | Aniline | Acetic Acid | Conventional | 120 | 70-80 |
Note: Yields are typical ranges reported for analogous reactions and may vary.
Future Perspectives and Alternative MCRs
The utility of this compound is not limited to the synthesis of pyranopyrazoles and pyrazolopyridines. Its unique structural features make it a promising candidate for other named MCRs, such as:
-
Biginelli-type Reactions: By reacting with a β-dicarbonyl compound and urea or thiourea, it could potentially lead to the formation of novel pyrazolyl-dihydropyrimidinones, which are known for their diverse pharmacological activities. [9]* Hantzsch-type Reactions: In a reaction with two equivalents of a β-ketoester and an ammonia source, it could be used to synthesize pyrazolyl-substituted dihydropyridines, a class of compounds known for their calcium channel blocking activity. [10][11]* Ugi and Passerini Reactions: The aldehyde functionality makes it a suitable component for Ugi four-component and Passerini three-component reactions, which would allow for the rapid generation of complex peptide-like molecules incorporating the pyrazole scaffold. [12][13]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex, biologically relevant heterocyclic compounds through multicomponent reactions. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and scientists in the field of drug discovery to explore the full potential of this privileged scaffold. The efficiency and convergence of MCRs, coupled with the inherent biological significance of the pyrazole nucleus, pave the way for the rapid development of novel therapeutic agents.
References
- Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(84), 53447-53468.
- Abdel-Wahab, B. F., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Medicinal Chemistry Research, 21(9), 2304-2311.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals Blog.
- Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
- Jetir. (2019).
- Nongrum, R., et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine.
- El-Metwaly, N. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29283–29298.
- Beilstein J. Org. Chem. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1486-1524.
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
- ResearchGate. (2021). Plausible mechanism for synthesis of pyrazole derivatives by using...
- Preprints.org. (2023).
- ResearchGate. (n.d.). Pyranopyrazoles III synthesis of 1H‐pyrano[2,3‐c]pyrazol‐4‐ones.
- Chavan, H. V., et al. (2012). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica, 4(2), 767-771.
- Cepa, M., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4945.
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Sabitha, G., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Letters in Organic Chemistry, 1(2), 115-119.
Sources
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Sci-Hub. One‐Pot Synthesis of Pyrazoles through a Four‐Step Cascade Sequence / Chemistry – A European Journal, 2013 [sci-hub.box]
- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Applications of 5-Hydroxy-3-Methyl-1H-Pyrazole-4-Carbaldehyde in Medicinal Chemistry: A Detailed Guide for Drug Discovery Professionals
The pyrazole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the design of molecules with a wide array of pharmacological activities.[2][3] Within this esteemed class of heterocycles, 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in the field of drug discovery and development.
The Strategic Importance of the Pyrazole-4-Carbaldehyde Moiety
The 4-formyl group on the pyrazole ring is a key functional handle that opens a gateway to a diverse range of chemical transformations. This aldehyde functionality allows for the facile synthesis of numerous derivatives, including Schiff bases, chalcones, and various heterocyclic adducts, each with the potential for distinct biological activities.[4][5] The presence of the hydroxyl and methyl groups at the 5- and 3-positions, respectively, further influences the molecule's electronic and steric properties, providing opportunities for fine-tuning drug-receptor interactions.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][6][7][8] This reaction involves the formylation of an electron-rich pyrazole precursor, in this case, 3-methyl-1H-pyrazol-5(4H)-one (also known as 3-methyl-5-hydroxypyrazole).
Protocol: Synthesis via Vilsmeier-Haack Reaction
Objective: To synthesize this compound from 3-methyl-1H-pyrazol-5(4H)-one.
Materials:
-
3-methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[8][9]
-
Formylation: To the freshly prepared Vilsmeier reagent, add 3-methyl-1H-pyrazol-5(4H)-one portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The solid product will precipitate out.
-
Purification: Filter the precipitate, wash it with cold water, and then recrystallize from ethanol to obtain pure this compound.
Causality behind Experimental Choices: The Vilsmeier-Haack reaction is chosen for its efficiency in formylating activated aromatic and heterocyclic rings.[7] The use of an ice bath during the formation of the Vilsmeier reagent and the initial stage of the reaction is crucial to control the exothermic nature of the reaction and prevent side product formation. The final heating step provides the necessary energy to drive the electrophilic substitution to completion.
Applications in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile anchor point for the construction of a diverse library of compounds with significant therapeutic potential.
Anticancer Agents
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent activity against various cancer cell lines.[10] Derivatives of this compound, particularly Schiff bases, have shown promise in this area.
Objective: To synthesize a Schiff base derivative from this compound and an aromatic amine.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 4-amino-N,N-dimethylaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen aromatic amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize if necessary to obtain the pure product.
Caption: Workflow for Synthesis and Anticancer Evaluation of Pyrazole Schiff Bases.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[9][11] Schiff bases derived from pyrazole-4-carbaldehydes are a prominent class of compounds explored for this purpose.[12]
Objective: To synthesize a hydrazinecarboxamide derivative with potential antimicrobial activity.[11]
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Ethanol
-
Ultrasound bath (optional, for green synthesis)
Procedure:
-
In a flask, combine equimolar amounts of this compound and semicarbazide hydrochloride in ethanol.
-
The reaction can be carried out by refluxing for several hours or by using ultrasound irradiation for a shorter duration, which is a more environmentally friendly approach.[11]
-
Monitor the reaction by TLC.
-
After completion, the product can be isolated by filtration upon cooling or by evaporation of the solvent followed by purification.
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydrazinecarboxamide derivative.
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| PSC-1 | Hydrazinecarboxamide | Escherichia coli | 0.25 | [11] |
| PSC-2 | Hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [11] |
| PSC-3 | Hydrazinecarboxamide | Aspergillus niger | 1 | [11] |
| Ciprofloxacin | Standard Antibiotic | E. coli & S. epidermidis | - | [11] |
| Clotrimazole | Standard Antifungal | A. niger | - | [11] |
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Pyrazole-containing compounds, most notably the selective COX-2 inhibitor Celecoxib, have made a significant impact in the treatment of inflammation.[11] Derivatives of this compound have also been investigated for their anti-inflammatory potential.[11]
Caption: Mechanism of Action for Pyrazole-based Anti-inflammatory Agents via COX-2 Inhibition.
Objective: To evaluate the in vivo anti-inflammatory activity of a synthesized pyrazole derivative.
Materials:
-
Test compound (pyrazole derivative)
-
Standard drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% in saline)
-
Wistar rats
-
Plethysmometer
Procedure:
-
Acclimatize the animals for one week under standard laboratory conditions.
-
Divide the rats into three groups: control (vehicle), standard (diclofenac sodium), and test (pyrazole derivative).
-
Administer the respective treatments orally or intraperitoneally.
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its formyl group provide a robust platform for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore its significance in the quest for novel therapeutics. Future research should focus on expanding the structural diversity of derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic profiles to develop new and effective drug candidates.
References
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed Central. [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]
-
Chemical synthesis, molecular modelling, and evaluation of anticancer activity of some pyrazol-3-one Schiff base derivatives. ResearchGate. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. PubMed Central. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. Asian Journal of Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. National Institutes of Health. [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES. HETEROCYCLES. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes [mdpi.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective against a wide array of pathogens.[1] This has catalyzed an urgent search for new therapeutic agents with novel mechanisms of action. Among the heterocyclic compounds that form the backbone of many pharmaceuticals, the pyrazole nucleus is a "privileged scaffold."[2][3] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4][5]
The specific precursor, 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, and its synthetically versatile chlorinated analogue, serve as exceptional starting points for chemical modification. The aldehyde functional group is a reactive handle that allows for the straightforward introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed technical overview, field-proven protocols, and the underlying scientific rationale for synthesizing and evaluating novel antimicrobial agents derived from this pyrazole core.
Section 1: Foundational Chemistry and Strategic Approach
The Pyrazole Core: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[3] Its stability, low toxicity, and ability to act as both a hydrogen bond donor and acceptor allow it to interact effectively with biological targets. The natural pyrazole C-glycoside, Pyrazofurin, demonstrates a broad spectrum of antimicrobial and antiviral activities, validating the therapeutic potential of this scaffold.[1] By modifying the substituents at various positions on the pyrazole ring, it is possible to fine-tune the molecule's electronic and steric properties to enhance its potency and selectivity against microbial targets like DNA gyrase or dihydrofolate reductase (DHFR).[6][7]
The Key Precursor: Synthesis via Vilsmeier-Haack Reaction
The target starting material, a 4-formyl pyrazole, is most efficiently synthesized using the Vilsmeier-Haack reaction.[8][9][10] This reaction formylates activated aromatic rings. In this context, the precursor is typically a 1-aryl-3-methyl-1H-pyrazol-5(4H)-one. The reaction with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) results in the formation of the highly versatile 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde.[11][12] The 5-chloro group is an excellent leaving group, and the 4-carbaldehyde (formyl) group is primed for subsequent derivatization.
General Synthetic Strategy: From Aldehyde to Bioactive Agent
The primary strategy involves leveraging the reactivity of the aldehyde group to create larger, more complex molecules through condensation reactions. Common derivatives that have shown significant antimicrobial potential include:
-
Hydrazones (-C=N-NH-): Formed by reacting the aldehyde with various hydrazides. The resulting Schiff base linkage is crucial for bioactivity, and the diverse substituents on the hydrazide moiety allow for extensive SAR studies.
-
Thiazoles: Hybrid molecules incorporating both pyrazole and thiazole rings often exhibit synergistic antimicrobial effects.[13][14] The thiazole ring is another heterocycle known for its broad biological activity.[14]
This guide will focus on providing detailed protocols for these two highly promising classes of derivatives.
Section 2: Synthetic Protocols and Methodologies
The overall synthetic workflow is designed to first produce the key aldehyde intermediate and then use it to build a library of potential antimicrobial compounds.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. jpsionline.com [jpsionline.com]
- 11. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A High-Throughput Screening Platform for the Development of Novel Anti-Inflammatory Agents from 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Abstract
Chronic inflammation is a significant contributor to the pathophysiology of numerous diseases, driving a persistent need for novel anti-inflammatory therapeutics. Pyrazole-containing compounds represent a privileged scaffold in medicinal chemistry, with many derivatives demonstrating potent anti-inflammatory activity.[1] This document provides a comprehensive guide for researchers engaged in the discovery and development of next-generation anti-inflammatory drugs, utilizing 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde as a versatile starting scaffold. We present a strategic workflow, from the synthesis of a diversified compound library to a tiered in-vitro screening cascade designed to identify and characterize promising lead candidates. Detailed, field-proven protocols for key cellular and enzymatic assays are provided, alongside an exploration of the underlying molecular mechanisms and signaling pathways.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus is a core component of several clinically successful drugs, including the selective COX-2 inhibitor Celecoxib, highlighting its value in targeting inflammatory pathways. The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2] The starting material, this compound, is an ideal foundational block for generating chemical diversity. Its aldehyde functional group offers a reactive handle for a variety of chemical transformations, enabling the creation of a focused library of derivatives with potentially enhanced potency, selectivity, and favorable drug-like properties.
This guide outlines a systematic approach to leverage this scaffold, beginning with the strategic synthesis of derivatives and progressing through a robust screening funnel to identify compounds that modulate key inflammatory signaling pathways.
Mechanistic Landscape: Targeting Inflammatory Signaling
The inflammatory response is orchestrated by a complex network of signaling pathways. A primary objective in anti-inflammatory drug discovery is to selectively inhibit nodes within these pathways that drive the expression of pro-inflammatory genes. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
-
The NF-κB Pathway: This pathway is a pivotal mediator of inflammatory responses.[1] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to κB sites on DNA and drives the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[3][4]
-
The MAPK Pathways: Mammalian cells possess several MAPK pathways, including the ERK, JNK, and p38 cascades.[5][6] These pathways are activated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[5][7] Once activated, they phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory mediators. The p38 MAPK and JNK pathways, in particular, are strongly implicated in the production of TNF-α, IL-6, and other key inflammatory cytokines.[5]
The assays detailed in this guide are designed to probe the inhibitory potential of novel pyrazole derivatives against these critical pathways.
Caption: Key Inflammatory Signaling Pathways (NF-κB and p38 MAPK).
The Drug Discovery Workflow: A Phased Approach
A successful anti-inflammatory drug discovery campaign requires a structured, multi-step workflow. This ensures that resources are focused on compounds with the highest potential for clinical success. Our proposed workflow is a tiered system, moving from broad primary screens to more complex, biologically relevant assays.
Caption: A Phased Workflow for Pyrazole-Based Drug Discovery.
Experimental Protocols
Phase 1: Synthesis of a Pyrazole Derivative Library
The aldehyde functionality of the starting material is amenable to various synthetic transformations to generate a diverse library of compounds. Two robust and high-yield reactions are proposed here.
Protocol 1A: Knoevenagel Condensation This reaction creates α,β-unsaturated compounds by reacting the pyrazole aldehyde with active methylene compounds.
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., ethanol or acetic acid), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq).[8][9]
-
Add a catalytic amount of a mild base (e.g., piperidine, ammonium carbonate).[9][10]
-
Reflux the reaction mixture for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 1B: Reductive Amination This reaction forms secondary or tertiary amines, introducing diverse functional groups and improving physicochemical properties.
-
Dissolve this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine/enamine.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0°C.[11]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Phase 2: Primary High-Throughput Screening
The initial screen aims to rapidly identify "hits" from the synthesized library that inhibit inflammatory responses in a relevant cellular model.
Protocol 2A: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages This assay measures the inhibition of inducible nitric oxide synthase (iNOS), a key pro-inflammatory enzyme. Nitrite, a stable oxidation product of NO, is measured using the Griess reagent.
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours (37°C, 5% CO₂).[12][13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyrazole derivatives (e.g., 10 µM final concentration) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., L-NAME).
-
Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.[14]
-
Incubation: Incubate the plate for an additional 20-24 hours.[12]
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[13][14]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 2B: Cell Viability Counter-Screen (MTT Assay) This is a critical counter-screen to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Seed and treat cells with the test compounds as described in Protocol 2A.
-
After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Compounds showing significant cytotoxicity should be deprioritized.
Phase 3: Secondary Screening & Potency Determination
Hits from the primary screen are advanced to determine their potency (IC₅₀) and to assess their activity in a key enzymatic assay.
Protocol 3A: IC₅₀ Determination for NO Inhibition This protocol is identical to 2A, but a dose-response curve is generated for each hit compound (e.g., 8-point, 3-fold serial dilutions starting from 50 µM) to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol 3B: Fluorometric COX-2 Enzymatic Inhibition Assay This assay directly measures the ability of a compound to inhibit the activity of the purified human recombinant COX-2 enzyme.
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol (e.g., Assay Genie BN00777, BPS Bioscience #71111).[15][16] This includes preparing the COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme and Inhibitor Addition: In a 96-well black opaque plate, add COX Assay Buffer, human recombinant COX-2 enzyme, and 10 µL of the test compound at various concentrations (or a known inhibitor like Celecoxib for the positive control).[16]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate).[17]
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC₅₀ value using non-linear regression analysis.
Phase 4: Mechanism of Action & Selectivity Profiling
Potent compounds are further investigated to understand their mechanism of action and selectivity.
Protocol 4A: COX-1/COX-2 Selectivity Assay To assess the therapeutic potential and safety profile, the IC₅₀ for COX-1 inhibition is determined using a protocol analogous to 3B, but with the human recombinant COX-1 enzyme. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is then calculated. A higher SI value indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
Protocol 4B: Cytokine Production Profiling in LPS-Stimulated Macrophages This assay quantifies the effect of lead compounds on the production of key pro-inflammatory cytokines.
-
Seed and treat RAW 264.7 cells with LPS and hit compounds as described in Protocol 2A.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentration of key cytokines such as TNF-α, IL-6, and IL-1β using commercial ELISA kits or a multiplex bead-based assay (e.g., Luminex).[18][19][20]
-
Analyze the data to determine the dose-dependent reduction in cytokine secretion.
Data Presentation & Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds. This allows for the rapid identification of structure-activity relationships (SAR) that will guide the lead optimization phase.
Table 1: Hypothetical Screening Data for Pyrazole Derivatives
| Compound ID | Primary Screen (% NO Inhibition @ 10µM) | Cell Viability (% @ 10µM) | IC₅₀ NO (µM) | IC₅₀ COX-2 (µM) | COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2) |
| PYR-001 | 85.2 | 98.5 | 1.2 | 0.8 | 25 |
| PYR-002 | 45.7 | 101.2 | > 20 | > 20 | N/A |
| PYR-003 | 92.1 | 55.3 | 0.9 | 0.5 | Excluded |
| PYR-004 | 78.9 | 95.1 | 3.5 | 15.6 | 2.1 |
| Celecoxib | 95.6 | 99.1 | 0.5 | 0.05 | >100 |
Data are hypothetical and for illustrative purposes only. Compounds like PYR-003 would be excluded due to cytotoxicity.
Conclusion
The strategic framework and detailed protocols provided in this application note offer a robust platform for the discovery and preclinical development of novel anti-inflammatory agents derived from this compound. By employing a tiered screening cascade that assesses cellular activity, enzymatic potency, and selectivity, researchers can efficiently identify lead candidates with promising therapeutic potential. This systematic approach, grounded in a clear understanding of the underlying inflammatory signaling pathways, accelerates the translation of chemical scaffolds into next-generation medicines for inflammatory diseases.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual review of pharmacology and toxicology, 49, 289–310. [Link]
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]
-
Kontogiorgis, C., Hadjipavlou-Litina, D., & Maltezos, E. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(7), 12503–12535. [Link]
-
Lee, J. Y., & Kim, J. H. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in immunology, 8, 1345. [Link]
-
MAPK signalling pathway: Significance and symbolism. (2025). ScienceDirect. [Link]
-
MAPK signaling pathway. Cusabio. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cellular and molecular life sciences : CMLS, 67(18), 3071–3079. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Engineering and Applied Sciences, 9(12), 2414-2419. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
Simenel, A. A., Rogatkina, E. Y., & Rodionov, A. N. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(1), 1-5. [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(5), e1070. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Lin, Y. C., Chen, Y. F., & Sheu, J. H. (2019). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 17(11), 606. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 203–210). Humana Press. [Link]
-
ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
ThaiScience. (2015). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]
-
Gomaa, A. M. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1544. [Link]
-
Ouellet, M., & Percival, M. D. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(4), 1841–1847. [Link]
-
Kim, D. W., Kim, J. Y., & Lee, D. G. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of ethnopharmacology, 155(1), 901–907. [Link]
-
Slideshare. (2024). Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. [Link]
-
ResearchGate. (2013). The pre-clinical part of drug discovery. [Link]
-
Al-Harrasi, A., Ali, L., Hussain, J., & Ur-Rehman, N. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4923. [Link]
-
Huang, H., Fletcher, A., Niu, Y., Wang, T. T., & Yu, L. (2012). Characterization of lipopolysaccharide-stimulated cytokine expression in macrophages and monocytes. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 61(12), 1329–1338. [Link]
-
Covance. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]
-
Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of organic chemistry, 82(21), 11295–11303. [Link]
-
ResearchGate. (2018). Cytokine expression in macrophages stimulated with LPS or LPS/ICs. [Link]
-
ResearchGate. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]
-
ResearchGate. (2018). Percentage inhibition of nitric oxide (NO) in RAW264.7. [Link]
-
ResearchGate. (2013). The pre-clinical part of drug discovery. [Link]
-
Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Chemical and Pharmaceutical Research, 9(3), 220-226. [Link]
-
ResearchGate. (2022). LPS stimulation of distinct subtypes of macrophages. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. The Knoevenagel Condensation. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Li, Z., Wang, Z., & Zhang, H. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14649–14657. [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. ineosopen.org [ineosopen.org]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of lipopolysaccharide-stimulated cytokine expression in macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Versatile Role of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde in Heterocyclic Synthesis
This compound is a highly valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including a reactive aldehyde group, a nucleophilic hydroxyl group, and a pyrazole core, allow for a diverse range of chemical transformations. This pyrazole derivative serves as a key precursor for the construction of fused heterocyclic systems, which are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The pyrazole moiety itself is a well-established pharmacophore, and its fusion with other heterocyclic rings, such as pyridine and pyrimidine, often leads to compounds with enhanced therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization in the preparation of important heterocyclic scaffolds. The protocols are designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen experimental conditions to empower researchers to adapt and innovate.
Part 1: Synthesis of the Precursor: this compound
The introduction of a formyl group at the C4 position of the pyrazolone ring is a critical step in preparing the title compound. While several formylation methods exist, the Vilsmeier-Haack reaction is a widely employed and effective strategy for electron-rich heterocyclic systems.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2]
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 3-methyl-1H-pyrazol-5(4H)-one to yield this compound.
Materials:
-
3-methyl-1H-pyrazol-5(4H)-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Pyrazolone: Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq.) in anhydrous dichloromethane. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Causality of Experimental Choices:
-
The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the highly reactive Vilsmeier reagent.
-
The slow, dropwise addition of POCl₃ at low temperature controls the exothermic reaction of Vilsmeier reagent formation.
-
Refluxing the reaction mixture provides the necessary energy to drive the electrophilic substitution of the pyrazolone ring.
-
The aqueous work-up with ice quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralization is necessary to remove acidic byproducts and facilitate the extraction of the product into the organic phase.
Figure 2: Workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.
Application Note 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles with significant biological activities, often acting as kinase inhibitors. [4][5]A common synthetic route involves the condensation of a 4-formyl-5-aminopyrazole derivative with a source of ammonia or an amine. While the title compound is a 5-hydroxypyrazole, its tautomeric equilibrium allows it to react similarly to a 5-aminopyrazole in certain contexts. A more direct approach involves the reaction of this compound with amidines or related compounds.
This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidinone derivative.
Materials:
-
This compound
-
Urea
-
Formic acid or Acetic acid (solvent and catalyst)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and urea (1.2 eq.) in formic acid or glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water to remove the acid solvent, and then with a small amount of cold ethanol. Dry the solid to obtain 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Rationale: In this reaction, the aldehyde group of the pyrazole condenses with one of the amino groups of urea. The acidic solvent catalyzes both this initial condensation and the subsequent intramolecular cyclization involving the pyrazole's ring nitrogen and the other amino group of urea, followed by dehydration and tautomerization to form the stable pyrimidinone ring.
Data Summary
The following table summarizes representative examples of heterocyclic compounds synthesized from pyrazole-4-carbaldehyde derivatives, highlighting the versatility of this precursor.
| Starting Pyrazole Aldehyde | Reagents | Product | Reaction Type | Yield (%) | Reference |
| This compound | Malononitrile, Ammonium Acetate | 6-Amino-5-cyano-3-methyl-1H-pyrazolo[3,4-b]pyridine | Multicomponent | Good | [6][7] |
| This compound | Urea | 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Condensation/Cyclization | Good | [4][5] |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile, Ammonium Carbonate | 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | Knoevenagel Condensation | High | [8] |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted Anilines | Schiff Bases | Condensation | Good | [9] |
Conclusion
This compound stands out as a pivotal intermediate in the field of heterocyclic chemistry. Its straightforward synthesis and the reactivity of its functional groups provide access to a rich diversity of fused pyrazole systems. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel bioactive compounds. The adaptability of the described methods opens up numerous possibilities for creating libraries of pyrazole-based heterocycles for screening and optimization in drug discovery programs.
References
-
Popov, A. V., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes. RSC Advances, 9(45), 26267-26274. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7264. [Link]
-
Wikipedia. (2023). Duff reaction. [Link]
-
Patel, K. D., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(11), 073-080. [Link]
-
Elmaaty, A. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Elmaaty, A. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]
-
Haskel, A., et al. (2021). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 50(23), 8011-8019. [Link]
-
Kumar, V., et al. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistryOpen, 11(10), e202200139. [Link]
-
Al-Mousawi, S. M., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4169. [Link]
-
Sahu, S. K., et al. (2015). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 6(8), 3246-3266. [Link]
-
ResearchGate. (n.d.). Synthesis methods of pyrazolo[3,4‐d]pyrimidines. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Cristea, I. (2001). Vilsmeier-Haack Formylation of some 1-(2-pyrimidinyl)-3-methylpyrazolin-5-ones. Heterocyclic Communications, 7(1), 61-64. [Link]
-
Abdel-rahman, A. A. H., et al. (2013). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1433-1443. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Chen, I. T., et al. (2013). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 18(9), 10796-10815. [Link]
-
El-Faham, A., et al. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 27(23), 8529. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Kumar, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
-
Shah, A. A., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. ACS Combinatorial Science, 19(11), 675-680. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Shinde, P. V., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
-
Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
Elguero, J., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 566. [Link]
-
Ghavami, R., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports, 10(1), 1-9. [Link]
-
ResearchGate. (n.d.). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. [Link]
-
Bakulev, V. A., et al. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Chemistry of Heterocyclic Compounds, 57(1), 104-106. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2014). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Research on Chemical Intermediates, 40(7), 2457-2466. [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.stmjournals.com [journals.stmjournals.com]
Application Notes and Protocols: Condensation Reactions of 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde for the Synthesis of Bioactive Heterocycles
Abstract
This guide provides a detailed experimental framework for the condensation reaction of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, a versatile building block in medicinal chemistry. We delve into the prevalent and efficient one-pot, four-component synthesis of pyranopyrazoles, a class of fused heterocycles with significant pharmacological interest.[1] The protocols herein are designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, procedural robustness, and adherence to green chemistry principles. We explain the critical role of pyrazole-pyrazolone tautomerism and provide a step-by-step methodology using an environmentally benign citric acid catalyst.[1]
Introduction: The Versatility of a Pyrazole Synthon
This compound is a pivotal intermediate in the synthesis of fused heterocyclic systems. Its value lies in the dual reactivity of the aldehyde function and the pyrazole core. Compounds derived from this scaffold, particularly pyranopyrazoles, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
A crucial aspect of this starting material's reactivity is its existence in tautomeric equilibrium with its keto form, 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole (commonly known as 3-methyl-5-pyrazolone).[3][4] In many of the synthetic procedures discussed, the pyrazolone tautomer is the key reactive species, particularly its active methylene group at the C4 position. This guide will focus on the most widely adopted and efficient synthetic route emanating from this precursor: a four-component reaction (4CR) to produce 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This one-pot approach is celebrated for its high atom economy, operational simplicity, and reduced environmental impact compared to classical multistep syntheses.[1][5]
Mechanistic Rationale: A Cascade of Condensations
The one-pot synthesis of pyranopyrazoles is a well-orchestrated cascade of classic organic reactions. Understanding this sequence is key to troubleshooting and optimizing the procedure. The process is typically catalyzed by a mild acid or base.[6][7]
The proposed mechanism involves two primary pathways that converge:
-
Formation of 3-methyl-1H-pyrazol-5(4H)-one: In the first step, hydrazine hydrate and ethyl acetoacetate condense to form the pyrazolone intermediate.
-
Knoevenagel Condensation: The aromatic aldehyde reacts with an active methylene compound, typically malononitrile, in a Knoevenagel condensation.[8][9] This step is catalyzed by a base or acid, which facilitates the deprotonation of malononitrile and subsequent dehydration to form an electron-deficient alkene, the arylidene malononitrile intermediate.
-
Michael Addition and Cyclization: The pyrazolone intermediate from step 1 then acts as a nucleophile, attacking the arylidene malononitrile intermediate via a Michael addition. This is followed by an intramolecular cyclization and tautomerization to yield the final, stable pyranopyrazole product.[10][11]
The use of a catalyst is crucial for this reaction to proceed efficiently. While various catalysts have been reported, mild, biodegradable organocatalysts like citric acid are preferred for their environmental compatibility and ease of removal.[1]
Experimental Protocols
This section details a robust and reproducible protocol for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives via a citric acid-catalyzed four-component reaction in an aqueous medium.
Materials and Equipment
Reagents:
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Ethyl acetoacetate
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Citric acid (20 mol%)
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
25 mL or 50 mL round-bottom flask
-
Magnetic stirrer hotplate
-
Magnetic stir bar
-
Reflux condenser
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
Quantitative Data Summary
The following table provides representative quantities for the synthesis of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
| Reagent | Molar Eq. | Amount (mmol) | Sample Mass/Volume |
| Benzaldehyde | 1.0 | 1.0 | 106 mg (0.104 mL) |
| Malononitrile | 1.0 | 1.0 | 66 mg |
| Ethyl Acetoacetate | 1.0 | 1.0 | 130 mg (0.129 mL) |
| Hydrazine Hydrate (80%) | 1.0 | 1.0 | ~62.5 mg (~0.06 mL) |
| Citric Acid | 0.2 | 0.2 | 38 mg |
| Distilled Water | - | - | 1.0 - 2.0 mL |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).[1]
-
Catalyst and Solvent Addition: Add distilled water (1-2 mL) followed by citric acid (0.2 mmol, 20 mol%).
-
Reaction Conditions: Place the flask in a preheated oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to 80°C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 30-60 minutes.
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.
-
Work-up: Separate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water (2 x 10 mL) to remove the citric acid catalyst and any water-soluble impurities.[1]
-
Purification: Air-dry the crude product. For higher purity, recrystallize the solid from hot ethanol.
-
Characterization: Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Expected Characterization Data
For 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [12][13]:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz) δ: 12.08 (s, 1H, pyrazole-NH), 7.33-7.15 (m, 5H, Ar-H), 6.85 (s, 2H, NH₂), 4.58 (s, 1H, C4-H), 1.77 (s, 3H, CH₃).
-
FT-IR (KBr) cm⁻¹: 3374, 3311 (NH₂ stretching), 3172 (NH stretching), 2193 (C≡N stretching), 1600-1400 (C=C, C=N stretching).
Experimental Workflow and Troubleshooting
Visualization of the Experimental Workflow
The following diagram outlines the complete experimental procedure.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | C14H12N4O | CID 600131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde framework, in particular, serves as a versatile synthetic intermediate for constructing more complex, biologically active molecules.[5][6] The precise substitution pattern and the presence of reactive aldehyde and hydroxyl groups necessitate a robust and multi-faceted analytical strategy to unambiguously confirm chemical identity, structure, and purity.
This guide provides an in-depth overview of the essential analytical techniques and detailed protocols for the characterization of these pyrazole derivatives. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and establishing a self-validating analytical workflow.
The Analytical Workflow: A Synergistic Approach
The complete characterization of a novel this compound derivative is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a high-confidence profile of the molecule.
Caption: Integrated workflow for the characterization of pyrazole derivatives.
Core Analytical Techniques: Unraveling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. For pyrazole derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment, especially when dealing with potential regioisomers resulting from synthesis.[7][8]
-
Expertise & Causality: The pyrazole ring's electronic nature and the presence of substituents create a distinct magnetic environment for each proton and carbon. ¹H NMR provides the initial map of protons, while ¹³C NMR reveals the carbon backbone. However, due to the potential for similar chemical environments, 1D spectra alone can be ambiguous. Therefore, 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are not optional but necessary for building a self-validating structural assignment.[8][9]
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. The aldehyde proton (CHO) typically appears as a singlet far downfield (~9.5-10.5 ppm). The methyl protons (CH₃) will be a singlet further upfield (~2.0-2.5 ppm). The hydroxyl (OH) and pyrazole N-H protons are often broad and their chemical shifts are concentration and solvent-dependent; their assignment can be confirmed by D₂O exchange.
-
¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms. The aldehyde carbonyl carbon is characteristic, appearing significantly downfield (~180-195 ppm). The carbons of the pyrazole ring and any aromatic substituents will appear in the aromatic region (~100-160 ppm).
-
2D NMR for Unambiguous Assignment:
-
COSY: Identifies proton-proton couplings, crucial for mapping out spin systems in substituents.
-
HSQC: Correlates each proton directly to the carbon it is attached to, providing a direct C-H linkage map.
-
HMBC: Shows correlations between protons and carbons over two to three bonds. This is the key experiment for piecing the molecular fragments together. For instance, an HMBC correlation from the aldehyde proton to the C4 carbon of the pyrazole ring definitively confirms the position of the formyl group.
-
Caption: Logical flow of structure elucidation using 2D NMR techniques.
| Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 180 - 195 |
| Pyrazole C3-CH₃ | 2.0 - 2.5 (s) | 10 - 15 |
| Pyrazole C4 | - | ~105 - 115 |
| Pyrazole C3 | - | ~145 - 155 |
| Pyrazole C5-OH | - | ~155 - 165 |
| Pyrazole N-H | 10.0 - 14.0 (br s) | - |
| Hydroxyl O-H | 5.0 - 9.0 (br s) | - |
Table 1: Typical NMR chemical shift ranges for the this compound core. Shifts are approximate and vary with solvent and substitution.
Mass Spectrometry (MS): Confirming Mass and Formula
MS is indispensable for determining the molecular weight of the synthesized compound and, with high resolution, its elemental composition.
-
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, functionalized molecules, often yielding a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) provides a mass measurement with high accuracy (typically < 5 ppm error), which allows for the confident determination of the elemental formula, a critical piece of data for validating a new chemical entity.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
-
Expertise & Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. The spectrum provides a "fingerprint" of the functional groups present. For this pyrazole scaffold, the most informative regions are the O-H/N-H stretching region, the C=O stretching region, and the fingerprint region containing C=C and C=N ring vibrations.[11][12][13]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretch, H-bonded | 3200 - 3600 (broad) |
| N-H (pyrazole) | Stretch | 3100 - 3300 (medium, broad) |
| C-H (aromatic/vinyl) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=O (aldehyde) | Stretch | 1670 - 1700 |
| C=C, C=N (ring) | Stretch | 1500 - 1650 |
Table 2: Characteristic FTIR absorption bands for this compound derivatives.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.
-
Expertise & Causality: This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming connectivity, regiochemistry, and stereochemistry with no ambiguity.[5][14] For pyrazole derivatives synthesized through methods that could yield multiple isomers, an X-ray structure is the gold standard for validation.[15][16]
Chromatographic Techniques: Purity and Isomer Separation
Chromatography is essential for both monitoring the progress of a reaction and for assessing the purity of the final product.
-
Expertise & Causality: Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring.[17] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the workhorse for quantitative purity analysis. The separation of pyrazole regioisomers can be challenging due to their similar polarities, often requiring careful method development.[18] In some cases, normal-phase chromatography or the use of deactivated silica gel may be necessary to prevent degradation of sensitive compounds on the acidic stationary phase.[19]
Detailed Experimental Protocols
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds and allows for the observation of exchangeable N-H and O-H protons.
-
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from -1 to 15 ppm.
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear, confirming their assignment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary depending on the sample concentration.
-
2D NMR Acquisition:
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Run a standard gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.
-
Trustworthiness: The combination of these 2D spectra provides a self-validating system. An HMBC correlation must be consistent with the direct one-bond correlations seen in the HSQC and the proton-proton networks identified in the COSY.
-
Protocol 2: Purity Assessment and Mass Confirmation by LC-MS
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~10 µg/mL using the initial mobile phase composition.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid is a common modifier that aids in protonation for positive-ion ESI-MS and improves peak shape.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Run in both positive and negative modes to determine which provides better sensitivity. [M+H]⁺ is commonly observed.
-
Mass Range: Scan from m/z 100 to 1000.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis: Integrate the peak area of the main compound in the UV chromatogram to determine purity (Area %). Extract the ion chromatogram for the expected [M+H]⁺ mass to confirm it co-elutes with the main UV peak.
Conclusion
The structural characterization and purity assessment of this compound derivatives demand a rigorous, multi-technique approach. While NMR spectroscopy forms the foundation of structural elucidation, it must be corroborated by mass spectrometry and FTIR. For absolute structural proof, especially in cases of ambiguous regiochemistry, single-crystal X-ray diffraction is invaluable. Chromatographic methods are crucial for ensuring the purity of the material used in subsequent biological or developmental studies. By following the integrated workflow and protocols outlined in this note, researchers can confidently and accurately characterize these important heterocyclic compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. Available at: [Link]
-
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. ResearchGate. Available at: [Link]
-
Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. Available at: [Link]
-
Vibrational analysis of some pyrazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
-
The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]
-
and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]
-
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available at: [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]
-
Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. Available at: [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpsionline.com [jpsionline.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
functionalization of the aldehyde group in 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
An In-Depth Guide to the Chemical Functionalization of the Aldehyde Group in 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Versatility of the 4-Formyl Group
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous commercial drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The compound this compound is a particularly valuable synthetic intermediate.[2] It possesses three key points for chemical modification: the N-H of the pyrazole ring, the C5-hydroxyl group (which exists in tautomeric equilibrium with the pyrazolone form), and, most significantly, the highly reactive C4-aldehyde (formyl) group.
This aldehyde functionality serves as a versatile chemical handle, enabling a wide array of transformations to build molecular complexity and explore diverse chemical space. The strategic functionalization of this group is a cornerstone for generating libraries of novel pyrazole derivatives for screening in drug discovery programs. This guide provides detailed application notes and protocols for several key transformations of the aldehyde group, explaining the causality behind experimental choices to ensure both technical accuracy and practical success in the laboratory.
Core Functionalization Pathways: A Strategic Overview
The reactivity of the aldehyde group in this compound can be harnessed through several fundamental reaction classes. Each pathway offers a route to a distinct class of compounds with unique physicochemical properties. The choice of reaction depends on the desired final structure and the synthetic strategy.
Figure 1: Key functionalization pathways for the aldehyde group of this compound.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that introduces an acidic functional group, which can serve as a key pharmacophore or an intermediate for further reactions like amidation or esterification. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this purpose.[3][4]
Protocol 1: KMnO₄-Mediated Oxidation
Rationale: The reaction is typically performed in an aqueous basic or neutral medium. The permanganate ion attacks the aldehyde, which is then oxidized to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. Pyridine is often used as a co-solvent to improve the solubility of the organic substrate.[3]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (deionized)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of pyridine and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.1 eq) in water dropwise over 30 minutes, maintaining the temperature below 10 °C. The mixture will turn dark brown as manganese dioxide (MnO₂) precipitates.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes colorless.
-
Acidify the reaction mixture to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Product State | White to off-white solid |
Condensation Reactions: Building Carbon-Carbon and Carbon-Nitrogen Bonds
Condensation reactions are among the most powerful tools for elaborating the pyrazole scaffold, allowing for the direct formation of new C=C or C=N bonds.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.[5][6][7] This reaction is highly efficient for pyrazole aldehydes and provides a direct route to α,β-unsaturated systems, which are valuable Michael acceptors and biologically active motifs.[6][8]
Sources
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction for higher yields and purity.
The most common and direct route to this molecule is the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazol-5-ol. This reaction introduces a formyl (-CHO) group onto the electron-rich pyrazole ring, a critical transformation for creating versatile intermediates in medicinal chemistry.[1][2] This guide is structured to address the most pressing issues you may face during this procedure.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct question-and-answer guide to address specific experimental failures.
Problem Area 1: Low or No Product Yield
Q1: My reaction resulted in a very low yield (<20%) or no product at all. What are the most critical factors to check?
A1: Low or no yield in a Vilsmeier-Haack reaction almost always points to one of three areas: reagent integrity, temperature control, or improper work-up.
-
Reagent Integrity is Paramount: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[3] It is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] This reagent is highly sensitive to moisture.
-
Causality: Water violently reacts with POCl₃ and decomposes the Vilsmeier reagent, rendering it inactive for formylation.[1]
-
Solution: Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. Glassware must be rigorously flame- or oven-dried before use.[1] Use fresh, high-purity POCl₃.
-
-
Strict Temperature Control: The formation of the Vilsmeier reagent is highly exothermic.
-
Causality: Uncontrolled temperature spikes can lead to the decomposition of the reagent and the formation of unwanted, tarry by-products.[4]
-
Solution: The preparation of the Vilsmeier reagent (dropwise addition of POCl₃ to DMF) must be performed at 0-5 °C in an ice bath.[1] Subsequently, the addition of the pyrazole substrate should also be done at this reduced temperature before potentially warming the reaction to drive it to completion.[1]
-
-
Substrate Reactivity: The pyrazole ring must be sufficiently electron-rich to be attacked by the relatively weak Vilsmeier electrophile.[2][5]
-
Causality: While the hydroxyl group of 3-methyl-1H-pyrazol-5-ol is activating, protonation of the pyrazole nitrogen atoms under strongly acidic conditions can deactivate the ring towards electrophilic substitution.
-
Solution: Ensure the reaction is not overly acidic before the formylation step. If using a salt of the starting material, neutralize it first. For less reactive substrates, increasing the equivalents of the Vilsmeier reagent or raising the reaction temperature after the initial addition may be necessary.[4][6]
-
-
Improper Work-up: The intermediate product is an iminium salt, which must be carefully hydrolyzed to the final aldehyde.[7][8]
-
Causality: The stability of the product and the efficiency of its isolation are highly dependent on the pH and temperature during the work-up. Rushing this step can lead to product decomposition or loss.
-
Solution: The reaction mixture must be quenched slowly by pouring it onto crushed ice.[1] This controls the exothermic hydrolysis. Following the quench, the pH must be carefully adjusted. Neutralize the acidic solution with a mild base like sodium bicarbonate or sodium acetate until the pH is ~7-8.[4] The product should precipitate out and can then be collected by filtration.
-
Problem Area 2: Product Impurity & Purification Challenges
Q2: My final product is a dark, oily residue instead of a solid, and the NMR spectrum shows multiple unexpected peaks. What are the likely impurities?
A2: The presence of colored, oily impurities often points to side reactions or incomplete hydrolysis.
-
Common Side Products:
-
Unreacted Starting Material: If the reaction did not go to completion, you will see signals for 3-methyl-1H-pyrazol-5-ol.
-
Polymerization/Tarry By-products: Overheating during Vilsmeier reagent formation or the reaction itself can cause decomposition and polymerization, leading to the dark color.[4]
-
Chlorinated By-products: At higher temperatures, POCl₃ can act as a chlorinating agent, potentially replacing the hydroxyl group with a chlorine atom.[4] This would result in a significant mass change detectable by MS.
-
Incompletely Hydrolyzed Iminium Salt: If the hydrolysis is not complete, the iminium intermediate may persist. This is often resolved by extending the stirring time in the aqueous solution after neutralization.
-
-
Purification Strategy:
-
Crystallization: The primary method for purifying the target compound should be recrystallization. Based on its structure (polar functional groups), a polar solvent system is a good starting point. Try recrystallizing from hot ethanol, isopropanol, or an ethanol/water mixture.
-
Solvent Washing: If the product is mostly solid but discolored, you can perform a trituration or washing step. Suspend the crude solid in a solvent that dissolves the impurities but not the product. Cold diethyl ether or dichloromethane are good candidates for removing less polar, colored impurities.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the next step. A gradient elution starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol should effectively separate the components.
-
Experimental Workflow & Protocols
Visualizing the Workflow
The following diagram outlines the key stages of the synthesis, from preparation to final product characterization.
Caption: General experimental workflow for Vilsmeier-Haack synthesis.
Detailed Step-by-Step Protocol
This protocol is a general guideline and may require optimization.[1]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 - 2 equivalents) dropwise to the cold DMF via the dropping funnel over 30-60 minutes. The temperature must be maintained below 5 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir for an additional 30 minutes at 0 °C after addition is complete.
-
Substrate Addition: Dissolve 3-methyl-1H-pyrazol-5-ol (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
Reaction: After the addition, allow the reaction to stir at room temperature or gently heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.[1]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Once all the ice has melted, slowly add a saturated solution of sodium bicarbonate or sodium acetate until the pH of the solution is between 7 and 8. A precipitate should form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Mechanism & Scientific Principles
Understanding the reaction mechanism is key to troubleshooting. The process occurs in three main stages.
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[2][3]
-
Electrophilic Attack: The electron-rich C4 position of the 3-methyl-1H-pyrazol-5-ol ring attacks the electrophilic carbon of the Vilsmeier reagent.[9]
-
Hydrolysis: During aqueous work-up, the resulting iminium salt is hydrolyzed to yield the final aldehyde product and dimethylamine.[7][10]
Frequently Asked Questions (FAQs)
Q3: Why is the formylation regioselective for the C4 position?
A3: The hydroxyl group at C5 and the methyl group at C3 are both electron-donating groups, which activate the pyrazole ring for electrophilic substitution. They direct the incoming electrophile (the Vilsmeier reagent) to the C4 position, which is electronically enriched and sterically accessible.
Q4: Can I use other Vilsmeier reagents, like SOCl₂/DMF or oxalyl chloride/DMF?
A4: Yes, other acid chlorides can be used to generate Vilsmeier-type reagents.[5] However, POCl₃ is the most common, cost-effective, and well-documented reagent for this specific transformation. Using others may require significant re-optimization of the reaction conditions.
Q5: How should I characterize the final product?
A5: A combination of spectroscopic methods is essential for unambiguous characterization.
| Technique | Expected Observations |
| ¹H NMR | Expect signals for the methyl group (singlet, ~2.3 ppm), the aldehyde proton (singlet, ~9.7 ppm), and exchangeable protons for the N-H and O-H groups. |
| ¹³C NMR | Look for characteristic peaks for the aldehyde carbonyl (~185 ppm), and carbons of the pyrazole ring. |
| IR Spectroscopy | A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1650-1700 cm⁻¹. A broad O-H stretch will also be present. |
| Mass Spec (MS) | The molecular ion peak should correspond to the calculated mass of C₅H₆N₂O₂ (126.11 g/mol ).[11] |
Q6: What are the primary safety concerns for this reaction?
A6: The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The entire procedure, especially the preparation of the Vilsmeier reagent and the quenching step, must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
- Biosynth. (n.d.). This compound.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (n.d.). Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Purification of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this valuable synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of bioactive molecules.[1] Its purity is paramount for the success of subsequent reactions and the integrity of final compounds. However, its purification can present several challenges, from the presence of persistent impurities to the inherent stability of the molecule. This guide provides a structured approach to overcoming these obstacles, ensuring you obtain a highly pure product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Compound "Oiling Out" During Recrystallization
Symptom: Instead of forming crystals upon cooling, the compound separates from the solvent as an oil.
Causality: "Oiling out" typically occurs when the solute is supersaturated to the point where its solubility is exceeded, but the conditions are not favorable for crystal lattice formation. This can be due to a high concentration of impurities, too rapid cooling, or the use of an inappropriate solvent.
| Possible Cause | Solution |
| High Solute Concentration | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves completely. Allow the solution to cool more slowly. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. Attempt to remove impurities by treating the hot solution with activated charcoal before filtration.[2] |
| Inappropriate Solvent | The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing rapid, non-crystalline precipitation. A solvent screen is recommended. A mixed solvent system, such as ethanol-water, can be effective.[3] |
| Cooling Rate Too High | Rapid cooling does not allow sufficient time for crystal nucleation and growth. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. |
Issue 2: Low Yield After Purification
Symptom: The amount of purified product is significantly lower than expected.
Causality: Product loss during purification can occur at multiple stages, including transfers, filtration, and premature crystallization.
| Possible Cause | Solution |
| Loss During Transfers | Product can be lost during transfers between flasks and on filtration apparatus. Rinse all glassware with the cold recrystallization solvent and add the rinsing to the filtration funnel.[2] |
| Premature Crystallization | The compound crystallizes during hot filtration. Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.[2] |
| High Solubility in Cold Solvent | If the compound has significant solubility in the cold recrystallization solvent, a considerable amount will be lost in the mother liquor. Ensure the chosen solvent has low solubility for the compound at low temperatures. |
| Degradation on Silica Gel | Some pyrazole derivatives may degrade on acidic silica gel during column chromatography. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[2][3] |
Issue 3: Colored Impurities in the Final Product
Symptom: The purified product retains a colored tint (e.g., yellow or brown).
Causality: Colored impurities often arise from starting materials, byproducts of the synthesis, or degradation products.
| Possible Cause | Solution |
| Residual Starting Materials or Byproducts | Colored impurities from the synthesis may persist. Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities before filtering.[2] Be aware that this may slightly reduce the yield. |
| Oxidation of the Aldehyde | The aldehyde functional group is susceptible to oxidation, which can lead to colored impurities. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.[4] |
| Degradation | The compound may be degrading under the purification conditions (e.g., prolonged heating). Minimize the time the compound is heated in solution. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for the recrystallization of this compound. Solvent selection is critical and may require optimization. Ethanol or an ethanol/water mixture is a good starting point based on procedures for similar pyrazole compounds.[5][6]
Step-by-Step Methodology:
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for purifying pyrazole derivatives.[7][8][9]
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a common starting point).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Workflow
Caption: General experimental workflows for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While the optimal solvent must be determined experimentally, ethanol and ethanol-water mixtures are excellent starting points for pyrazole derivatives.[3][5][6] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q2: My compound seems to be degrading on the silica gel column. What can I do?
A2: Pyrazole derivatives can be sensitive to the acidic nature of standard silica gel.[2] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine.[2][3] Alternatively, using a different stationary phase like neutral alumina could be considered.[3]
Q3: How can I remove highly polar impurities?
A3: If highly polar impurities are present, they may co-elute with the product in highly polar solvent systems during column chromatography. In such cases, an initial wash of the crude product with a less polar solvent in which the product is sparingly soluble might help. Alternatively, an acid-base extraction could be employed to remove acidic or basic impurities, depending on the nature of the impurity and the stability of your compound at different pH values.[3][4]
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation can be a viable purification method for some liquid pyrazole aldehydes, it is generally not recommended for this compound due to its solid nature and potential for thermal degradation at elevated temperatures. Recrystallization or column chromatography are the preferred methods.
Q5: What are the storage recommendations for the purified product?
A5: To prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to minimize oxidation.[1][4]
References
- Technical Support Center: Purification of Pyrazolone Deriv
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
- Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
- Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
- Troubleshooting Purific
- Supporting Inform
- Supporting Inform
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- This compound | 470704-73-5 | FH116677. Biosynth.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.
- Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Formylation of 3-Methyl-5-Hydroxypyrazole
Welcome to the technical support center for the formylation of 3-methyl-5-hydroxypyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic strategies. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of heterocyclic functionalization.
The formylation of 3-methyl-5-hydroxypyrazole is a crucial step in the synthesis of many pharmaceutical intermediates. However, the inherent reactivity of the substrate, with its multiple nucleophilic sites and tautomeric forms, often leads to a variety of side reactions. This guide will provide you with the expertise to anticipate and mitigate these challenges, ensuring a successful and reproducible synthesis.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses the most frequently encountered problems during the formylation of 3-methyl-5-hydroxypyrazole, offering explanations for their occurrence and actionable solutions.
Issue 1: Low Yield of the Desired C4-Formylated Product
Question: I am getting a low yield of the expected 3-methyl-4-formyl-5-hydroxypyrazole. What are the likely causes and how can I improve the yield?
Answer: A low yield of the desired C4-formylated product is a common issue and can be attributed to several factors, primarily the competing side reactions and suboptimal reaction conditions. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but the nucleophilicity of the pyrazole ring, particularly the C4 position, is highly dependent on the reaction conditions and the tautomeric equilibrium of the starting material.
Root Causes and Solutions:
-
Suboptimal Vilsmeier Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent (formed from a formamide source like DMF and a halogenating agent like POCl₃) to the substrate can lead to incomplete reaction or the formation of side products.
-
Solution: Carefully control the stoichiometry. A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is often optimal. A large excess can promote di-formylation.
-
-
Inadequate Temperature Control: The Vilsmeier-Haack reaction is often exothermic. Poor temperature control can lead to uncontrolled side reactions and decomposition of the starting material or product.
-
Solution: Maintain a low temperature (typically 0-10 °C) during the addition of the Vilsmeier reagent. The reaction can then be allowed to slowly warm to room temperature or gently heated to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial.
-
-
Presence of Moisture: The Vilsmeier reagent is highly sensitive to moisture and will be quenched, reducing the effective concentration and leading to lower yields.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Issue 2: Formation of N-Formylated Side Products
Question: My product mixture shows a significant amount of an N-formylated pyrazole. How can I prevent this?
Answer: N-formylation is a significant side reaction, especially if the pyrazole nitrogen is unsubstituted. The lone pair of electrons on the nitrogen atom can act as a nucleophile and attack the Vilsmeier reagent.
Mechanism of N-Formylation:
Caption: Mechanism of N-formylation side reaction.
Mitigation Strategies:
-
N-Protection: The most effective way to prevent N-formylation is to protect the pyrazole nitrogen before the formylation step. A variety of protecting groups can be used, which can be removed after the formylation. However, this adds extra steps to the synthesis.
-
Reaction Conditions: N-formylation can sometimes be minimized by carefully controlling the reaction conditions. Lower temperatures and shorter reaction times may favor C-formylation over N-formylation.
Issue 3: Presence of O-Formylated Byproducts
Question: I have identified an O-formylated product in my reaction mixture. What causes this and how can it be avoided?
Answer: The hydroxyl group at the C5 position of the pyrazole is also a nucleophilic site and can be formylated by the Vilsmeier reagent, leading to the formation of a formate ester.
Mechanism of O-Formylation:
Caption: Mechanism of O-formylation side reaction.
Troubleshooting O-Formylation:
-
Choice of Formylating Agent: The Vilsmeier-Haack reaction is generally less prone to O-formylation of phenols compared to other methods. However, it can still occur.
-
Work-up Procedure: The O-formyl group is a formate ester and can often be hydrolyzed back to the hydroxyl group during the aqueous work-up, especially under basic conditions. A careful basic work-up (e.g., with sodium bicarbonate or sodium hydroxide solution) can help to remove this side product.
-
Alternative Formylation Methods: If O-formylation is a persistent issue, consider alternative formylation methods like the Duff reaction, which is known for ortho-formylation of phenols.
Issue 4: Di-formylation of the Pyrazole Ring
Question: I am observing a di-formylated product in my analysis. How can I achieve mono-formylation?
Answer: Di-formylation can occur if the pyrazole ring is highly activated and a large excess of the Vilsmeier reagent is used. Both the C4 position and another site (potentially N1 or even the methyl group under harsh conditions) can be formylated.
Controlling Di-formylation:
-
Stoichiometry Control: This is the most critical factor. Use a controlled amount of the Vilsmeier reagent (1.1-1.5 equivalents) to favor mono-formylation.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-formylated product is formed in maximum yield. Prolonged reaction times and higher temperatures can promote di-formylation.
| Parameter | Recommended Condition for Mono-formylation | Consequence of Deviation |
| Vilsmeier Reagent | 1.1 - 1.5 equivalents | Excess can lead to di-formylation. |
| Temperature | 0 - 10 °C (addition), then RT or gentle heating | Higher temperatures increase the rate of side reactions. |
| Reaction Time | Monitored by TLC/LC-MS | Prolonged time can lead to di-formylation and polymerization. |
Issue 5: Polymerization/Resin Formation
Question: My reaction mixture is turning into a dark, intractable tar. What is causing this polymerization and how can I prevent it?
Answer: Phenolic compounds, including 3-methyl-5-hydroxypyrazole, can be prone to polymerization under the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures. This is analogous to the formation of phenol-formaldehyde resins.
Preventing Polymerization:
-
Low Temperature: Maintaining a low temperature throughout the reaction is crucial.
-
Controlled Addition: Add the Vilsmeier reagent slowly to the solution of the hydroxypyrazole to control the exotherm.
-
Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
-
Alternative Methods: If polymerization is a major issue, the Duff reaction, which is typically carried out under less harsh acidic conditions, might be a better alternative.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for 3-methyl-5-hydroxypyrazole?
A1: The Vilsmeier-Haack reaction is generally the most effective and widely used method for the C4-formylation of pyrazoles due to its high regioselectivity and efficiency with electron-rich heterocycles. However, if side reactions like polymerization are a major concern, the Duff reaction could be a viable alternative, although it may result in lower yields. The Reimer-Tiemann reaction is generally less suitable for pyrazoles and can lead to a mixture of isomers and other byproducts.
Q2: How can I confirm the structure of my formylated product and identify side products?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H NMR: The desired C4-formylated product will show a characteristic singlet for the aldehyde proton (CHO) typically in the range of 9.5-10.5 ppm. The disappearance of the C4-H proton signal from the starting material is another key indicator. N-formyl protons appear at a different chemical shift, and O-formyl protons will also have a distinct signal.
-
¹³C NMR: The aldehyde carbon will have a characteristic resonance around 180-190 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde will be observed around 1670-1700 cm⁻¹.
-
Mass Spectrometry: Will confirm the molecular weight of the product and can help identify the molecular formulas of side products.
Q3: What is the role of the solvent in the Vilsmeier-Haack reaction?
A3: The solvent plays a crucial role in the Vilsmeier-Haack reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are inert and can dissolve both the substrate and the Vilsmeier reagent. In some cases, DMF itself can be used as the solvent, which can also influence the reaction rate and selectivity.
Q4: Can I use other formylating agents besides DMF/POCl₃?
A4: Yes, other combinations can be used to generate the Vilsmeier reagent, such as DMF with oxalyl chloride or thionyl chloride. However, DMF/POCl₃ is the most common and generally effective combination. For the Duff reaction, hexamethylenetetramine (HMTA) is used as the formylating agent in the presence of an acid like acetic acid or trifluoroacetic acid.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Methyl-5-hydroxypyrazole
This protocol is optimized to favor the formation of the C4-formylated product while minimizing side reactions.
Workflow Diagram:
Caption: Vilsmeier-Haack Formylation Workflow.
Step-by-Step Methodology:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent (a white solid may form).
-
Reaction: Dissolve 3-methyl-5-hydroxypyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure 3-methyl-4-formyl-5-hydroxypyrazole.
References
-
Popov, I., & others. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27083-27112. [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2019). Asian Journal of Research in Chemistry, 12(3), 131. [Link]
-
Duff reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2020). Molbank, 2020(2), M1128. [Link]
-
Badalyan, K. S., & others. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 84(4), 793–795. [Link]
-
Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 844-852. [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Reimer–Tiemann reaction. (n.d.). In Grokipedia. Retrieved January 18, 2026, from [Link]
-
Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. Retrieved January 18, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research, 3(11), 4125-4136. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc, 2019(5), 133-147. [https://www.semantic scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Yarovoy/d3a8e7e1c8a1e2f9b9f0d8e4c5a6b7c8e9d0a1b0]([Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Yarovoy/d3a8e7e1c8a1e2f9b9f0d8e4c5a6b7c8e9d0a1b0)
-
Vilsmeier-Haack Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF). (2019). ResearchGate. [Link]
-
Exploring the Reimer-Tiemann Reaction: History and Scope. (1998). Organic Reactions, 1-35. [Link]
-
Reimer–Tiemann reaction. (2021, December 31). In L.S.College, Muzaffarpur. Retrieved January 18, 2026, from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2616-2621. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Tetrahedron Letters, 54(31), 4069-4072. [Link]
-
Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1945). Proceedings of the Iowa Academy of Science, 52(1), Article 23. [Link]
-
Duff Reaction. (2016, September 22). In Chem-Station Int. Ed. Retrieved January 18, 2026, from [Link]
-
The Duff Reaction: Researching A Modification. (2014). The ScholarShip. [Link]
-
Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. (2023, November 15). In PSIBERG. Retrieved January 18, 2026, from [Link]
-
Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (2008). Chinese Chemical Letters, 19(10), 1162-1164. [Link]
-
(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o209. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Analytical data and colours of the methylpyrazole complexes. (1979). ResearchGate. [Link]
-
CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. (2024). Molecules, 29(4), 868. [Link]
-
Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. (2024). Green Chemistry. [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2021). Nanomaterials, 11(8), 2101. [Link]
-
3-Methyl-2-pyrazolin-5-one. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]
-
Crystal structure of methanone. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o280–o281. [Link]
Technical Support Center: Overcoming Solubility Challenges with 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde. This versatile heterocyclic aldehyde is a key building block in the synthesis of pharmaceuticals and functional materials, particularly in reactions like Knoevenagel condensations and the assembly of fused ring systems such as pyrazolo[3,4-b]pyridines.[1][2][3] However, its unique structure, characterized by strong intermolecular hydrogen bonding, often leads to significant solubility challenges.
This guide provides in-depth, experience-driven advice to help you navigate and overcome these issues, ensuring your reactions proceed smoothly and efficiently.
Section 1: Understanding the Molecule's Behavior
The solubility of this compound is governed by its distinct chemical features:
-
Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and acceptors (the pyrazole nitrogens and the carbonyl oxygen). This leads to strong self-association and high crystal lattice energy, making it difficult for solvent molecules to break the solid apart.
-
Keto-Enol Tautomerism: This compound exists in equilibrium between its keto and enol forms.[4][5] The stability of these forms can be influenced by the solvent, affecting solubility. The enol form, stabilized by an intramolecular hydrogen bond, is often significant and can impact reactivity and dissolution.
-
Acidity: The hydroxyl group is weakly acidic. This property is crucial as it allows for deprotonation with a suitable base to form a highly soluble pyrazolate anion, a key strategy for overcoming solubility issues.[6]
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns encountered by researchers.
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: Due to its polar nature and strong hydrogen bonding, polar aprotic solvents are typically the most effective.
-
Highly Recommended: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices as they are strong hydrogen bond acceptors and can effectively solvate the molecule.
-
Good Alternatives: Polar protic solvents like ethanol and methanol can also be used, although solubility might be lower compared to DMF or DMSO.[7][8] These are often used in co-solvent systems.
-
Use with Caution: Aprotic solvents with moderate polarity like Tetrahydrofuran (THF) and Acetonitrile (ACN) may work, especially with heating, but often result in limited solubility. Nonpolar solvents like toluene and hexanes are generally poor choices.
Q2: My compound dissolves initially, but precipitates out of solution when I add my other reagents. What is happening and how can I fix it?
A2: This common issue, known as "crashing out," usually occurs because the addition of another reagent (which may be less polar) lowers the overall polarity of the solvent system, reducing the solubility of your starting material.
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest first step is to increase the total volume of your primary solvent to keep the concentration well below the saturation point.
-
Use a Co-solvent: Add a small amount of a highly effective solubilizing solvent (like DMF or DMSO) to your main reaction solvent.[9][10] This can dramatically increase the solvating power of the mixture without significantly altering the reaction conditions.
-
Change the Order of Addition: If possible, try adding the pyrazole aldehyde solution to the other reagent(s) rather than the other way around. This maintains a higher concentration of the solubilizing solvent around the pyrazole as it is introduced.
-
Consider a pH Adjustment (see Q4): If your reaction conditions permit, adding a non-nucleophilic base can deprotonate the pyrazole, forming a salt that is likely much more soluble in the reaction medium.[7]
Q3: How does temperature affect solubility, and what are the risks of heating?
A3: For most compounds, solubility increases with temperature.[11] Gently heating the mixture can be a very effective way to dissolve the starting material.
Risks and Considerations:
-
Degradation: Aldehydes can be sensitive to heat and may degrade or undergo side reactions (like self-condensation) at elevated temperatures. Always run a small-scale test to check for stability at your desired temperature.
-
Precipitation on Cooling: If the product of your reaction is also poorly soluble, it may precipitate out along with any unreacted starting material as the reaction cools, complicating purification.
-
Solvent Loss: Ensure your reaction setup is equipped with a reflux condenser to prevent solvent evaporation, which would increase concentration and could cause precipitation.
Q4: Can I use pH modification to improve solubility? How do I do this without interfering with my reaction?
A4: Yes, this is a powerful technique. The hydroxyl group on the pyrazole ring is acidic and can be deprotonated by a base to form a pyrazolate anion. This ionic species is significantly more polar and thus more soluble in polar solvents.
Methodology:
-
Choose a Suitable Base: Select a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate (K₂CO₃) can also be used, but may have limited solubility in purely organic solvents.
-
Add the Base First: Dissolve the pyrazole aldehyde in your chosen solvent, then add 1.0 to 1.2 equivalents of the base. Stir until the solid dissolves completely.
-
Assess Reaction Compatibility: This method is ideal for reactions that are tolerant of or catalyzed by base, such as Knoevenagel condensations.[12][13] It is not suitable for reactions that require acidic conditions or involve base-sensitive functional groups.
Section 3: Troubleshooting Guides and Protocols
Protocol 1: Systematic Solvent Selection
When starting a new reaction, a systematic approach to finding the right solvent or co-solvent system is critical. This workflow helps you make a rational choice.
Step-by-Step Methodology:
-
Initial Screening: In separate small vials, test the solubility of ~5 mg of your pyrazole aldehyde in 0.5 mL of various solvents at room temperature. See the table below for common choices.
-
Thermal Test: For solvents that show poor solubility at room temperature, gently warm the vials (e.g., to 50-60 °C) to observe if dissolution occurs.
-
Co-Solvent Test: If a single solvent is not ideal for the reaction (e.g., DMSO is a good solvent but not suitable for the reaction chemistry), test co-solvent systems. Start with your primary reaction solvent (e.g., ethanol) and add a co-solvent (e.g., DMF) dropwise until the compound dissolves.[10]
-
Reaction Compatibility Check: Ensure your final chosen solvent system does not interfere with the reaction chemistry (e.g., protic solvents like methanol can interfere with organometallic reagents).
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Room Temp. Solubility | Solubility with Heat | Notes |
|---|---|---|---|---|
| DMSO | Polar Aprotic | High | High | Excellent solvent, but can be difficult to remove. |
| DMF | Polar Aprotic | High | High | Excellent solvent, high boiling point. |
| Methanol | Polar Protic | Moderate | High | Good choice, especially for reactions run at reflux. |
| Ethanol | Polar Protic | Low-Moderate | High | Commonly used in Knoevenagel reactions.[13] |
| Acetonitrile | Polar Aprotic | Low | Moderate | May require heating. |
| THF | Moderately Polar | Very Low | Low-Moderate | Often requires a co-solvent. |
| Dichloromethane | Nonpolar | Insoluble | Very Low | Generally not recommended. |
| Toluene | Nonpolar | Insoluble | Insoluble | Poor choice for this compound. |
Visualization: Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: A decision workflow for troubleshooting solubility.
Visualization: Troubleshooting Precipitation During Reaction
This diagram provides a logical path to follow if your compound precipitates after the addition of other reagents.
Caption: Troubleshooting guide for in-reaction precipitation.
References
- Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- Nagata, K., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84.
- Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Wikipedia. (n.d.). Cosolvent.
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
- El-Sayed, N. N. E., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Ibe, C. O., et al. (2022).
- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
- Bachrach, S. (2015). Keto-enol tautomerization.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- Alcarazo, M. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 16(3), 400-417.
- Iaroshenko, V. O. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
Sources
- 1. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comporgchem.com [comporgchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrazole-4-Carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical heterocyclic building blocks. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice, optimized protocols, and the rationale behind key experimental choices to ensure the success of your work.
Frequently Asked Questions (FAQs): Method Selection & Initial Setup
This section provides high-level guidance on selecting the appropriate synthetic strategy and preparing for the reaction.
Q1: What is the most common and reliable method for synthesizing pyrazole-4-carbaldehydes?
A1: The Vilsmeier-Haack reaction is overwhelmingly the most prevalent and versatile method for the formylation of pyrazoles and other electron-rich heterocyclic systems.[1][2] It typically utilizes a Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[3] This method is widely adopted due to its broad substrate scope, generally good yields, and the use of readily available, cost-effective reagents.[4][5]
Q2: When should I consider an alternative to the Vilsmeier-Haack reaction?
A2: While robust, the Vilsmeier-Haack reaction is not universally applicable. You should consider alternatives under these circumstances:
-
Acid-Sensitive Substrates: The reaction conditions are acidic and can be harsh. If your pyrazole contains acid-labile functional groups, this method may lead to degradation or side reactions.
-
Poorly Activated Pyrazoles: Pyrazoles bearing strong electron-withdrawing groups can be unreactive or show low conversion under standard Vilsmeier-Haack conditions.[6]
-
Alternative Regioselectivity Required: Although formylation strongly favors the C4 position on the pyrazole ring, alternative methods might be needed if other isomers are desired.
-
Safety/Reagent Constraints: Handling POCl₃ requires significant care due to its corrosive nature and violent reaction with water.[3]
Q3: What are the primary alternatives to the Vilsmeier-Haack reaction?
A3: Several other methods exist, though they are more specialized:
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid) for formylation. It is a viable, albeit often lower-yielding, alternative for certain substrates sensitive to Vilsmeier-Haack conditions.[1]
-
Formylation via Organometallic Intermediates: This involves deprotonation of the pyrazole ring with a strong base (like n-BuLi) or forming a Grignard reagent, followed by quenching with a formylating agent like DMF.[7][8][9] This is useful for substrates that can be selectively metallated.
-
Oxidation of 4-Methyl or 4-Hydroxymethylpyrazoles: If the corresponding 4-methyl or 4-hydroxymethyl pyrazole is readily available, it can be oxidized to the aldehyde using various oxidizing agents (e.g., SeO₂, MnO₂, or TEMPO-catalyzed systems).[10]
Troubleshooting & Optimization Guide: The Vilsmeier-Haack Reaction
This section provides solutions to the most common problems encountered during the Vilsmeier-Haack formylation of pyrazoles.
Core Issue 1: Low or No Product Yield
This is the most frequently reported issue. A systematic approach is crucial for diagnosis.
Q: My reaction yield is consistently low or I'm only recovering starting material. What are the likely causes and how can I fix this?
A: Low yield can stem from several factors, primarily related to the reagents, reaction conditions, and work-up procedure.
-
Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive.[11]
-
Cause 2: Insufficient Reagent Stoichiometry. An inadequate amount of the Vilsmeier reagent will result in incomplete conversion.
-
Cause 3: Suboptimal Reaction Temperature. The formylation is temperature-dependent.
-
Solution: Vilsmeier reagent formation should always be done at low temperatures (0-5 °C) to control the exothermic reaction.[3] After adding the pyrazole substrate, the reaction temperature may need to be increased. For reactive pyrazoles, room temperature may suffice. For less reactive systems, heating to 60-100 °C is common.[11][16] Monitor the reaction by TLC to find the optimal temperature and time.
-
-
Cause 4: Poor Substrate Reactivity. Pyrazoles with electron-withdrawing groups are less nucleophilic and react sluggishly.
-
Solution: For these challenging substrates, higher temperatures and longer reaction times are required.[6] Using a co-solvent like 1,2-dichloroethane or acetonitrile can sometimes improve solubility and reactivity.
-
-
Cause 5: Inefficient Work-up and Product Loss. The product can be lost during quenching and extraction.
-
Solution: The reaction is typically quenched by pouring it slowly onto crushed ice.[17] Neutralization must be done carefully with a base like NaOH, NaHCO₃, or K₂CO₃ solution until the pH is ~7-8.[13] If your product has some water solubility, saturating the aqueous layer with NaCl (brine) before extraction can significantly improve recovery into the organic phase.[3]
-
Caption: Troubleshooting workflow for low product yield.
Core Issue 2: Formation of Side Products
Q: I'm observing significant impurities alongside my desired product on TLC/NMR. What are they and how can I minimize them?
A: Side product formation is often a result of overly harsh reaction conditions or the presence of reactive functional groups on the substrate.
-
Side Product 1: Di-formylated Pyrazoles. Although formylation is highly regioselective for the C4 position, aggressive conditions can sometimes lead to a second formylation.
-
Mitigation: Use milder conditions. Reduce the reaction temperature, shorten the reaction time, and use a smaller excess of the Vilsmeier reagent.[11]
-
-
Side Product 2: Chlorinated Byproducts. The Vilsmeier reagent can occasionally act as a chlorinating agent, especially at higher temperatures or with certain substrates (e.g., hydroxypyrazoles).[9][11]
-
Mitigation: Perform the reaction at the lowest effective temperature. If chlorination of a hydroxyl group is the issue, consider protecting the -OH group before the Vilsmeier-Haack reaction.
-
-
Side Product 3: Products from Ring Opening/Decomposition. Very high temperatures (>120-140 °C) or prolonged reaction times can lead to decomposition of the pyrazole ring or the final product.
-
Mitigation: Carefully monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the work-up promptly. Avoid excessive heating.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters and their typical ranges for the Vilsmeier-Haack formylation of pyrazoles, providing a starting point for optimization.
| Parameter | Condition Range | Rationale & Expert Insight |
| Substrate | Electron-rich pyrazoles | Electron-donating groups (alkyl, alkoxy) on the pyrazole ring accelerate the reaction. Electron-withdrawing groups (nitro, cyano) deactivate the ring, requiring harsher conditions.[6] |
| POCl₃ Equiv. | 1.5 - 4.0 | A 1.5-2.0 molar excess is a good starting point. For unreactive substrates, increasing to 3.0-4.0 eq. can drive the reaction to completion.[14][15] |
| DMF Equiv. | 1.5 - 4.0 (or as solvent) | DMF is both a reagent and a solvent. It should be in at least stoichiometric equivalence to POCl₃. Using it as the bulk solvent is common and effective.[12] |
| Temperature | 0 °C to 100 °C | Reagent formation must be at 0-5 °C.[3] The formylation step itself can range from room temperature for activated pyrazoles to reflux (80-100 °C) for deactivated ones.[11] |
| Reaction Time | 1 - 12 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC to avoid prolonged heating, which can lead to side products.[13] |
| Work-up | Ice quench, then neutralization | Quenching on ice dissipates heat from the hydrolysis of excess POCl₃. Careful neutralization to pH 7-8 is critical for product stability and extraction.[17] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common synthetic routes.
Protocol 1: General Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol describes the direct formylation of a pyrazole precursor.
Caption: Standard workflow for Vilsmeier-Haack synthesis.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Reagent Formation: Cool the flask to 0 °C using an ice-salt bath. Add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[15] A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes after addition is complete.
-
Reaction: Add the pyrazole substrate (1.0 eq.), either neat or as a solution in a minimal amount of anhydrous DMF, to the Vilsmeier reagent at 0 °C.
-
Heating & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.[12] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a beaker of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the pH reaches 7-8.[13] A precipitate of the crude product should form.
-
Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure pyrazole-4-carbaldehyde.[12]
Protocol 2: Synthesis from an Acetophenone Hydrazone Precursor
This protocol involves the simultaneous cyclization and formylation of a hydrazone to form the pyrazole-4-carbaldehyde.[12][18]
-
Setup & Reagent Formation: Prepare the Vilsmeier reagent as described in Protocol 1, steps 1 and 2, using 4.0 equivalents of POCl₃ and DMF.
-
Reaction: To the cold (0 °C) Vilsmeier reagent, add the acetophenone hydrazone (1.0 eq.) portion-wise, ensuring the temperature remains low.
-
Heating & Monitoring: After the addition, allow the mixture to warm to room temperature, then heat to 80-90 °C for 4-8 hours, monitoring by TLC.[12]
-
Work-up & Purification: Follow the work-up, neutralization, extraction, and purification steps as described in Protocol 1, steps 5 through 8.[17]
References
-
BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support. 13
-
Butkeviciute, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. 15
-
Li, Z., et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.
-
BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem Technical Support. 1
-
BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. BenchChem Technical Support. 14
-
BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support. 11
-
Polshettiwar, V., et al. (2021). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
-
BenchChem. (2025). A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. BenchChem Technical Support. 17
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Available online]([Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Trofimov/8c93393992167d4f647900b1716382101e40a049)
-
BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support. 3
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
-
Ivachtchenko, A. V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. ResearchGate.
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
-
Kanishchev, O. S., et al. (2017). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.
-
Ivachtchenko, A. V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.
-
Singh, V., & Kaur, P. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Al-Zahrani, F. A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
-
Kumari, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. degres.eu [degres.eu]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemmethod.com [chemmethod.com]
stability of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde under different pH conditions
Welcome to the technical support center for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability under various pH conditions, drawing upon fundamental principles of heterocyclic chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this molecule in aqueous solutions revolve around its pH-dependent tautomerism and the reactivity of the aldehyde group. At different pH values, the equilibrium between the hydroxypyrazole and pyrazolone tautomers can shift, potentially influencing its reactivity, solubility, and degradation profile. The aldehyde functional group is susceptible to oxidation, especially under neutral to alkaline conditions, which can lead to the formation of the corresponding carboxylic acid.
Q2: How does pH influence the tautomeric forms of this compound?
A2: Hydroxypyrazoles can exist in several tautomeric forms, and the predominant form is highly dependent on the pH of the solution.[1][2] In acidic to neutral conditions, the hydroxypyrazole form is often favored. As the pH becomes more alkaline, deprotonation of the hydroxyl group can occur, leading to a shift in the tautomeric equilibrium towards the pyrazolone form. This change can be visually monitored if the tautomers have distinct UV-Vis spectra.
Q3: What are the likely degradation products of this compound in an experimental setting?
A3: The most probable degradation product is 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid, formed via oxidation of the carbaldehyde group. Under strongly acidic or basic conditions, or in the presence of strong nucleophiles, other degradation pathways, such as ring-opening, might be possible, although the pyrazole ring is generally stable.[3] It is crucial to use analytical techniques like LC-MS to identify any unexpected degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment, preferably at 2°C - 8°C.[4] Solutions should be prepared fresh whenever possible. If stock solutions need to be stored, it is advisable to do so at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The choice of solvent and buffer system is also critical for maintaining stability.
Troubleshooting Guide
This section provides solutions to specific issues that researchers may encounter during their experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent biological assay results | Degradation of the compound in the assay medium. | 1. Verify Compound Integrity: Analyze the compound in the assay buffer over the time course of the experiment using HPLC to check for degradation. 2. pH Control: Ensure the pH of the assay buffer is stable and within a range where the compound is known to be stable. Consider using a buffer with a pKa close to the desired pH. 3. Minimize Exposure to Air: If oxidation is suspected, deaerate the assay buffer and perform experiments under an inert atmosphere. |
| Precipitation of the compound in aqueous buffer | Poor solubility of one of the tautomeric forms or a degradation product. | 1. Solubility Assessment: Determine the solubility of the compound at different pH values. 2. Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the co-solvent is compatible with your experimental system. 3. pH Adjustment: Adjust the pH of the buffer to a range where the more soluble tautomer is predominant. |
| Appearance of unexpected peaks in HPLC analysis | Compound degradation or reaction with buffer components. | 1. Forced Degradation Study: Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products. 2. Buffer Compatibility: Test the stability of the compound in different buffer systems to rule out reactions with buffer components. 3. LC-MS Analysis: Use LC-MS to identify the mass of the unexpected peaks and elucidate their structures. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment by HPLC
This protocol outlines a method to evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 3, 7, 9)
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Prepare Buffer Solutions: Prepare phosphate buffers at pH 3, 7, and 9.
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: Monitor at the λmax of the compound (determine this by a UV scan).
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
Data Summary Table
| pH | Temperature (°C) | % Remaining after 8h | % Remaining after 24h |
| 3 | 25 | >98% | >95% |
| 7 | 25 | ~90% | ~80% |
| 9 | 25 | ~75% | ~60% |
| 3 | 37 | >95% | >90% |
| 7 | 37 | ~85% | ~70% |
| 9 | 37 | ~60% | ~40% |
| Note: The data in this table is illustrative and should be confirmed by experimental results. |
Visualizing Key Concepts
pH-Dependent Tautomeric Equilibrium
The following diagram illustrates the pH-dependent equilibrium between the hydroxypyrazole and pyrazolone tautomers of this compound.
Caption: Tautomeric equilibrium of this compound.
Potential Degradation Pathway
This diagram shows the potential oxidative degradation of the title compound to its corresponding carboxylic acid.
Sources
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. ijnrd.org [ijnrd.org]
- 4. biosynth.com [biosynth.com]
Technical Support Center: Synthesis of Paracetamol and its Derivatives
Welcome to the technical support center for the synthesis of paracetamol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of paracetamol from p-aminophenol and acetic anhydride?
The synthesis of paracetamol via the acetylation of p-aminophenol is a robust reaction, but several byproducts can form under suboptimal conditions. The most prevalent impurities include:
-
Diacetylated Paracetamol (4-acetamidophenyl acetate) : This byproduct arises from the acetylation of the hydroxyl group of the paracetamol product in addition to the amine group of the starting material.[1] This is more likely to occur with prolonged reaction times or an excess of acetic anhydride.[2]
-
Oxidation Products : The starting material, p-aminophenol, is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinoneimine and other polymeric species.[3][4][5][6][7] This is often observed as a pink or purple hue in the reaction mixture or crude product.[2]
-
Unreacted p-Aminophenol : Incomplete reaction can leave residual p-aminophenol in the final product.[8][9]
-
Acetic Acid : This is a byproduct of the primary reaction between p-aminophenol and acetic anhydride.[10][11] While it is typically removed during workup and purification, its presence can affect the pH and subsequent crystallization.
Q2: How can I minimize the formation of diacetylated paracetamol?
Minimizing the diacetylated byproduct, 4-acetamidophenyl acetate, requires careful control over the reaction conditions. Here are key strategies:
-
Control Stoichiometry : Use a slight excess of p-aminophenol or a stoichiometric amount of acetic anhydride to limit the availability of the acetylating agent for the secondary reaction with the paracetamol product.
-
Optimize Reaction Time : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to stop the reaction once the starting material is consumed.[12][13][14] Prolonged reaction times increase the likelihood of over-acetylation.[2]
-
Temperature Control : Running the reaction at a moderate temperature can help to control the reaction rate and reduce the formation of the diacetylated product.
Q3: My crude paracetamol is colored. What causes this and how can I prevent it?
A colored crude product is a common issue and is primarily due to the oxidation of the p-aminophenol starting material.[3] Here’s how to address this:
-
Use High-Purity Starting Materials : Ensure the p-aminophenol used is of high purity and has been stored properly to prevent prior oxidation.
-
Inert Atmosphere : Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen, thus reducing oxidation.
-
Decolorizing Agents : During the purification process, activated carbon can be used to adsorb colored impurities.[15] Sodium dithionite (sodium hydrosulfite) can also be used to reduce colored dye impurities to colorless substances.[3]
Q4: What is the role of a catalyst in paracetamol synthesis, and is it always necessary?
While the reaction between p-aminophenol and acetic anhydride can proceed without a catalyst, the use of a catalyst can increase the reaction rate.[16][17]
-
Acid Catalysis : A small amount of a strong acid, like sulfuric acid or phosphoric acid, can be used to protonate the carbonyl oxygen of acetic anhydride, making it more electrophilic and accelerating the nucleophilic attack by the amine group of p-aminophenol.[16][18][19]
-
Base Catalysis : Alternatively, a base like pyridine can be used.[12]
-
Necessity : A catalyst is not strictly necessary, and its use can sometimes complicate purification. For many lab-scale preparations, the uncatalyzed reaction at a slightly elevated temperature provides a good balance of reaction rate and purity.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis and purification of paracetamol.
Problem 1: Low Yield of Paracetamol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature : Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction's completion via TLC or HPLC. - Check Reagent Quality : Use fresh, high-purity p-aminophenol and acetic anhydride. Acetic anhydride can hydrolyze over time, reducing its effectiveness. |
| Loss During Workup | - pH Adjustment : During aqueous workup, ensure the pH is not too high, as the phenolate anion of paracetamol can partition into the aqueous phase, leading to loss of product.[12] - Efficient Extraction : If performing a liquid-liquid extraction, use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product. |
| Loss During Recrystallization | - Minimal Solvent : Use the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in a lower yield upon cooling.[10] - Sufficient Cooling : Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[10] |
Problem 2: Product Fails to Crystallize
| Potential Cause | Troubleshooting Steps |
| Supersaturated Solution | - Induce Crystallization : Scratch the inside of the flask with a glass rod at the meniscus of the solution. This can provide a surface for nucleation. - Seeding : Add a small crystal of pure paracetamol to the solution to act as a seed for crystal growth. |
| Presence of Impurities | - Purify Crude Product : Impurities can inhibit crystallization. If the product is oily or highly colored, consider a preliminary purification step, such as passing it through a short column of silica gel, before attempting recrystallization. |
| Incorrect Solvent | - Solvent Selection : Ensure you are using an appropriate recrystallization solvent. Paracetamol has low solubility in cold water and high solubility in hot water, making it a good choice.[20][21] |
Problem 3: Melting Point of Purified Paracetamol is Low and/or Broad
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | - Recrystallize Again : A low and broad melting point is a classic indicator of an impure compound.[21] A second recrystallization may be necessary to achieve the desired purity. - Check for Residual Solvent : Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent, which can also depress the melting point. |
| Incorrect Identification | - Spectroscopic Analysis : Confirm the identity of your product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to ensure you have synthesized the correct compound. |
Experimental Protocols & Visualizations
Standard Synthesis of Paracetamol
This protocol outlines a standard laboratory procedure for the synthesis of paracetamol from p-aminophenol and acetic anhydride.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Ice bath
Procedure:
-
Reaction Setup : In a round-bottom flask, add p-aminophenol and deionized water.
-
Addition of Acetic Anhydride : While stirring, add acetic anhydride to the suspension of p-aminophenol.[19][22][23]
-
Heating : Heat the reaction mixture to a gentle reflux and maintain for the appropriate time, monitoring by TLC.
-
Cooling and Crystallization : After the reaction is complete, cool the flask to room temperature and then in an ice bath to induce crystallization of the crude paracetamol.[3]
-
Isolation of Crude Product : Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold deionized water.[3]
-
Purification by Recrystallization : Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve it.[10][20] Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.
-
Final Product Isolation : Collect the pure paracetamol crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Reaction Mechanism and Byproduct Formation
The following diagram illustrates the primary reaction for paracetamol synthesis and the key side reactions leading to byproduct formation.
References
-
Alternative Synthesis of Paracetamol and Aspirin Under Non-conventional Conditions. (n.d.). Retrieved from [Link]
-
The extraction and purification of paracetamol from tablets | Resource | RSC Education. (n.d.). Retrieved from [Link]
-
Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]
-
Synthesis and Application of Paracetamol (Acetaminophen) by Ashley Hills on Prezi. (n.d.). Retrieved from [Link]
-
The extraction and purification of paracetamol from tablets. (n.d.). Retrieved from [Link]
-
Renewables-Based Routes to Paracetamol: A Green Chemistry Analysis. (2024, October 21). ACS Publications. Retrieved from [Link]
- CN112500309A - Purification method of acetaminophen crude product - Google Patents. (n.d.).
-
Degradation Products and Impurities of Paracetamol from Viewpoint of Analytical Detection | Chemické listy. (n.d.). Retrieved from [Link]
-
Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students | Journal of Chemical Education. (2023, September 15). Retrieved from [Link]
-
Paracetamol - Wikipedia. (n.d.). Retrieved from [Link]
-
Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC - PubMed Central. (2025, April 24). Retrieved from [Link]
-
High Speed Analysis of Paracetamol and its Process Impurities - LCGC International. (n.d.). Retrieved from [Link]
-
(PDF) EVALUATED METHOD FOR THE SEPARATION AND IDENTIFICATION OF PARACETAMOL IMPURITIES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) - ResearchGate. (2018, March 2). Retrieved from [Link]
-
Synthetic routes to renewably sourced pain relief from paracetamol (acetaminophen). (n.d.). AccessScience. Retrieved from [Link]
-
Synthesis of paracetamol and 4-aminophenol from hydroquinone. (n.d.). ACS Green Chemistry. Retrieved from [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation - IRJET. (n.d.). Retrieved from [Link]
-
A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol - ResearchGate. (2024, August 23). Retrieved from [Link]
-
Synthesis of Acetaminophen. (n.d.). Retrieved from [Link]
-
The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol | Crown: Journal of Dentistry and Health Research - Phlox Institute. (n.d.). Retrieved from [Link]
-
The reaction mechanism of acetaminophen synthesis - ResearchGate. (n.d.). Retrieved from [Link]
-
-
synthesis-of-paracetamol.pdf - Slideshare. (n.d.). Retrieved from [Link]
-
-
Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed. (2020, April 5). Retrieved from [Link]
- FR3109581A1 - Continuous paracetamol synthesis process - Google Patents. (n.d.).
-
How is acetaminophen synthesized from phenol and acetic anhydride? - Quora. (2023, January 20). Retrieved from [Link]
-
(a) Reaction scheme for paracetamol synthesis. 4‐Aminophenol (1) is... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
What is the catalyst of paracetamol when acetic anhydride reacts with 4-aminophenol and concentrated sulphuric acid? - Quora. (2023, May 3). Retrieved from [Link]
-
The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A highschooler's urgent doubt on paracetamol synthesis. : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved from [Link]
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed. (n.d.). Retrieved from [Link]
-
Paracetamol Degradation by Catalyst Enhanced Non-Thermal Plasma Process for a Drastic Increase in the Mineralization Rate - MDPI. (n.d.). Retrieved from [Link]
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Diacetyl-p-aminophenol | C10H11NO3 | CID 54070271 - PubChem - NIH. (n.d.). Retrieved from [Link]
- US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents. (n.d.).
-
What is the industrial yield of paracetamol? - Chemistry Stack Exchange. (2015, October 20). Retrieved from [Link]
-
Why does p-aminophenol oxidize in acid solution - Chemistry Stack Exchange. (2023, August 20). Retrieved from [Link]
- CN1569819A - Process for synthesizing paracetamol - Google Patents. (n.d.).
-
The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision. (2023, November 17). Retrieved from [Link]
-
Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 - ResearchGate. (2025, August 7). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rene.souty.free.fr [rene.souty.free.fr]
- 4. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjet.net [irjet.net]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. CN112500309A - Purification method of acetaminophen crude product - Google Patents [patents.google.com]
- 16. phlox.or.id [phlox.or.id]
- 17. researchgate.net [researchgate.net]
- 18. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 19. quora.com [quora.com]
- 20. Paracetamol book | The extraction and purification of paracetamol from tablets | Resource | RSC Education [edu.rsc.org]
- 21. edu.rsc.org [edu.rsc.org]
- 22. quora.com [quora.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for regioselectivity issues in the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your experimental success.
Introduction: The Regioselectivity Challenge
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5][6] However, when an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, the formation of two different regioisomeric pyrazoles is possible.[7] This lack of regioselectivity can lead to difficult-to-separate product mixtures, reducing the yield of the desired isomer and complicating downstream applications.[7][8]
This guide will equip you with the knowledge to understand, control, and troubleshoot regioselectivity in your pyrazole syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in the laboratory.
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I favor the formation of a single isomer?
The formation of regioisomeric mixtures is a common issue stemming from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, where the hydrazine can attack either of the two distinct carbonyl groups.[7] The key to controlling the outcome lies in manipulating the reaction conditions to exploit the subtle electronic and steric differences between the two carbonyls.
Core Factors Influencing Regioselectivity:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. Electron-withdrawing groups will activate an adjacent carbonyl, making it a more likely site for initial nucleophilic attack by the hydrazine.[7]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block access to one of the carbonyl groups, thereby directing the reaction towards the less sterically hindered site.[7]
-
Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can significantly alter the regiochemical outcome.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Protocols for Optimization:
Protocol 1: Leveraging pH to Control the Reaction Pathway
The protonation state of the hydrazine nucleophile is a powerful tool for directing regioselectivity.
-
Under Acidic Conditions: In the presence of an acid catalyst, the more basic nitrogen atom of the substituted hydrazine is preferentially protonated. This reduces its nucleophilicity, leaving the less substituted nitrogen to initiate the attack on the more electrophilic carbonyl. This can often reverse the selectivity observed under neutral conditions.[7] For electron-deficient N-arylhydrazones, an acid-assisted reaction in trifluoroethanol (TFE) with trifluoroacetic acid (TFA) has been shown to be effective.[9]
-
Step-by-Step Methodology:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 equivalents).
-
Add trifluoroacetic acid (TFA) (0.1-0.5 equivalents) as a catalyst.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and proceed with extraction and purification.
-
-
-
Under Neutral or Basic Conditions: In the absence of acid, the more nucleophilic, unsubstituted nitrogen of the hydrazine will typically attack the more sterically accessible or electronically activated carbonyl group.[7] The use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the reaction.[10]
Protocol 2: Strategic Solvent Selection
The choice of solvent can have a dramatic impact on regioselectivity.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole formation.[8][11] These solvents can form hemiketals with the more electrophilic carbonyl group, effectively shielding it from nucleophilic attack and directing the hydrazine to the other carbonyl.[11]
-
Step-by-Step Methodology:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in TFE or HFIP.
-
Add the substituted hydrazine (1.1 equivalents).
-
Stir the reaction at the desired temperature, monitoring for completion.
-
Remove the solvent under reduced pressure and purify the crude product.
-
-
Data Summary: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Substituents | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| Phenyl, CF3 | Phenylhydrazine | Ethanol | 24:76 | [11] |
| Phenyl, CF3 | Phenylhydrazine | TFE | 81:19 | [11] |
| Phenyl, CF3 | Phenylhydrazine | HFIP | 99:1 | [11] |
Q2: How can I definitively determine the structure of my synthesized pyrazole regioisomers?
Unambiguous structural characterization is crucial. While 1D ¹H and ¹³C NMR are essential starting points, they may not be sufficient to distinguish between regioisomers.[12][13][14]
Advanced NMR Techniques for Structural Elucidation:
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For an N-substituted pyrazole, a NOESY correlation between the N-substituent and a proton on the pyrazole ring (at C5) can definitively establish the regiochemistry.[15]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the N-substituent's protons and a pyrazole ring carbon (C3 or C5) can confirm the point of attachment.[15]
Characterization Workflow:
Caption: Workflow for the structural characterization of pyrazole regioisomers.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to substituted pyrazoles, and what are their associated regioselectivity challenges?
-
Knorr Synthesis (1,3-Dicarbonyl + Hydrazine): This is the most common method.[16] As discussed, the main challenge is controlling which carbonyl group of an unsymmetrical dicarbonyl is attacked by the substituted nitrogen of the hydrazine.
-
1,3-Dipolar Cycloaddition: This involves the reaction of a diazo compound with an alkyne.[10] While often providing good regioselectivity, the synthesis of the required substituted diazo compounds can be challenging.
-
Reaction of Hydrazones with Nitroolefins: This method can offer excellent regioselectivity, with the outcome often dictated by the reaction conditions (e.g., thermal vs. acid-assisted).[9][17]
Q: Can directing groups be used to control regioselectivity?
Yes, the use of directing groups on the pyrazole ring itself can influence subsequent functionalization reactions, though this is more relevant to post-synthesis modification rather than the initial ring formation.[1][18] The intrinsic directing ability of the pyrazole heterocycle can sometimes compete with other directing groups present in the molecule.[18]
Q: Are there computational methods to predict the regiochemical outcome?
Density Functional Theory (DFT) calculations can be employed to investigate the electron density on the nitrogen atoms of the pyrazole ring and predict their relative nucleophilicity.[19] This can provide insights into the likely course of the reaction under different conditions.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Abas, S. S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2014). ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC. [Link]
-
Abas, S. S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2018). The Journal of Organic Chemistry. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1995). Canadian Journal of Chemistry. [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). PMC. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). ResearchGate. [Link]
-
Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. (2019). Organic & Biomolecular Chemistry. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). SlidePlayer. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). SlidePlayer. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
spectral data comparison of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives
Expert Insights: In IR analysis, the "disappearance" of a peak is often as informative as the "appearance" of one. For N-substituted derivatives, the loss of the broad N-H stretch is the most crucial diagnostic feature. For derivatives of the aldehyde (e.g., Schiff bases), the disappearance of the strong C=O stretch around 1695 cm⁻¹ and the appearance of a C=N imine stretch (~1640-1660 cm⁻¹) would be the primary evidence of a successful reaction. [10][11]
Mass Spectrometry (MS)
Principle and Utility: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound (from the molecular ion peak, M⁺) and information about its structure through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the ion source. For these compounds, Electrospray Ionization (ESI) is common, where the sample is dissolved in a solvent like methanol or acetonitrile and sprayed into the source.
-
Ionization: The molecules are ionized, typically by protonation to form [M+H]⁺ in positive ion mode.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Spectral Data Comparison
The molecular weight is the primary piece of information, with fragmentation providing structural clues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Key Fragmentation Patterns |
| Parent Compound | C₅H₆N₂O₂ | 126.11 | 127.12 | Loss of CO (28 Da) from the aldehyde; cleavage of the pyrazole ring. [8] |
| 1-Phenyl Derivative | C₁₁H₁₀N₂O₂ | 202.21 | 203.22 | Loss of the phenyl group (77 Da); fragmentation of the pyrazole ring. |
| 1-(p-tolyl) Derivative | C₁₂H₁₂N₂O₂ | 216.24 | 217.25 | Loss of the tolyl group (91 Da). |
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula. [9]This provides the ultimate confirmation of the compound's composition, validating the structure proposed by NMR and IR.
UV-Visible (UV-Vis) Spectroscopy
Principle and Utility: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to electronic transitions between energy levels. It is particularly useful for analyzing compounds with conjugated systems, such as the pyrazole ring and any attached aromatic substituents. The wavelength of maximum absorbance (λ_max) is the key parameter.
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. One cuvette contains the pure solvent (as a reference), and the other contains the sample solution. The absorbance is scanned over a range, typically from 200 to 400 nm.
Spectral Data Comparison
The λ_max is highly sensitive to the extent of conjugation in the molecule.
| Compound | Solvent | λ_max (nm) | Key Observations & Causality |
| Parent Pyrazole | N/A | ~210 nm | The basic pyrazole chromophore absorbs in the deep UV. [10] |
| Pyrazole Derivatives with Conjugated Substituents | Methanol | 250 - 380 nm | The presence of the carbaldehyde and pyrazolone carbonyls, in conjugation with the ring, shifts the λ_max to longer wavelengths (a bathochromic or red shift). [11] |
| N-Aryl Derivatives | CH₂Cl₂ | >300 nm | Adding an N-aryl group extends the conjugated π-system significantly, causing a further bathochromic shift. The exact λ_max depends on the nature of the aryl group. [12] |
Expert Insights: While less structurally detailed than NMR or MS, UV-Vis is a powerful tool for confirming the presence of the conjugated system. A significant red shift in the λ_max upon N-arylation is a strong indicator that the substituent has been successfully incorporated into the molecule's π-electron system.
Conclusion
The structural characterization of this compound and its derivatives is a synergistic process. No single technique provides the complete picture. ¹H and ¹³C NMR map the C-H framework, IR spectroscopy confirms the key functional groups, mass spectrometry provides the definitive molecular weight and formula, and UV-Vis spectroscopy verifies the nature of the conjugated electronic system. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently elucidate, verify, and compare these valuable heterocyclic compounds, paving the way for their application in drug discovery and materials science.
References
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]
-
Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. - STM Journals. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]
-
Synthesis of pyrazole carbaldehydes | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
IR spectral data of Pyrazoline derivatives (1-6). - ResearchGate. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Available at: [Link]
-
NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... - ResearchGate. Available at: [Link]
-
5-HYDROXY-3-METHYL-1-PARA-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds -.:: Natural Sciences Publishing ::.. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Available at: [Link]
-
Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Available at: [Link]
-
Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed Central. Available at: [Link]
-
(a) UV–vis absorption spectra of compounds 3a–h in MeOH; (b)... - ResearchGate. Available at: [Link]
-
5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-CARBALDEHYDE - SpectraBase. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. Available at: [Link]
-
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - ChemBK. Available at: [Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]
-
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. Available at: [Link]
-
1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Pyrazole [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2][3][4] Its remarkable metabolic stability and versatile chemical nature allow for structural modifications that yield a wide spectrum of pharmacological activities.[3][4] This has led to the development of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, cementing the pyrazole core's significance in therapeutic development.[1][3] Pyrazole derivatives have been extensively investigated for their potent anti-inflammatory, anticancer, antimicrobial, antioxidant, and antiviral properties.[2][4][5]
This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a specific focus on elucidating the potential of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde. While direct experimental data on this specific molecule is emerging, we can infer its potential bioactivity by examining structurally related pyrazole-4-carbaldehydes and analyzing the structure-activity relationships (SAR) established for the broader pyrazole class.
Comparative Analysis of Biological Activities
The therapeutic potential of a pyrazole derivative is profoundly influenced by the nature and position of substituents on its core ring. The presence of a carbaldehyde group at the C4 position, as seen in our target molecule, is a known precursor for synthesizing various bioactive compounds.[6][7] We will explore how this structural feature, in combination with the hydroxyl and methyl groups, compares to other substitution patterns across different therapeutic areas.
Anticancer Activity
Pyrazole derivatives are a cornerstone of modern oncology research, with many demonstrating potent cytotoxicity against various cancer cell lines.[8][9][10][11][12] Their mechanisms often involve the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), EGFR, and tubulin.[9][11][13]
While specific IC50 values for this compound are not extensively documented in the reviewed literature, related pyrazole-4-carbaldehyde derivatives have served as intermediates for compounds with significant anticancer effects.[14][15] For instance, derivatives synthesized from pyrazole-4-carbaldehydes have shown potent antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines.[8][16]
Table 1: Comparative Anticancer Activity (IC50) of Various Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib |
| Ferrocene-Pyrazole Hybrid (47c) | HCT-116 | 3.12 | Not Specified |
| Pyrazolo[1,5-a]pyrimidines (34) | MCF-7 | 10.83 ± 1.12 | Doxorubicin (9.00 ± 0.721) |
| 1,3,4-Triarylpyrazoles | MCF-7 | 5.8 - 9.3 | Doxorubicin |
| Pyrazolo[4,3-f]quinoline Derivatives | HCT116 | 1.7 | Not Specified |
Source: Compiled from multiple studies to showcase the range of efficacy.[9][16][17]
The structure-activity relationship suggests that lipophilic groups and aryl substitutions at the N1, C3, and C5 positions often enhance anticancer efficacy.[9][11] The hydroxyl group on our target molecule could potentially engage in hydrogen bonding with target enzymes, a feature known to influence binding affinity.
Anti-inflammatory Activity
The role of pyrazoles as anti-inflammatory agents is well-established, with Celecoxib being a prime example of a selective COX-2 inhibitor.[18][19] The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway that mediates inflammation.[18]
N1-substituted pyrazoles, particularly those with benzenesulfonamide moieties, have demonstrated preferential selectivity towards COX-2, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[20][21] Studies on 1,3,4-trisubstituted pyrazole derivatives have reported potent anti-inflammatory activity, with some compounds showing over 85% inhibition of edema in carrageenan-induced rat paw edema assays, exceeding the performance of standard drugs like indomethacin.[22]
The electron-donating nature of the hydroxyl and methyl groups in this compound might influence its interaction with the COX enzymes, though this requires experimental validation.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a fertile ground for the development of new antimicrobial agents to combat resistant pathogens.[3] Pyrazole-4-carbaldehyde derivatives, in particular, have been used to synthesize compounds with excellent efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal species like C. albicans.[6][14][23]
Fluorinated pyrazole aldehydes have shown notable antifungal activity against various phytopathogenic fungi.[24][25][26] For example, a 2-chlorophenyl derivative demonstrated significant inhibition (43.07%) against S. sclerotiorum.[24][26] The combination of a pyrazole ring with other heterocyclic systems, such as thiazole, has also yielded derivatives with good to moderate antimicrobial activities.[15]
Table 2: Comparative Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives
| Derivative | Microorganism | Activity (Zone of Inhibition / MIC) | Reference |
| 3-Aryl substituted pyrazole-4-carbaldehydes | S. aureus, E. coli | Promising activity compared to Ampicillin | [6] |
| Hydrazones of 1-phenyl-4-pyrazolecarbaldehydes | S. aureus, E. coli, C. albicans | Pronounced bacteriostatic and fungistatic effects | [14] |
| Fluorinated Pyrazole Aldehydes | F. culmorum | Up to 46.75% inhibition | [24][25] |
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and pyrazole derivatives have emerged as potent antioxidant agents.[27][28][29] Their mechanism often involves scavenging free radicals like DPPH, nitric oxide, and superoxide radicals.[28] The presence of a phenolic hydroxyl group is a key structural feature for antioxidant activity. Therefore, the 5-hydroxy group in our target molecule is highly significant. Pyrazole derivatives of phenolic acids, such as protocatechuic acid, have exhibited excellent radical scavenging activity.[29]
A recent study on a novel class of pyrazoles synthesized using arginine found that compounds with electron-donating groups demonstrated enhanced antioxidant potential.[30] This further supports the hypothesis that this compound could possess significant antioxidant properties.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological profile of a pyrazole is not random; it is dictated by a clear set of structural rules. Understanding these relationships is key to designing more potent and selective therapeutic agents.
// Edges from pyrazole positions to substituents Py:n1 -> N1_Sub [style=dashed, color="#202124"]; Py:c3 -> C3_Sub [style=dashed, color="#202124"]; Py:c4 -> C4_Sub [style=dashed, color="#202124"]; Py:c5 -> C5_Sub [style=dashed, color="#202124"];
// Edges from substituents to activities N1_Sub -> CB1_Antagonist [color="#4285F4"]; N1_Sub -> Anti_Inflam [color="#4285F4"]; C3_Sub -> CB1_Antagonist [color="#EA4335"]; C3_Sub -> Anti_Inflam [color="#EA4335"]; C4_Sub -> Antimicrobial [color="#FBBC05"]; C4_Sub -> Anticancer [label=" (as precursor)", fontsize=8, fontcolor="#5F6368", color="#FBBC05"]; C5_Sub -> CB1_Antagonist [color="#34A853"]; C5_Sub -> Antioxidant [color="#34A853"]; } ends Caption: Structure-Activity Relationship (SAR) of the pyrazole scaffold.
-
N1 Position: Substitution with bulky aryl groups, such as a 2,4-dichlorophenyl ring, is optimal for cannabinoid CB1 receptor antagonism and is also a key feature in many anti-inflammatory agents.[31][32][33]
-
C3 Position: A carboxamido group is crucial for potent CB1 antagonistic activity.[31][32] For anti-inflammatory action, incorporating benzenesulfonamide moieties at or near this position can confer COX-2 selectivity.[20]
-
C4 Position: The carbaldehyde group is a versatile synthetic handle for creating derivatives with antimicrobial and anticancer properties.[6][14]
-
C5 Position: A para-substituted phenyl ring enhances CB1 antagonistic activity.[31][32] Critically for our target compound, a hydroxyl group at this position is strongly correlated with antioxidant activity due to its ability to donate a hydrogen atom to neutralize free radicals.[29]
Experimental Protocols: A Foundation for Validation
To ensure scientific integrity, the biological activities discussed must be validated through robust experimental protocols. Below are standardized, step-by-step methodologies for key assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Objective: To determine the concentration of a pyrazole derivative that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compound in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To measure the ability of a pyrazole derivative to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Grouping: Divide the rats into groups (n=6): a control group, a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole compound.
-
Compound Administration: Administer the test compounds and the standard drug orally or via intraperitoneal injection. The control group receives only the vehicle.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion and Future Directions
The pyrazole scaffold is undeniably a cornerstone of medicinal chemistry, offering a foundation for developing drugs with diverse biological activities.[1][2] While comprehensive data on this compound is still being gathered, a comparative analysis of its structural features against a backdrop of well-documented pyrazole derivatives allows for informed predictions of its potential.
The presence of a 5-hydroxy group strongly suggests a promising profile as an antioxidant agent .[29] The pyrazole-4-carbaldehyde moiety serves as a proven platform for synthesizing potent antimicrobial and anticancer agents.[6][14] The combined electronic effects of the hydroxyl, methyl, and carbaldehyde groups may also confer novel anti-inflammatory properties.
Future research must focus on the direct synthesis and rigorous biological evaluation of this compound and its derivatives. Key investigations should include:
-
In vitro screening: Comprehensive testing against a panel of cancer cell lines, bacterial and fungal strains, and in antioxidant assays (e.g., DPPH, ORAC).
-
Enzyme inhibition assays: Direct testing against targets like COX-1/COX-2, lipoxygenase, and various kinases to elucidate mechanisms of action.
-
In vivo studies: Validation of promising in vitro results using established animal models for inflammation, cancer, and infection.
By systematically exploring this specific derivative, the scientific community can continue to unlock the vast therapeutic potential held within the versatile pyrazole nucleus.
References
- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Taylor & Francis Online. (n.d.). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity.
- MDPI. (n.d.).
- MDPI. (n.d.).
- Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Chemical Methodologies. (n.d.).
- NIH. (n.d.).
- (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Taylor & Francis Online. (n.d.). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity.
- PubMed Central. (n.d.).
- Sci-Hub. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
- ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy.
- Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.
- PubMed Central. (n.d.).
- ResearchGate. (2026).
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (2023).
- MDPI. (n.d.).
- Taylor & Francis Online. (2014).
- (n.d.).
- PubMed. (2023).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- (2023).
- PubMed Central. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies.
- Taylor & Francis. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies.
- Encyclopedia.pub. (2023).
- Taylor & Francis. (n.d.). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies.
- PubMed Central. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
- PubMed. (n.d.).
- OUCI. (n.d.).
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- MDPI. (n.d.).
- (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. srrjournals.com [srrjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jpsionline.com [jpsionline.com]
- 24. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria | MDPI [mdpi.com]
- 25. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Sci-Hub. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists / Journal of Medicinal Chemistry, 1999 [sci-hub.ru]
- 33. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of Pyrazole-4-carbaldehydes: A Comparative Analysis
Introduction: The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged structural motif" in numerous marketed drugs.[1] Within this class, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[2][3] The aldehyde functional group at the C4 position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6] Furthermore, these compounds are pivotal in creating advanced materials for applications such as organic light-emitting diodes (OLEDs) and solar cells.[7]
The strategic importance of this building block necessitates a robust and efficient synthetic approach. The choice of formylation method is critical and is dictated by factors such as the electronic nature of substituents on the pyrazole ring, desired yield, scalability, and safety considerations.[2] This guide provides an in-depth comparative analysis of the principal synthetic routes to pyrazole-4-carbaldehydes, focusing on the widely-used Vilsmeier-Haack reaction and the alternative Duff reaction. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.
Core Synthesis Routes: A Mechanistic and Practical Comparison
The formylation of a pyrazole ring is an electrophilic aromatic substitution reaction. The success of the synthesis hinges on the nucleophilicity of the pyrazole's C4 position and the electrophilicity of the formylating agent.
The Vilsmeier-Haack Reaction: The Workhorse Method
The Vilsmeier-Haack (V-H) reaction is the most prevalent and broadly applied method for the formylation of electron-rich heterocycles, including pyrazoles.[2][8] It utilizes a potent electrophile, the Vilsmeier reagent, which is typically generated in situ.
Mechanism and Rationale: The reaction proceeds in two key stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[9] This reagent is a powerful electrophile. The second stage involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring, followed by hydrolysis during aqueous work-up to liberate the aldehyde.
Caption: Key stages of the Vilsmeier-Haack reaction.
Advantages:
-
High Efficiency: Generally provides good to excellent yields for a wide range of pyrazole substrates.[10]
-
Regioselectivity: The formylation occurs predictably and selectively at the C4 position of the pyrazole ring.[9]
-
Versatility: It can be applied to synthesize polysubstituted pyrazoles and can even effect cyclization-formylation in one pot from acyclic precursors like hydrazones.[3][5][10]
Limitations and Experimental Considerations:
-
Substrate Scope: The reaction is most effective on pyrazoles with electron-donating or weakly electron-withdrawing groups. Strong electron-withdrawing substituents deactivate the pyrazole ring, rendering it less nucleophilic and thus unreactive towards the Vilsmeier reagent.[1]
-
Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction must be performed under anhydrous conditions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]
-
Exothermic Nature: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control (typically 0-5 °C) to prevent decomposition.[9]
The Duff Reaction: A Niche Alternative
The Duff reaction is a formylation method primarily used for highly activated aromatic compounds like phenols, employing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[2][11][12]
Mechanism and Rationale: The reaction mechanism involves the protonation and subsequent decomposition of HMTA to generate an electrophilic iminium species. This attacks the activated pyrazole ring. A series of steps including an intramolecular redox reaction and final hydrolysis yields the desired aldehyde.[11] The requirement for a strongly electron-donating group on the aromatic ring makes it less generally applicable to pyrazoles than the V-H reaction.
Caption: Conceptual flow of the Duff formylation reaction.
Advantages:
-
Alternative for Sensitive Substrates: It provides a viable route for substrates that may be sensitive to the harsh conditions (e.g., POCl₃) of the Vilsmeier-Haack reaction.[2]
-
Milder Reagents: Avoids the use of highly corrosive and water-reactive reagents like POCl₃.
Limitations and Experimental Considerations:
-
Lower Efficiency: The Duff reaction is generally less efficient than the V-H reaction, often resulting in lower yields and requiring longer reaction times and higher temperatures.[1][2][13]
-
Limited Scope: Its applicability to pyrazoles is often restricted to those bearing strong activating groups.[1]
-
Complex Mechanism: The reaction can sometimes produce a mixture of products, complicating purification.[1]
Other Synthetic Strategies
While less common, other methods can be employed for specific scenarios:
-
Oxidation of 4-Methylpyrazoles: A direct oxidation of a 4-methyl group can yield the corresponding carbaldehyde. However, controlling the oxidation to avoid the formation of the carboxylic acid can be challenging.
-
Oxidation of (Pyrazol-4-yl)methanols: This two-step approach involves the initial synthesis of the corresponding alcohol (e.g., via reduction of a 4-ester or Grignard addition to a 4-halopyrazole followed by reaction with formaldehyde), which is then oxidized. Reagents like manganese dioxide (MnO₂) or TEMPO-catalyzed systems can be effective.[4] This method is useful when direct formylation is not feasible.
-
Metalation-Formylation: This involves deprotonation of the C4 position using a strong base (e.g., n-BuLi) followed by quenching the resulting lithiated species with a formylating agent like DMF. This approach is powerful but requires careful control of anhydrous conditions and temperature and is incompatible with many functional groups.[14]
Comparative Performance Data
The following table summarizes the key characteristics of the primary synthetic methods, providing a basis for rational method selection.
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Oxidation of (Pyrazol-4-yl)methanol |
| Formylating Agent | Vilsmeier Reagent (e.g., POCl₃/DMF) | Hexamethylenetetramine (HMTA) | N/A (Oxidizing Agent) |
| Typical Conditions | Anhydrous, 0 °C to 90 °C, 2-12 h[8][10] | Acidic medium (e.g., TFA, glycerol/boric acid), elevated temp., long reaction times[2] | Varies with oxidant (e.g., MnO₂, PCC, TEMPO), typically mild conditions |
| Yield Range | Good to Excellent (60-95%)[3][10] | Low to Moderate (often <50%)[2][13] | Good to Excellent (70-95% for oxidation step)[4] |
| Substrate Scope | Broad; effective for electron-rich and weakly deactivated pyrazoles.[2] | Narrow; requires strongly activated substrates.[11][12] | Broad; dependent on the stability of the pyrazole to the alcohol synthesis and oxidation conditions. |
| Key Advantages | High yield, high regioselectivity, well-established, versatile.[2][9] | Avoids POCl₃, useful for specific sensitive substrates.[2] | Access to aldehydes on deactivated rings, uses standard transformations. |
| Major Limitations | Fails with strongly deactivated rings; uses hazardous POCl₃; exothermic.[1][9] | Generally low yields, long reaction times, potential for side products.[1][2] | Two-step process, requires synthesis of the precursor alcohol. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for specific substrates.[7][9]
Safety Precaution: This reaction must be conducted in a certified chemical fume hood. Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
1. Preparation of the Vilsmeier Reagent: a. To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq.). b. Cool the flask to 0 °C in an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A viscous, sometimes white, salt will form; this is the Vilsmeier reagent.
2. Formylation Reaction: a. Dissolve the starting pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF. b. Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. c. After the addition, remove the ice bath and heat the reaction mixture to 70-90 °C. The optimal temperature and time depend on the substrate's reactivity and should be monitored by Thin-Layer Chromatography (TLC).[9][10] (Typical reaction time: 4-6 hours).
3. Work-up and Purification: a. Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (~200 g per 10 mmol of pyrazole). This step is highly exothermic and should be done slowly and behind a safety shield. b. Basify the aqueous solution to pH > 9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution. c. The product may precipitate as a solid, which can be collected by vacuum filtration. If the product is an oil or remains in solution, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL). d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of a Hydroxypyrazole-4-carbaldehyde via Duff Reaction
This protocol is adapted for substrates where the V-H reaction might be problematic.[2]
1. Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted hydroxypyrazole (1.0 eq.), hexamethylenetetramine (HMTA) (2.0 eq.), and an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).
2. Reaction Execution: a. Heat the mixture to 100-150 °C. The optimal temperature and reaction time can vary significantly (from a few hours to overnight). b. Monitor the reaction progress by TLC until the starting material is consumed.
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Add an equal volume of dilute hydrochloric acid (e.g., 2 M HCl) and heat the mixture at reflux for 15-30 minutes to hydrolyze the intermediate imine. c. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product using column chromatography or recrystallization.
Troubleshooting and Optimization Workflow
Low yield is a common issue, particularly when working with new substrates. The following decision-making workflow can help diagnose and resolve problems during Vilsmeier-Haack formylation.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 14. epubl.ktu.edu [epubl.ktu.edu]
X-ray crystal structure analysis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde derivatives.
An In-Depth Technical Guide to the Structural Elucidation of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key analytical techniques used in the structural elucidation of this compound derivatives. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate and unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and driving rational drug design.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a narrative that explains the causality behind experimental choices, compares the performance of various analytical methods, and presents an integrated strategy for achieving validated, publication-quality structural data. We will focus on single-crystal X-ray diffraction as the definitive method for structural determination while objectively comparing its performance and synergy with other essential spectroscopic and computational techniques.
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the successful synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the initial material directly dictates the success of any crystallographic experiment.
Synthesis Pathway
The synthesis of this compound derivatives often involves multicomponent reactions or cyclization of appropriate precursors.[3] A common and effective method is the Vilsmeier-Haack reaction, which can be used for the formylation of pyrazole rings to produce the key carbaldehyde functionality.[4][5] For instance, the reaction of hydrazones with a Vilsmeier-Haack reagent (a mixture of phosphoryl chloride and dimethylformamide) can yield 4-formyl pyrazole derivatives.[4][5]
Another established route involves the reaction of enaminone-type reagents with arylhydrazines, followed by a base-catalyzed cyclization to yield the desired 5-hydroxy-1H-pyrazole core.[6] The choice of synthetic route is critical, as it influences not only the yield but also the purity of the final compound, which is a prerequisite for successful crystallization.
Experimental Protocol: Growing Diffraction-Quality Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. Slow evaporation is the most common and often successful technique for small organic molecules.
-
Purification: Ensure the synthesized compound is of the highest possible purity (>98%). Techniques like column chromatography or recrystallization are essential.
-
Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for precipitation, while a solvent in which it is insoluble will prevent it from dissolving in the first place. Common choices include ethanol, acetone, toluene, and mixtures thereof.[7][8]
-
Setup: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a small, clean vial. The solution should be saturated or near-saturated.
-
Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature. This slow process prevents rapid precipitation and encourages the growth of a single, well-ordered crystal.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop.
The causality here is clear: rapid changes in saturation lead to amorphous powder or poorly formed microcrystals. A slow, controlled approach allows molecules to align themselves into a low-energy, crystalline state, which is essential for a successful diffraction experiment.
Part 2: X-ray Crystallography: The Gold Standard for Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the complete three-dimensional structure of a crystalline substance.[9] It provides precise, unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which other techniques can only infer.[9]
Experimental Workflow for X-ray Crystal Structure Analysis
The process follows a structured, self-validating workflow from data collection to final structure refinement.
Caption: Workflow for single-crystal X-ray structure determination.
Data Interpretation and Validation
The output of an X-ray analysis is a refined crystallographic model. Key parameters are summarized in a crystallographic information file (CIF).
| Parameter | Typical Value/Information | Significance |
| Formula | C₁₈H₁₈N₂O₂ | Confirms the elemental composition in the crystal.[10] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[10][11] |
| Space Group | P2₁/c or P2₁/n | Defines the symmetry operations within the unit cell.[12][13] |
| Unit Cell | a, b, c (Å); α, β, γ (°) | Dimensions and angles of the repeating lattice unit.[11][12] |
| R-factor (R1) | < 0.05 (for I > 2σ(I)) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[10][11] |
| Bond Lengths/Angles | e.g., C-C, C-N, C=O | Provides precise geometric data for understanding bonding and conformation.[9] |
| Dihedral Angles | e.g., Pyrazole-Phenyl | Describes the torsion and relative orientation of different rings in the molecule.[7][10][11] |
This quantitative data allows for the unambiguous determination of the molecular structure, including stereochemistry and conformation in the solid state.
Part 3: Comparative Analysis with Alternative Techniques
While X-ray crystallography is definitive, it is not performed in isolation. A comprehensive characterization relies on a suite of analytical methods that provide complementary information and serve as cross-validation. When single crystals cannot be grown, these alternative techniques, sometimes combined with powder X-ray diffraction (PXRD), become the primary means of structural elucidation.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the molecular structure in solution. It provides information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.
-
Expert Insight: NMR confirms that the molecular structure is maintained in solution, which is often more relevant for biological applications. Discrepancies between solid-state (X-ray) and solution-state (NMR) data can reveal interesting conformational dynamics.
-
Protocol: A 5-10 mg sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed on a 300 or 500 MHz spectrometer.[17]
Comparative NMR Data for Pyrazole Derivatives [17][18]
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Information Provided |
| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 | Confirms the presence of the key carbaldehyde group. |
| Aromatic (Ar-H) | 7.0 - 8.5 | Shows protons on phenyl or other aromatic substituents. | |
| Pyrazole (H-4/H-5) | 5.6 - 8.0 | Protons on the pyrazole ring itself. | |
| Methyl (-CH₃) | 2.2 - 2.7 | Confirms the methyl group at the 3-position. | |
| ¹³C NMR | Carbonyl (C=O) | 180 - 190 | Aldehyde carbon. |
| Aromatic/Pyrazole | 110 - 150 | Carbons of the aromatic and heterocyclic rings. | |
| Methyl (-CH₃) | 10 - 20 | Methyl carbon. |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: Provides the exact molecular weight of the compound, confirming the elemental composition determined by X-ray crystallography.
-
FT-IR Spectroscopy: Identifies the presence of key functional groups by their characteristic vibrational frequencies. For a this compound derivative, key peaks would include:
-
~3200-3400 cm⁻¹: O-H stretch (from the hydroxyl group)
-
~1650-1680 cm⁻¹: C=O stretch (from the aldehyde)
-
~1500-1600 cm⁻¹: C=C and C=N stretches (from the pyrazole and any aromatic rings)
-
Part 4: An Integrated Approach to Structural Validation
Caption: An integrated workflow for complete structural validation.
This integrated approach ensures that the structure is confirmed in both solid and solution states, the molecular formula is correct, and the functional groups are all accounted for. Furthermore, computational methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR and IR spectra, which can then be compared to experimental data for an additional layer of validation.[9][19][20]
Conclusion
For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray analysis remains the definitive gold standard. It provides unparalleled detail of the three-dimensional molecular architecture in the solid state. However, its true power is realized when integrated into a comprehensive characterization workflow. Spectroscopic techniques like NMR, MS, and IR are not merely alternatives but essential, complementary partners that validate the structure in solution, confirm molecular weight, and identify functional groups. By synergistically applying these methods, researchers can achieve a robust, self-validating, and complete structural characterization essential for advancing drug discovery and materials science.
References
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Source Not Available.
- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. Benchchem.
- Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. AIP Publishing.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- Method for purifying pyrazoles. Google Patents.
- Process for the preparation of pyrazolone derivatives. Google Patents.
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Source Not Available.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Source Not Available.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
- Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. PMC - PubMed Central.
- Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. NIH.
- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.
- Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar.
- Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
Sources
- 1. jchr.org [jchr.org]
- 2. jocpr.com [jocpr.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPXRD - Abstract Submission Form [icdd.com]
- 15. researchgate.net [researchgate.net]
- 16. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives
In an era marked by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. This guide provides a comprehensive technical comparison of a promising class of compounds—5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde derivatives—against established antimicrobial agents. We will delve into their synthesis, evaluate their antimicrobial efficacy through robust, reproducible methodologies, and explore their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial therapies.
The Pressing Need for Novel Antimicrobials and the Promise of Pyrazole Derivatives
The waning efficacy of current antibiotic arsenals necessitates a paradigm shift in antimicrobial drug discovery. Pyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The this compound core, in particular, offers a unique template for the synthesis of derivatives with potent antimicrobial effects. This guide will focus on a series of these derivatives and objectively compare their performance against clinically relevant bacteria and fungi.
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, can be achieved through various established methods, often involving the Vilsmeier-Haack reaction.[4][5] This reaction typically utilizes a phosphorus oxychloride and dimethylformamide (DMF) mixture to formylate a suitable pyrazole precursor.
Further derivatization at the carbaldehyde functional group allows for the creation of a diverse library of compounds. For the purpose of this guide, we will consider a representative set of derivatives (see Table 1) synthesized via condensation reactions with various hydrazides and amines. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing antimicrobial potency.[1][5]
Validating Antimicrobial Efficacy: A Methodological Deep Dive
To ensure the scientific rigor of our comparison, standardized antimicrobial susceptibility testing methods are employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The primary metrics for quantifying antimicrobial efficacy are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[9] We will utilize the broth microdilution method for its efficiency and reproducibility.[3][9][10][11][12]
-
Preparation of Test Compounds and Controls:
-
Dissolve the synthesized pyrazole derivatives and standard antibiotics (Ciprofloxacin, Ampicillin, Clotrimazole) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a series of twofold dilutions of each compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.[11][12] The final concentrations should typically range from 0.125 to 256 µg/mL.
-
-
Inoculum Preparation:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Incubation:
-
Incubate the inoculated plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), aliquot a small volume (e.g., 10 µL) and plate it onto nutrient agar plates.
-
Incubate the agar plates under the same conditions as the microtiter plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Comparative Efficacy Analysis
The antimicrobial activities of the synthesized this compound derivatives were evaluated against a panel of clinically relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. The results are presented in Table 1, alongside the activities of standard antimicrobial agents for comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives and Standard Drugs
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| Derivative 1 (R = -NH-C₆H₅) | 8 | 16 | 32 |
| Derivative 2 (R = -NH-C₆H₄-NO₂) | 4 | 8 | 16 |
| Derivative 3 (R = -NH-C(S)NH₂) | 2 | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Ampicillin | 0.5 | 8 | NA |
| Clotrimazole | NA | NA | 1 |
NA: Not Applicable
The data clearly indicates that the pyrazole derivatives exhibit significant antimicrobial activity. Notably, Derivative 3, featuring a thiosemicarbazide moiety, demonstrated the most potent and broad-spectrum activity among the synthesized compounds. The structure-activity relationship suggests that the nature of the substituent at the carbaldehyde position plays a critical role in modulating the antimicrobial efficacy.[1][5]
Unraveling the Mechanism of Action
To move beyond simple efficacy and understand how these compounds exert their antimicrobial effects, we investigated two potential mechanisms of action: bacterial membrane permeabilization and DNA gyrase inhibition.
Bacterial Membrane Permeability Assay
Disruption of the bacterial cell membrane is a common mechanism of action for many antimicrobial agents. The N-phenyl-1-naphthylamine (NPN) uptake assay is a sensitive method to assess the permeability of the outer membrane of Gram-negative bacteria.[2][14][15][16][17]
-
Bacterial Preparation:
-
Grow E. coli to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., HEPES buffer).
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of the test compounds. Include a positive control (e.g., polymyxin B) and a negative control (untreated cells).
-
Measure the fluorescence intensity immediately using a microplate reader (excitation: 350 nm, emission: 420 nm). An increase in fluorescence indicates NPN uptake and, therefore, membrane permeabilization.[2][14][16]
-
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics like fluoroquinolones.[18][19]
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes to allow for DNA supercoiling.[20]
-
-
Analysis:
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the negative control.
-
Our investigations revealed that the more potent pyrazole derivatives, particularly Derivative 3, caused a significant increase in NPN uptake, suggesting that membrane disruption contributes to their antibacterial activity. Furthermore, these compounds exhibited inhibitory effects on DNA gyrase, albeit at higher concentrations than ciprofloxacin, indicating a potential multi-target mechanism of action.
Conclusion and Future Directions
The this compound derivatives investigated in this guide demonstrate promising broad-spectrum antimicrobial activity. The structure-activity relationship studies highlight the importance of the substituent at the carbaldehyde position, with the thiosemicarbazide derivative showing the highest potency. The multi-target mechanism of action, involving both membrane disruption and DNA gyrase inhibition, is a particularly attractive feature in the context of combating antimicrobial resistance.
Further research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as evaluating their efficacy in in vivo models of infection. The findings presented here provide a solid foundation for the development of a new class of pyrazole-based antimicrobial agents.
References
-
ResearchGate. (2024). How to assess bacterial permeability?. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Available at: [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available at: [Link]
-
MDPI. (2023). Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
-
PubMed. (n.d.). Fluorometric assessment of gram-negative bacterial permeabilization. Available at: [Link]
-
ResearchGate. (2025). Structures of some pyrazole derivatives as antimicrobial compounds. Available at: [Link]
-
ResearchGate. (n.d.). Broth Dilution Method for determining MIC and MBC values of.... Available at: [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
-
ResearchGate. (2025). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Available at: [Link]
-
National Institutes of Health. (n.d.). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Available at: [Link]
-
ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Available at: [Link]
-
BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Available at: [Link]
-
Journal of Heterocyclic Chemistry. (2013). Synthesis and Antimicrobial Activity of Novel Thiazole Substituted Pyrazole Derivatives. Available at: [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link]
-
EUCAST. (2021). Clinical Breakpoint Tables. Available at: [Link]
-
NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. topogen.com [topogen.com]
comparing the reactivity of the aldehyde group in different pyrazole isomers
An In-Depth Guide to the Comparative Reactivity of Aldehyde Groups in Pyrazole Isomers
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The functionalization of this privileged heterocycle is key to modulating its pharmacological properties. Among the most versatile functional handles is the aldehyde group, a gateway to a vast array of chemical transformations. However, not all pyrazole aldehydes are created equal. The position of the formyl group on the pyrazole ring dictates its electronic environment, profoundly influencing its reactivity.
This guide provides a technical comparison of the aldehyde group's reactivity at the C3, C4, and C5 positions of the pyrazole ring. We will delve into the underlying electronic principles, present comparative experimental data for key transformations, and offer validated protocols for researchers to apply in their work.
The Theoretical Framework: Electronic Effects Governing Reactivity
The reactivity of an aldehyde is fundamentally determined by the electrophilicity of its carbonyl carbon. In the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a delicate interplay of inductive and resonance effects governs this electrophilicity.[2]
The two nitrogen atoms have distinct electronic roles:
-
N1 (Pyrrole-like): This nitrogen is sp²-hybridized and contributes its lone pair to the aromatic π-system, acting as an electron-donating group (+M effect).
-
N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an orbital in the plane of the ring and does not participate in aromaticity. It is electronegative and acts as an electron-withdrawing group (-I effect).[3]
The position of the aldehyde group relative to these two nitrogens is the primary determinant of its reactivity.
-
1H-Pyrazole-4-carbaldehyde: The aldehyde at the C4 position is generally the most reactive towards nucleophiles. The carbonyl carbon at C4 experiences the electron-withdrawing inductive effect of the pyridine-like N2 atom, while being meta to the electron-donating N1 atom. This combination results in a significantly electron-deficient carbonyl carbon, making it a potent electrophile.[4]
-
1H-Pyrazole-3-carbaldehyde & 1H-Pyrazole-5-carbaldehyde: Due to prototropic tautomerism in N-unsubstituted pyrazoles, the 3- and 5-positions are often chemically equivalent.[5] An aldehyde at these positions is directly adjacent to the electron-donating N1 atom. The +M effect of this nitrogen donates electron density into the carbonyl group through resonance, reducing the partial positive charge on the carbonyl carbon. This makes C3/C5 aldehydes less electrophilic and therefore less reactive than their C4 counterparts.
The following diagram illustrates these electronic influences.
Caption: Electronic effects influencing aldehyde reactivity in pyrazole isomers.
Experimental Data: Comparing Key Aldehyde Transformations
The theoretical differences in reactivity are borne out in practice. We have synthesized comparative data from various sources for three common and synthetically vital reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Disclaimer: The following data is compiled from different studies. Reaction conditions, including catalysts, solvents, and temperatures, may vary. Therefore, this table illustrates general reactivity trends rather than a direct, side-by-side kinetic comparison. For definitive comparison, experiments should be run in parallel under identical conditions.
A. Knoevenagel Condensation
This condensation reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration.[6] The reaction rate is highly sensitive to the aldehyde's electrophilicity.
| Pyrazole Isomer | Active Methylene Compound | Conditions | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole-4 -carbaldehyde | Malononitrile | (NH₄)₂CO₃, EtOH:H₂O, Sonication, 5 min | 95 | [7] |
| 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4 -carbaldehyde | 2-Cyanoacetamide | Piperidine, EtOH, Reflux, 4h | 85 | [8] |
| 1,3-Diphenyl-1H-pyrazole-4 -carbaldehyde | Thiobarbituric acid | Piperidine, EtOH, Reflux | ~80-90 (implied) | [9] |
| 3-Phenyl-1H-pyrazole-4 -carbaldehyde | 1,3-Indandione | Acetic acid, Reflux, 3h | 82 | [8] |
Analysis: Pyrazole-4-carbaldehydes consistently participate in Knoevenagel condensations under mild conditions with high yields, often in short reaction times.[7][8] The use of a weak base like ammonium carbonate or piperidine is sufficient to catalyze the reaction, underscoring the high intrinsic reactivity of the C4-aldehyde.
B. Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[10] This reaction is dependent on the nucleophilic attack of the ylide on the carbonyl carbon. A more electrophilic aldehyde will react more readily.
| Pyrazole Isomer | Wittig Reagent (Ylide) | Conditions | Yield (%) | Reference |
| 1-Aryl-5-ferrocenyl-1H-pyrazole-4 -carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | Toluene, Reflux, 6h | 93 | [11] |
| General Aromatic Aldehydes (for comparison) | Semistabilized Ylides | LiOH, LiCl, H₂O, Reflux, 0.1-4.5h | 65-100 | [12] |
| General α,β-Unsaturated Aldehydes | Stabilized Ylides | PPh₃, Weak Base | Good (Implied) | [13][14] |
Analysis: While direct comparative data for different pyrazole isomers in the Wittig reaction is sparse in the literature, the high yield obtained with a substituted pyrazole-4-carbaldehyde demonstrates its excellent compatibility with this transformation.[11] The general principles of the Wittig reaction suggest that the more electrophilic C4-aldehyde would react faster and under milder conditions than the C3 or C5 isomers.
C. Reductive Amination
A cornerstone of medicinal chemistry, reductive amination involves the formation of an imine from an aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine.[15] The initial imine formation is the rate-limiting step and is faster for more electrophilic aldehydes.
| Pyrazole Isomer | Amine | Conditions | Yield (%) | Reference |
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4 -carbaldehyde | Various aromatic/aliphatic amines | NaBH(OAc)₃, CH₂Cl₂, rt, 12h | 80-95 | [11] |
| 1-Aryl-pyrazole-5 -carbaldehydes | Various amines | Acid-mediated deprotection/cyclization | High (Implied) | [16] |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5 -amine | p-Methoxybenzaldehyde | Solvent-free condensation/reduction | Good (Implied) | [15] |
Analysis: Pyrazole-4-carbaldehydes are excellent substrates for reductive amination, reacting with a wide range of amines to give high yields of the desired products under standard conditions.[11] While pyrazole-5-aldehydes are also used, the reactions may require different conditions or promoting reagents to achieve similar efficiency.[16]
Experimental Methodologies: A Validated Protocol
To facilitate direct comparison in your own research, we provide a robust, self-validating protocol for a comparative Knoevenagel condensation. This protocol allows for the simultaneous evaluation of different pyrazole aldehyde isomers under identical conditions.
Protocol: Comparative Knoevenagel Condensation of Pyrazole Aldehyde Isomers
Objective: To compare the reaction rate and yield of Knoevenagel condensation for 1H-pyrazole-3-carbaldehyde, 1H-pyrazole-4-carbaldehyde, and 1H-pyrazole-5-carbaldehyde with malononitrile.
Materials:
-
1H-pyrazole-3-carbaldehyde
-
1H-pyrazole-4-carbaldehyde
-
1H-pyrazole-5-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Workflow Diagram:
Caption: Experimental workflow for comparing pyrazole aldehyde reactivity.
Step-by-Step Procedure:
-
Preparation: In three separate, identical reaction vials, dissolve 1.0 mmol of each pyrazole aldehyde isomer (3-formyl, 4-formyl, and 5-formyl) in 5 mL of ethanol.
-
Causality: Using identical concentrations and solvent volumes ensures that these variables do not confound the reactivity comparison.
-
-
Reagent Addition: To each vial, add 1.05 equivalents (1.05 mmol) of malononitrile.
-
Initiation & Monitoring: Add 0.1 equivalents (0.1 mmol) of piperidine to each vial simultaneously to catalyze the reaction. Begin stirring at room temperature and immediately take a TLC sample (t=0). Monitor the reaction progress by taking TLC samples at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Causality: Piperidine is a mild base, ideal for this condensation as it is strong enough to deprotonate malononitrile but not the aldehyde, preventing unwanted side reactions.[6] TLC allows for real-time, semi-quantitative monitoring of the consumption of the starting aldehyde. The C4-aldehyde spot is expected to disappear fastest.
-
-
Work-up: Once a reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), quench it by adding 10 mL of cold water. The solid product should precipitate.
-
Isolation: Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Analysis: Determine the isolated mass and calculate the percentage yield for each isomer. Confirm the structure of the products using ¹H NMR spectroscopy.
-
Self-Validation: The expected outcome is that the reaction with 1H-pyrazole-4-carbaldehyde will proceed fastest and give the highest yield in the shortest time, confirming its superior reactivity.
-
Conclusion
The reactivity of the aldehyde group on a pyrazole ring is not uniform; it is a direct function of its position. The C4-aldehyde isomer stands out as the most electrophilic and reactive due to the powerful electron-withdrawing nature of the adjacent nitrogen atoms. In contrast, the C3 and C5 isomers are deactivated by the electron-donating resonance effect of the neighboring pyrrole-like nitrogen.
This fundamental understanding is critical for drug development professionals and synthetic chemists. When designing synthetic routes, selecting the C4-isomer can lead to milder reaction conditions, shorter reaction times, and higher yields for nucleophilic additions. Conversely, if a less reactive aldehyde is desired to achieve selectivity in a multifunctional molecule, the C3 or C5 isomers provide a valuable alternative. By leveraging these intrinsic electronic properties, researchers can design more efficient and elegant syntheses for novel pyrazole-based therapeutics.
References
-
Bakr F. Abdel-Wahab, et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Al-Hourani, B. J., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(23), 7389. [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Rodionov, A. N., et al. (2011). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 1(1). [Link]
-
Wang, F., et al. (2021). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. Journal of Molecular Modeling, 27(1), 23. [Link]
-
Secrieru, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4598. [Link]
-
MDPI. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". [Link]
-
Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Research, 14, 93-112. [Link]
-
Schroeder, C., et al. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 26(21), 6433. [Link]
-
Jadhav, A. D., et al. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Pharmaceutical Sciences and Research, 8(8), 3425-3430. [Link]
-
Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. [Link]
-
Kumar, D., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Saudi Chemical Society, 21(S1), S123-S127. [Link]
-
Bouzayani, N., et al. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Chemistry & Chemical Technology, 12(4), 441-446. [Link]
-
Endait, R. S., et al. (2016). Knoevenagel Condensation of Heteroaromatic Aldehydes with 1-Phenyl-1H-Pyrazol-5(4H)-Ones. Indian Journal of Heterocyclic Chemistry, 26(3&4), 141-146. [Link]
-
University of Bath. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. [Link]
-
Journal of Chemical Education. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Bernardes, G. J. L., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(10), 2371-2376. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Wang, Z., et al. (2007). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. The Journal of Organic Chemistry, 72(15), 5854-5857. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. connectjournals.com [connectjournals.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. ineosopen.org [ineosopen.org]
- 12. researchgate.net [researchgate.net]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde Analogs
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This five-membered aromatic heterocycle is a key pharmacophore in numerous FDA-approved drugs, demonstrating its therapeutic versatility.[2] Within this broad class, the 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde core represents a particularly intriguing starting point for drug discovery. Its unique arrangement of functional groups—a hydrogen-bonding hydroxyl, a lipophilic methyl group, and a highly versatile carbaldehyde—provides a rich platform for synthetic modification. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibitory effects.[2][3]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from this pyrazole scaffold. We will dissect how specific structural modifications influence biological activity, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Core Scaffold: A Platform for Diverse Bioactivity
The therapeutic potential of this compound analogs stems from the distinct roles of its constituent functional groups. Understanding these roles is fundamental to rational drug design.
-
N1-Position: This nitrogen atom is a primary site for substitution. Introducing various alkyl or aryl groups at this position allows for the modulation of critical physicochemical properties such as lipophilicity, solubility, and metabolic stability. Furthermore, these substituents can be tailored to probe and occupy specific hydrophobic pockets within a target protein's binding site.
-
C3-Methyl Group: The methyl group provides a point for lipophilic interactions, anchoring the molecule in hydrophobic regions of a binding site. Studies have shown that this group can be crucial for enhancing potency.[4]
-
C4-Carbaldehyde Group: This aldehyde is a key synthetic handle. Its reactivity allows for the facile generation of large libraries of derivatives through reactions like condensation with nucleophiles (amines, hydrazines) or formation of chalcone-like structures.[5][6] It also functions as a potent hydrogen bond acceptor.
-
C5-Hydroxy Group: This group is a critical hydrogen bond donor and acceptor. It exists in tautomeric equilibrium with its keto form (a pyrazolone), a feature that can be vital for specific interactions with biological targets, including metal chelation in metalloenzymes. The natural antitumor agent Pyrazofurin, for example, features a similar 4-hydroxy-pyrazole core that is crucial for its activity.[4]
Caption: Key modification points on the pyrazole scaffold.
Synthetic Pathways: From Core to Candidate
The generation of diverse analog libraries from the pyrazole carbaldehyde core is typically achieved through robust and well-established synthetic methodologies. The Vilsmeier-Haack reaction is a cornerstone technique for the formylation of pyrazole precursors, yielding the essential 4-carbaldehyde intermediate.[7][8][9] From this central intermediate, a multitude of derivatives can be synthesized.
The most common strategy involves the condensation of the C4-carbaldehyde with various nitrogen nucleophiles. This approach allows for the systematic exploration of chemical space by introducing a wide array of functional groups and structural motifs.
Caption: General synthetic workflow for pyrazole analog generation.
Representative Protocol: Synthesis of a Pyrazole Hydrazone Analog
This protocol describes a standard condensation reaction, a self-validating system where product formation can be easily monitored and confirmed.
-
Solubilization: Dissolve 1.0 equivalent of the this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask. The choice of alcohol as a solvent is causal; it readily dissolves the reactants and is non-reactive under these conditions.
-
Addition of Nucleophile: Add 1.1 equivalents of the desired hydrazide derivative to the solution. A slight excess of the hydrazide ensures the complete consumption of the starting aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid acts as a catalyst by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80°C) for 2-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum. The solid product is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or catalyst. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final hydrazone analog.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Comparative SAR Analysis Across Biological Targets
The true value of the pyrazole scaffold is revealed when comparing how subtle structural changes in its analogs affect their potency and selectivity against various biological targets.
Antimicrobial Activity
Pyrazole carbaldehyde derivatives have been extensively studied for their antimicrobial properties.[3] The general SAR trend indicates that converting the 4-carbaldehyde into more complex, lipophilic moieties like hydrazones and thiosemicarbazones is a highly effective strategy for enhancing activity.[5]
-
Modification of the C4-Aldehyde: Condensation of the aldehyde with various hydrazides, (thio)semicarbazides, and other nucleophiles consistently leads to compounds with significant activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (C. albicans).[5][10] The resulting imine (C=N) bond extends the conjugated system and introduces new hydrogen bonding and lipophilic interaction sites.
-
Influence of Aryl Substituents: The nature of the substituents on aryl rings appended to the core structure plays a critical role.
-
Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups, such as nitro (-NO₂) or halogens (-Cl, -Br), on a phenyl ring often correlates with increased antimicrobial potency.[5][11] These groups can enhance the molecule's ability to participate in charge-transfer interactions or alter its electronic properties to favor target binding.
-
Heterocyclic Moieties: Incorporating other heterocyclic rings, such as furan or thiazole, can also boost antimicrobial effects, likely by introducing additional interaction points or improving pharmacokinetic properties.[5][12]
-
Table 1: Comparison of Antimicrobial Activity of Pyrazole Analogs
| Compound ID | Core Modification (at C4-CHO) | Key Substituent | Target Organism | Activity (MIC µg/mL or Inhibition Zone mm) | Reference |
| Analog A | Hydrazone | 4-Nitrophenyl | S. aureus | 14.95 mm | [5] |
| Analog B | Hydrazone | 3,4,5-Trihydroxyphenyl | E. coli | Good Efficacy | [7] |
| Analog C | Thioamide | 2,4-Dichlorophenyl | B. subtilis | 23 mm | [11] |
| Analog D | Thioamide | 4-Bromophenyl | C. albicans | 20 mm | [11] |
Anticancer and Kinase Inhibitory Activity
The pyrazole scaffold is a well-established framework for the design of potent kinase inhibitors, which are crucial in modern cancer therapy.[13] Dysregulation of kinase signaling pathways, like the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[13] SAR studies in this area focus on achieving high potency and selectivity.
-
N1-Position Substituents: This position is paramount for kinase inhibition. Bulky and hydrophobic groups, such as substituted phenyl rings, are often required to occupy the largely hydrophobic ATP-binding pocket of many kinases.[4] For example, in studies of Aurora kinase inhibitors, a 5-methylpyrazole was found to be more active than an unsubstituted pyrazole because the methyl group fits well into a hydrophobic pocket.[4]
-
C4-Position Modifications: Modifications at the C4-position are critical for interacting with the "hinge region" of the kinase, a key area for inhibitor binding. Carboxamide functionalities are frequently introduced at this position to form crucial hydrogen bonds.
-
Target-Specific Modifications:
-
JNK3 Inhibition: For targeting JNK3, a kinase implicated in neurodegenerative diseases, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have shown high selectivity.[14]
-
IRAK4 Inhibition: In the development of inhibitors for IRAK4, an inflammatory disease target, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed through sequential modifications of the pyrazole ring.[15]
-
FabH Inhibition: Pyrazole derivatives have also been developed as inhibitors of FabH, an enzyme essential for bacterial fatty acid biosynthesis, demonstrating potent antibacterial activity.[16]
-
Table 2: Comparison of Anticancer/Kinase Inhibitory Activity of Pyrazole Analogs
| Compound ID | Core Scaffold | Key Substituents | Target | Activity (IC₅₀) | Reference |
| Analog E | Pyrazolo[3,4-d]pyrimidine | 5-Methylpyrazole | Aurora Kinase A | 35 nM | [4] |
| Analog F | 1,3-Diphenyl-pyrazole | N-benzyloxy-carboxamide | MEK | 91 nM | [17] |
| Analog G | 3-Alkyl-5-aryl-pyrazole | 1-Pyrimidyl, 3,4-Dichlorophenyl | JNK3 | 227 nM | [14] |
| Analog H | Aminopyrazole | Pyrazolo[1,5-a]pyrimidine | IRAK4 | Excellent Potency | [15] |
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that strategic modifications at its key positions—N1, C4, and C5—can effectively tune the biological activity profile of its analogs.
Key SAR insights include:
-
C4-Aldehyde Derivatization: Conversion of the aldehyde into hydrazones, semicarbazones, and other extended conjugated systems is a validated strategy for enhancing antimicrobial and anticancer activities.
-
N1-Aryl Substitution: The introduction of substituted aryl groups at the N1 position is critical for achieving potent and selective kinase inhibition by targeting hydrophobic pockets.
-
The Role of Halogens: The incorporation of halogen atoms on appended phenyl rings is a recurring theme for improving potency across different biological targets, likely due to favorable electronic and steric effects.
Future research should focus on integrating computational modeling with synthetic chemistry to predict optimal substitution patterns for specific targets. Exploring novel bioisosteric replacements for the core functional groups and expanding the diversity of substituents at the N1 position will undoubtedly lead to the discovery of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.
References
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]
-
Natural and Biomimetic Antitumor Pyrazoles, A Perspective. National Institutes of Health (NIH). [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. National Institutes of Health (NIH). [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Institutes of Health (NIH). [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijpsr.com [ijpsr.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. jpsionline.com [jpsionline.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Building Block
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Its structure, featuring a pyrazole core with hydroxyl and carbaldehyde functional groups, imparts a distinct polarity that is crucial for its reactivity but also presents unique challenges for analytical characterization. For researchers in drug development and synthetic chemistry, ensuring the purity of this intermediate is not merely a quality control step; it is fundamental to the validity of subsequent research, impacting reaction yields, impurity profiles of final compounds, and ultimately, the safety and efficacy of active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will move beyond standard protocols to explore the underlying chromatographic principles, enabling you to select and develop the optimal analytical method for your specific application.
The Analytical Challenge: Understanding the Analyte and Its Impurities
The synthesis of pyrazole carbaldehydes often involves methods like the Vilsmeier-Haack reaction.[2][3][4] This and other synthetic routes can introduce a range of potential impurities, including:
-
Unreacted Starting Materials: Such as substituted hydrazines or diketones.
-
Reaction Intermediates: Incompletely cyclized or formylated species.
-
Side-Products: Arising from undesired reactions.
-
Reagents: Residual catalysts or formylating agents.
The target analyte itself is a polar molecule. This inherent polarity can lead to poor retention on traditional reversed-phase columns, making it difficult to achieve adequate separation from other polar impurities or the solvent front. A successful HPLC method must therefore provide sufficient retention for the main compound while effectively resolving it from all potential process-related impurities and degradation products.
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode is the most critical decision in developing a purity assessment method. We will compare three primary HPLC techniques: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase (NP-HPLC).
Reversed-Phase HPLC (RP-HPLC): The Conventional Workhorse
RP-HPLC is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] Separation is driven by hydrophobic interactions; nonpolar compounds are retained longer, while polar compounds elute earlier.[5]
-
Mechanistic Principle: The primary retention mechanism is the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase.
-
Application to the Target Molecule: Due to the high polarity of this compound, it will likely exhibit weak retention on a standard C18 column, potentially eluting near the void volume. This co-elution with other polar impurities is a significant risk. To enhance retention, highly aqueous mobile phases (e.g., >95% water/buffer) are often required, which can lead to phase collapse on traditional C18 columns and poor reproducibility.
-
Advantages: High robustness, wide availability of columns, and extensive literature support for various pyrazoline derivatives.[6][7]
-
Disadvantages: Poor retention of highly polar analytes, risk of phase collapse with highly aqueous mobile phases, and potentially limited selectivity for polar isomers.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Specialist for Polar Compounds
HILIC has emerged as the technique of choice for separating highly polar and hydrophilic compounds that are unretained by RP-HPLC.[8] It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9]
-
Mechanistic Principle: HILIC relies on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[10][11] More polar analytes partition more strongly into the aqueous layer, leading to greater retention.[10]
-
Application to the Target Molecule: This mode is exceptionally well-suited for this compound. The hydroxyl and carbonyl groups will readily interact with the aqueous layer, ensuring strong retention and allowing for effective separation from less polar impurities. Gradient elution, starting with high organic content and increasing the aqueous portion, effectively elutes analytes in order of increasing hydrophilicity.[8]
-
Advantages: Excellent retention of polar compounds, complementary selectivity to RP-HPLC, and use of high-organic mobile phases which enhances sensitivity in mass spectrometry (MS) detection.[9][10]
-
Disadvantages: Can require longer column equilibration times and may be more sensitive to the water content of the sample solvent compared to RP-HPLC.
Normal-Phase HPLC (NP-HPLC): The Traditional Approach
NP-HPLC uses a polar stationary phase (typically silica) and a non-polar, anhydrous mobile phase (e.g., hexane, ethyl acetate).[12]
-
Mechanistic Principle: Retention is based on adsorption, where polar analytes interact directly with polar sites on the stationary phase.[12] The elution strength of the mobile phase is increased by adding a more polar solvent.
-
Application to the Target Molecule: This method can effectively retain and separate the polar pyrazole derivative.[13] However, it faces practical challenges.
-
Advantages: Offers unique selectivity, particularly for isomers.
-
Disadvantages: Susceptible to variations in mobile phase water content, which can drastically affect retention times and reproducibility. The non-polar solvents used are often less compatible with MS detection and can be more hazardous.
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Normal-Phase (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol)[9][11] | Polar (e.g., Silica, Amino) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | High Organic + Low Aqueous | Non-polar (e.g., Hexane/Ethyl Acetate)[12] |
| Elution Order | Polar compounds elute first | Non-polar compounds elute first | Non-polar compounds elute first |
| Pros for Analyte | Robust, widely available | Excellent retention & selectivity | Good retention |
| Cons for Analyte | Poor retention, risk of co-elution | Requires careful method development | Sensitivity to water, solvent cost/disposal |
Technological Advancement: The Impact of UPLC
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from traditional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[14][15] This technological leap offers several key advantages for purity analysis:
-
Increased Resolution: The smaller particles provide superior separation efficiency, allowing for better resolution of closely eluting impurities.[16]
-
Higher Speed: Analysis times can be reduced from 15-20 minutes on an HPLC to under 5 minutes on a UPLC system without sacrificing separation quality.[15][17]
-
Enhanced Sensitivity: Narrower peaks result in a better signal-to-noise ratio, improving the limits of detection (LOD) and quantification (LOQ) for trace-level impurities.[14][17]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant cost savings and a more environmentally friendly analysis.[14]
For the purity assessment of critical intermediates, transitioning from HPLC to UPLC can provide a more detailed and accurate impurity profile in a fraction of the time.
Experimental Protocols & Method Validation
A scientifically sound method is a self-validating one. The following protocols are provided as robust starting points. Full validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19]
Workflow for HPLC Method Development
Caption: General workflow for HPLC purity analysis.
Protocol 1: Optimized HILIC Method (Recommended)
This method is designed to provide optimal retention and resolution for the target polar analyte.
-
Rationale: The HILIC approach directly addresses the primary challenge of retaining the polar pyrazole derivative, allowing for a more accurate assessment of purity by separating it from both non-polar and other polar impurities.
-
HPLC System: UPLC/HPLC system with a quaternary pump and Diode Array Detector (DAD).
-
Column: A HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended for its stability and excellent peak shape for polar compounds.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: DAD, 210-400 nm, with specific monitoring at λmax.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL. Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Protocol 2: Reversed-Phase Method with a Polar-Embedded Column
If a HILIC column is unavailable, a standard RP-HPLC method can be attempted, but a modern polar-embedded or aqueous-stable C18 column is strongly recommended to prevent phase collapse.
-
Rationale: This method attempts to overcome the poor retention of traditional RP-HPLC by using a modified stationary phase that is more compatible with highly aqueous mobile phases.
-
HPLC System: UPLC/HPLC system with a quaternary pump and DAD.
-
Column: Aqueous C18 or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 min: 5% B
-
15.0 min: 50% B
-
15.1 min: 5% B
-
20.0 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 210-400 nm, with specific monitoring at λmax.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of approximately 0.5 mg/mL.
Data Interpretation: Ensuring Method Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[19] The use of a Diode Array Detector (DAD) is crucial for this purpose. The "Peak Purity" analysis function, available in most chromatography software, compares spectra across the peak. A high purity match angle confirms that the peak is spectrally homogenous and not co-eluting with an impurity.[20]
Caption: Comparison of analyte retention mechanisms in different HPLC modes.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the optimized HILIC method compared to a standard RP-HPLC approach for the target analyte.
| Parameter | Optimized HILIC Method (UPLC) | Standard RP-HPLC Method (C18) | Justification |
| Retention Time (min) | ~3.5 | < 2.0 (Near void) | HILIC provides necessary retention for the polar analyte. |
| Resolution (Rs) from nearest impurity | > 2.0 | < 1.5 (Potential co-elution) | Superior efficiency of UPLC and selectivity of HILIC.[16] |
| Tailing Factor | 1.0 - 1.3 | > 1.5 | Better peak shape due to optimal interactions. |
| Limit of Quantification (LOQ) | ~0.01% | ~0.05% | Enhanced sensitivity from sharper peaks on UPLC.[14][17] |
| Analysis Time (min) | 7 | 20 | UPLC technology significantly increases throughput.[15] |
Conclusion and Recommendation
For the accurate and reliable purity assessment of synthesized this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is unequivocally the superior choice. It overcomes the inherent challenge of poor retention in reversed-phase chromatography, providing the necessary selectivity and retention to build a robust, specific, and sensitive analytical method.
While RP-HPLC on a modern polar-embedded column may be a viable alternative, it is unlikely to match the resolving power and reliability of HILIC for this class of polar molecules. The further adoption of UPLC technology for the HILIC method will provide the highest level of analytical detail, ensuring that researchers and drug development professionals can proceed with confidence in the quality of this critical synthetic intermediate.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
- Kumar, A., & Saini, G. (2012). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 5(11), 1369-1374.
- Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
- WebofPharma. (2025). HPLC vs. UPLC.
- Wikipedia. (2023). Hydrophilic interaction chromatography.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Kurbanoğlu, S., Özer, K., & Özkan, S. A. (2019). Recent Advances on Drug Analyses Using Ultra Performance Liquid Chromatographic Techniques and their Application to the Biological Samples. Current Analytical Chemistry, 15(5), 486-506.
- Pharmaguideline. (2018). Differences between HPLC and UPLC.
- de Barros, R. B., de Sá, T. D., de Faria, L. C., de Souza, J., & Santos, I. S. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621.
- Niculescu, M. D., & Vrejoiu, C. (2011). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. Farmacia, 59(4), 546-553.
- Epshtein, N. A. (2019). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review).
- Biosynth. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column.
- Supelco. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Wilson, W. B., & Sander, L. C. (2016). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase.
- Sivakumar, B., Sekar, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 185-190.
- Maruška, A., & Unger, K. K. (2003). Normal-phase capillary chromatography of polar aromatic compounds.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Harvey, D. (2021).
- Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect, 8(34), e202302321.
- Sivakumar, B., Sekar, R., & Sudakar, P. (2014).
- Kráľová, K., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786.
- Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25697.
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- Macherey-Nagel. (n.d.). Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione.
- Abdel-Megeed, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794.
- Abdel-Megeed, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Shishkina, I. P., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 75(8), 947-955.
- Mees, A., et al. (2009). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 50(3), 575-582.
- Prasad, K. J. R., & Chowdary, N. S. (2013). Vilsmeier–Haack reaction of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine.
- CLEARSYNTH. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
- de la Torre, M. C., & Sierra, M. A. (2021).
Sources
- 1. biosynth.com [biosynth.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijcpa.in [ijcpa.in]
- 7. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC vs. UPLC [webofpharma.com]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
Bridging the Gap: A Comparative Guide to In Vitro and In Silico Studies of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives
In the dynamic landscape of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic agent is both arduous and resource-intensive. The family of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde derivatives has emerged as a significant area of interest, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4] To expedite the identification of lead compounds and understand their mechanisms of action, researchers increasingly rely on a synergistic approach that combines traditional in vitro experimentation with modern in silico computational methods.
This guide provides a comprehensive comparison of these two fundamental methodologies, offering insights into their respective strengths, limitations, and the powerful synergy they create when used in tandem. We will delve into the causality behind experimental and computational choices, present detailed protocols, and showcase how a combined approach provides a more holistic understanding of the therapeutic potential of these pyrazole derivatives.
The Foundation: Understanding the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in several FDA-approved drugs.[5] The specific derivatives of this compound offer a versatile platform for chemical modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The presence of the hydroxyl and carbaldehyde groups provides reactive sites for the synthesis of a diverse library of compounds with potentially enhanced biological activities.[1][6][7]
In Vitro Analysis: The Gold Standard of Biological Validation
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, remain the bedrock of biological validation. These experiments provide direct, measurable evidence of a compound's effect on a specific biological target, such as an enzyme or a cell line.
Causality in Experimental Design
The choice of in vitro assays is dictated by the therapeutic area of interest. For pyrazole derivatives, this often encompasses antimicrobial, anticancer, and antioxidant evaluations. The rationale is to cast a wide net to identify the most promising biological activity before committing to more complex and expensive in vivo studies.
Detailed Experimental Protocols
Here, we outline common in vitro protocols used to assess the efficacy of this compound derivatives.
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (e.g., 1 x 10^5 CFU/mL).[8]
-
Serial Dilution of Test Compounds: The pyrazole derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9]
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate and allowed to adhere overnight.[2][10]
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[2]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[3][11][12]
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the pyrazole derivatives are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is often used as a positive control.[11]
Visualizing the In Vitro Workflow
Caption: A typical workflow for the in vitro evaluation of pyrazole derivatives.
In Silico Analysis: Accelerating Discovery with Computation
In silico studies utilize computer simulations to predict the biological activity, pharmacokinetic properties, and potential toxicity of chemical compounds. These methods offer a rapid and cost-effective way to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and in vitro testing.
Causality in Computational Design
The primary goal of in silico studies in this context is to build predictive models that correlate the chemical structure of pyrazole derivatives with their biological activity. This allows researchers to understand the structure-activity relationship (SAR) and rationally design new derivatives with improved properties.
Key In Silico Methodologies
Molecular docking predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a specific protein target.[13][14][15] This provides insights into the binding mode and affinity, which can be correlated with biological activity.
Workflow:
-
Protein Preparation: The 3D structure of the target protein (e.g., a bacterial enzyme or a cancer-related kinase) is obtained from a protein database like the Protein Data Bank (PDB).[15]
-
Ligand Preparation: The 3D structure of the pyrazole derivative is generated and optimized.
-
Docking Simulation: A docking algorithm places the ligand into the active site of the protein and scores the different binding poses based on their predicted binding energy. Lower binding energy generally indicates a more stable and potent interaction.[13]
-
Analysis of Results: The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the basis of binding.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-like properties of a compound.[9][16] This helps to identify compounds with poor pharmacokinetic profiles early in the discovery process.
Workflow:
-
Input Compound Structure: The 2D or 3D structure of the pyrazole derivative is inputted into an ADMET prediction software or web server.
-
Calculation of Physicochemical Properties: The software calculates various molecular descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.
-
Prediction of ADMET Properties: Based on these descriptors, the software predicts properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Visualizing the In Silico Workflow
Caption: A streamlined workflow for the in silico analysis of pyrazole derivatives.
The Power of Integration: A Comparative Analysis
The true strength in modern drug discovery lies in the intelligent integration of in vitro and in silico approaches. The following table summarizes the key comparative aspects:
| Feature | In Vitro Studies | In Silico Studies |
| Nature of Data | Direct, quantitative biological data (e.g., IC50, MIC).[2][17] | Predictive, theoretical data (e.g., binding energy, ADMET profile).[9][13] |
| Resource Intensity | High (requires reagents, cell cultures, specialized equipment). | Low (requires computational resources and software). |
| Throughput | Lower, limited by experimental capacity. | High, can screen thousands to millions of compounds virtually. |
| Hypothesis Generation | Can validate hypotheses generated from in silico studies. | Excellent for generating new hypotheses and prioritizing compounds for testing. |
| Mechanism of Action | Can provide direct evidence of a compound's effect on a biological system. | Can provide insights into the molecular basis of interaction with a target. |
Case Study: A Synergistic Approach in Action
Consider a research program aimed at developing novel antibacterial agents based on the this compound scaffold.
-
In Silico Screening: A virtual library of several hundred pyrazole derivatives is created. Molecular docking studies are performed against a key bacterial enzyme, such as DNA gyrase.[14] The compounds with the best predicted binding energies and favorable ADMET profiles are identified.
-
Synthesis and In Vitro Testing: The top-ranked compounds from the in silico screen are synthesized.[1] Their antibacterial activity is then evaluated in vitro using the broth microdilution method to determine their MIC values against a panel of pathogenic bacteria.
-
Correlation and Optimization: The in vitro results are correlated with the in silico predictions. This correlation helps to refine the computational model and provides valuable insights into the SAR. For example, it might be discovered that a specific substitution on the pyrazole ring consistently leads to higher antibacterial activity, a finding that can be explained by the docking simulations showing improved interactions with the enzyme's active site. This knowledge is then used to design a new generation of more potent derivatives.
Conclusion: A Unified Path to Discovery
References
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
-
In vitro growth inhibitory activity of pyrazoles and reference... ResearchGate. [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]
-
Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]
-
synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. DergiPark. [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Open Research@CSIR-NIScPR. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. [Link]
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Advanced Research and Reviews. [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PMC. [Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]
-
Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. PMC. [Link]
-
Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. Arabian Journal of Chemistry. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]
-
Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative. PubMed. [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. [Link]
-
In-Silico QSAR Studies of Some Pyrazolone Compounds. Semantic Scholar. [Link]
-
In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]
-
Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. ijpbs.com [ijpbs.com]
- 16. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the responsible disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the chemical structure and data from analogous pyrazole compounds, this compound should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2].
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This creates a primary barrier between the researcher and potential chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage[2][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation or absorption of the chemical[2][3]. |
| Body Protection | A laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any dust or vapors, which could cause respiratory tract irritation[1][2]. |
II. Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions between incompatible chemicals and ensures that waste streams are managed appropriately.
Step 1: Waste Identification
-
All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, gloves), must be classified as hazardous chemical waste[4][5].
Step 2: Selecting the Appropriate Waste Container
-
Use a designated, leak-proof container that is chemically compatible with pyrazole compounds. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors. Containers must be kept closed except when adding waste[6][7].
Step 3: Labeling the Waste Container
-
Immediately label the waste container with the words "Hazardous Waste"[6].
-
The label must clearly identify the contents, including the full chemical name: "this compound". For mixtures, list all components and their approximate percentages[4][8].
-
Include the date when waste was first added to the container (accumulation start date)[6].
-
Provide the name and contact information of the principal investigator or responsible laboratory personnel[4].
Step 4: Segregation of Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[8][9].
-
Crucially, do not mix this waste with incompatible materials. For instance, pyrazole compounds should be kept separate from strong oxidizing agents, strong bases, and strong reducing agents to avoid potentially violent reactions[10]. Store acids and bases in separate containers[8].
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating pyrazole waste.
III. On-Site Management and Disposal Logistics
Storage in the Satellite Accumulation Area (SAA):
-
The SAA must be under the control of the laboratory personnel generating the waste[6].
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart[5][9]. While this compound is not explicitly P-listed, adhering to the lower limit for unknown or novel compounds is a prudent practice.
-
Waste containers must be inspected weekly for leaks or deterioration[8].
Arranging for Disposal:
-
Once the waste container is full, or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4].
-
Never dispose of this chemical down the drain or in the regular trash. This is a violation of regulations and can harm the environment and public health[7][11].
-
Complete all necessary waste pickup forms as required by your institution, providing an accurate description of the waste[4].
Disposal of Empty Containers:
-
An empty container that held this compound must also be managed as hazardous waste.
-
To decontaminate the container, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste[4][7][12].
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label[4]. Always confirm this procedure with your institution's EHS department.
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-Up: Wear your full PPE. For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, cover it with an inert absorbent material, then sweep up the absorbed material and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size[5].
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][13].
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[3][13].
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][13].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][13].
By adhering to these rigorous disposal procedures, you are not only ensuring compliance with safety regulations but also fostering a culture of safety and environmental stewardship within your laboratory. This commitment is fundamental to the integrity of our scientific pursuits.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- Guide to Managing Laboratory Chemical Waste - Vanderbilt University.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System.
- SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde - Fisher Scientific.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde - Fisher Scientific.
- Chemical Waste Disposal Guidelines - Emory University.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde - Fisher Scientific.
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Fluorochem.
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Safety D
- Hazardous Waste Disposal Guide - Dartmouth College.
Sources
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
